5-Iodo-N,N-dimethylpyridin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-iodo-N,N-dimethylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9IN2/c1-10(2)7-4-3-6(8)5-9-7/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWBFQSXLPGXDAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00634147 | |
| Record name | 5-Iodo-N,N-dimethylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00634147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
380381-36-2 | |
| Record name | 5-Iodo-N,N-dimethylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00634147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Iodo-N,N-dimethylpyridin-2-amine (CAS 380381-36-2): Synthesis, Reactivity, and Applications in Modern Organic Chemistry
Abstract
5-Iodo-N,N-dimethylpyridin-2-amine is a highly functionalized pyridine derivative that has emerged as a critical building block for researchers, scientists, and drug development professionals. Its strategic combination of a reactive iodine atom at the 5-position and an electron-donating dimethylamino group at the 2-position makes it an exceptionally versatile intermediate for constructing complex molecular architectures. This guide provides an in-depth analysis of the compound's physicochemical properties, robust synthetic and purification protocols, and its extensive utility in palladium-catalyzed cross-coupling reactions. By explaining the causality behind experimental choices and grounding protocols in established chemical principles, this document serves as a comprehensive technical resource for leveraging this powerful reagent in medicinal chemistry and materials science.
Introduction: The Strategic Importance of Halogenated Pyridines
The pyridine ring is a ubiquitous scaffold in pharmaceuticals, present in numerous top-selling drugs due to its ability to engage in hydrogen bonding and its favorable metabolic profile. The strategic functionalization of this ring system is paramount in drug discovery. Halogenation, and specifically iodination, of the pyridine core provides a reactive "handle" for chemists to introduce molecular complexity through transition-metal-catalyzed cross-coupling reactions. These reactions, including the Nobel Prize-winning Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are cornerstones of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.[1][2]
Within this context, this compound (CAS 380381-36-2) is a particularly valuable reagent. The iodine atom provides a highly reactive site for oxidative addition to a palladium(0) catalyst, while the N,N-dimethylamino group modulates the electronic properties of the ring, influencing reactivity and providing an additional point for potential molecular interactions in a final target molecule.
Chapter 1: Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectroscopic properties is the foundation of its effective use in synthesis.
Core Compound Identity
The fundamental identifiers for this compound are summarized below for unambiguous identification.
| Identifier | Value |
| CAS Number | 380381-36-2[3][4] |
| IUPAC Name | This compound |
| Synonym | 2-Dimethylamino-5-iodopyridine[3][4] |
| Molecular Formula | C₇H₉IN₂[3] |
| Molecular Weight | 248.06 g/mol [3] |
| SMILES | CN(C)C1=NC=C(I)C=C1[3] |
Physicochemical Properties
The physical properties of the compound dictate its handling, storage, and reaction setup.
| Property | Value / Description |
| Appearance | Typically an off-white to yellow or brown solid |
| Purity | Commercially available at ≥98%[3] |
| Storage | Store at 4°C, protected from light[3] |
| Topological Polar Surface Area (TPSA) | 16.13 Ų[3] |
| LogP | 1.75[3] |
Spectroscopic Characterization (The "Fingerprint")
Spectroscopic analysis is essential for confirming the structure and assessing the purity of the compound. The ¹H and ¹³C NMR spectra provide a unique fingerprint.
| Proton (¹H NMR) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| H-6 | ~8.0-8.2 | d | 1H | Proton adjacent to ring nitrogen and ortho to iodine |
| H-4 | ~7.5-7.7 | dd | 1H | Proton between iodine and the C-H at position 3 |
| H-3 | ~6.3-6.5 | d | 1H | Proton adjacent to the dimethylamino group |
| N(CH₃)₂ | ~3.0-3.2 | s | 6H | Protons of the two methyl groups |
Causality: The downfield shift of H-6 is due to the deshielding effects of the adjacent electronegative ring nitrogen and the iodine atom. Conversely, H-3 is shifted significantly upfield due to the strong electron-donating effect of the dimethylamino group.
Chapter 2: Synthesis and Purification Strategies
A reliable and scalable synthesis is crucial for the widespread application of any chemical building block.
Retrosynthetic Analysis
The most logical synthetic approach involves the direct methylation of a commercially available precursor.
Recommended Synthetic Protocol
This protocol describes the methylation of 2-amino-5-iodopyridine.
Materials:
-
2-Amino-5-iodopyridine
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (MeI) or Dimethyl sulfate ((MeO)₂SO₂)
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (Argon or Nitrogen)
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried, three-neck round-bottom flask under an inert atmosphere, add 2-amino-5-iodopyridine (1.0 eq).
-
Solvent Addition: Add anhydrous THF or DMF to dissolve the starting material.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (NaH) (2.2 eq) portion-wise. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the amine, generating the corresponding sodium amide. This enhances the nucleophilicity of the nitrogen for the subsequent methylation step. Using a slight excess ensures complete deprotonation.
-
Methylation: While maintaining the temperature at 0 °C, slowly add methyl iodide (2.2 eq) dropwise. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitoring: Track the reaction's progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C to neutralize any unreacted NaH.
-
Work-up: Transfer the mixture to a separatory funnel, add ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Concentration: Remove the solvent under reduced pressure to obtain the crude product.
Purification and Quality Control
A self-validating system ensures the final product meets the required specifications for downstream use.
Protocol:
-
Purification: Purify the crude material using flash column chromatography on silica gel, typically with a hexane/ethyl acetate gradient.
-
Validation:
-
TLC: Confirm the isolation of a single product with a distinct Rf value compared to the starting material.
-
NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra to confirm the structure. The disappearance of the N-H proton signal and the appearance of a singlet integrating to 6H around 3.1 ppm confirms successful dimethylation.
-
Mass Spectrometry: Confirm the molecular weight of the product (M+H⁺ ≈ 249.0).
-
Chapter 3: Chemical Reactivity and Synthetic Utility
The synthetic power of this compound lies in the high reactivity of its carbon-iodine bond in palladium-catalyzed cross-coupling reactions.
The Lability of the C-I Bond: A Gateway to Functionalization
The C-I bond is the weakest of the carbon-halogen bonds, making it the most susceptible to oxidative addition to a Pd(0) center, which is the first and often rate-limiting step in many cross-coupling catalytic cycles. This high reactivity allows for milder reaction conditions compared to analogous bromo- or chloro-pyridines.
Key Transformations (The "Reaction Playbook")
A. Suzuki-Miyaura Coupling for C-C Bond Formation
This reaction is a premier method for creating biaryl structures, which are common in pharmaceuticals.[2][5][6]
-
Protocol:
-
To a flask, add this compound (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃ or Cs₂CO₃ (2.0 eq).
-
Add a solvent system, typically a mixture of toluene and water or dioxane and water.
-
Degas the mixture and heat to 80-100 °C until the starting material is consumed.
-
Perform an aqueous work-up and purify by chromatography.
-
B. Buchwald-Hartwig Amination for C-N Bond Formation
This reaction allows for the synthesis of complex diaryl amines or the coupling of various nitrogen-containing heterocycles.[1][7][8][9]
-
Protocol:
-
In an inert atmosphere glovebox or Schlenk line, combine this compound (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a specialized phosphine ligand (e.g., XPhos, BINAP, 4 mol%), and a strong, non-nucleophilic base such as NaOt-Bu or K₃PO₄ (1.4 eq).[7][10]
-
Add an anhydrous solvent like toluene or dioxane.
-
Heat the reaction mixture, typically between 80-110 °C, and monitor by TLC or LC-MS.
-
After completion, cool the reaction, filter through celite, and purify the product.
-
The Role of the Dimethylamino Group
The N,N-dimethylamino group at the 2-position is a strong electron-donating group. This has two key effects:
-
Increased Electron Density: It increases the electron density of the pyridine ring, which can facilitate the initial oxidative addition step by making the C-I bond more electron-rich and thus more reactive towards the electron-deficient Pd(0) catalyst.
-
Directing Effects: While the primary site of reaction is the C-I bond, the electronic nature of the amino group can influence the properties and subsequent reactivity of the coupled products.
Chapter 4: Applications in Drug Discovery and Materials Science
The true value of a building block is demonstrated by its application in synthesizing molecules of high value.
Scaffolding for Bioactive Molecules
This compound is a key intermediate in the synthesis of a wide range of biologically active molecules, particularly kinase inhibitors for oncology.[11][12] The 2-aminopyridine scaffold is a well-known "hinge-binder" motif that interacts with the ATP-binding site of many protein kinases. By using this compound, medicinal chemists can rapidly generate libraries of novel compounds by varying the group introduced at the 5-position via Suzuki or other cross-coupling reactions.[13]
Chapter 5: Safety, Handling, and Storage
Adherence to safety protocols is non-negotiable in a laboratory setting.
Hazard Identification
Based on safety data sheets for similar compounds, this compound should be handled as a hazardous substance.[14][15][16]
| Hazard Type | Description |
| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin.[14] |
| Irritation | Causes skin and serious eye irritation. May cause respiratory irritation.[14][16] |
| Handling Precautions | Do not breathe dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Wear protective gloves, clothing, and eye/face protection.[15] |
Recommended Handling Procedures
-
Always handle this compound in a well-ventilated chemical fume hood.
-
Use appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and nitrile gloves.[16]
-
Avoid generating dust.[15]
-
In case of contact, immediately flush eyes or skin with copious amounts of water for at least 15 minutes and seek medical attention.[14]
Storage and Stability
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[15]
-
The recommended storage temperature is 4°C.[3]
-
Keep away from strong oxidizing agents, strong acids, and strong bases.[14]
Conclusion: Future Outlook
This compound is more than just a chemical reagent; it is an enabling tool for innovation. Its robust reactivity profile, grounded in the principles of organometallic chemistry, provides a reliable and versatile platform for constructing novel molecular entities. As the demand for more sophisticated and targeted therapeutics grows, the strategic application of such well-defined building blocks will continue to be a cornerstone of modern drug discovery and materials science, accelerating the path from concept to life-changing innovation.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. chemscene.com [chemscene.com]
- 4. 2-DiMethylaMino-5-iodopyridine | 380381-36-2 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. rsc.org [rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fishersci.com [fishersci.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. fishersci.no [fishersci.no]
5-Iodo-N,N-dimethylpyridin-2-amine molecular structure and weight
An In-Depth Technical Guide to 5-Iodo-N,N-dimethylpyridin-2-amine: Synthesis, Characterization, and Application in Drug Discovery
Executive Summary: this compound is a halogenated heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and drug development. Its structure, featuring a pyridine core, a reactive iodine atom, and a dimethylamino group, makes it an ideal substrate for a variety of cross-coupling reactions used to construct complex molecular architectures. This guide provides a comprehensive overview of its molecular structure, a robust protocol for its synthesis and purification, an analysis of its expected spectroscopic characteristics, and a discussion of its synthetic utility for researchers and scientists in the pharmaceutical industry.
Molecular Structure and Physicochemical Properties
This compound, with the CAS Number 380381-36-2, is a substituted pyridine. The core structure consists of a six-membered aromatic pyridine ring. An iodine atom is substituted at the C-5 position, which is para to the ring nitrogen. A dimethylamino group is attached at the C-2 position, which is ortho to the ring nitrogen. The electron-donating nature of the dimethylamino group activates the pyridine ring, making the C-5 position susceptible to electrophilic substitution, which is a key feature in its synthesis. The iodine atom at this position serves as an excellent leaving group in transition-metal-catalyzed cross-coupling reactions.
The key physicochemical properties of this compound are summarized in the table below. These computed parameters are valuable for predicting its behavior in various solvent systems and its potential for membrane permeability.
| Property | Value | Source |
| Molecular Formula | C₇H₉IN₂ | --INVALID-LINK--[1] |
| Molecular Weight | 248.06 g/mol | --INVALID-LINK--[1] |
| CAS Number | 380381-36-2 | --INVALID-LINK--[1] |
| Topological Polar Surface Area (TPSA) | 16.13 Ų | --INVALID-LINK--[1] |
| LogP (Computed) | 1.7522 | --INVALID-LINK--[1] |
| Hydrogen Bond Acceptors | 2 | --INVALID-LINK--[1] |
| Hydrogen Bond Donors | 0 | --INVALID-LINK--[1] |
| Rotatable Bonds | 1 | --INVALID-LINK--[1] |
| Appearance | Typically a solid | Inferred |
| Storage | 4°C, protect from light | --INVALID-LINK--[1] |
graph "molecular_structure" { layout=neato; node [shape=plaintext, fontname="sans-serif", fontsize=12]; edge [fontname="sans-serif", fontsize=12];// Atom nodes N1 [label="N", pos="0,1.2!"]; C2 [label="C", pos="-1.04,0.6!"]; C3 [label="C", pos="-1.04,-0.6!"]; C4 [label="C", pos="0,-1.2!"]; C5 [label="C", pos="1.04,-0.6!"]; C6 [label="C", pos="1.04,0.6!"];
N_sub [label="N", pos="-2.2,1.2!"]; C_Me1 [label="CH₃", pos="-3.2,0.6!"]; C_Me2 [label="CH₃", pos="-2.2,2.2!"]; I_sub [label="I", pos="2.3, -1.2!"];
// Ring bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1;
// Aromatic markings (approximated with invisible nodes and edges) node [shape=point, width=0.01, height=0.01]; p1 [pos="-0.5,0.3!"]; p2 [pos="0.5,0.3!"]; p3 [pos="0,-0.4!"]; p1--p2 [style=invis]; p2--p3 [style=invis]; p3--p1 [style=invis];
// Substituent bonds C2 -- N_sub; N_sub -- C_Me1; N_sub -- C_Me2; C5 -- I_sub; }
Synthesis and Purification Protocol
The synthesis of this compound is most effectively achieved via electrophilic iodination of the precursor, N,N-dimethylpyridin-2-amine. The dimethylamino group is a strong activating group, directing electrophilic substitution primarily to the para-position (C-5). N-Iodosuccinimide (NIS) is an ideal reagent for this transformation as it is a mild, solid, and easy-to-handle source of electrophilic iodine.[2][3] The reaction is often catalyzed by a protic acid, such as trifluoroacetic acid, which protonates the pyridine nitrogen, further enhancing the regioselectivity and reaction rate.[4]
Step-by-Step Methodology:
-
Reaction Setup: To a solution of N,N-dimethylpyridin-2-amine (1.0 eq) in a suitable aprotic solvent like acetonitrile (ACN) or dichloromethane (DCM) (approx. 0.2 M), add N-Iodosuccinimide (1.05 eq) in one portion.
-
Catalysis: Add a catalytic amount of trifluoroacetic acid (TFA) (0.1 eq) to the stirring mixture. The causality here is that the acid protonates the pyridine nitrogen, which can increase the electrophilicity of the ring and prevent side reactions at the nitrogen atom.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-16 hours).
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted iodine. Dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Spectroscopic Characterization (Predicted)
While specific experimental spectra for this compound are not widely available in peer-reviewed literature, its structure can be confidently confirmed using standard spectroscopic methods. The expected data are predicted based on the known spectra of the precursor, N,N-dimethylpyridin-2-amine, and established principles of spectroscopy.[5]
-
¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region and one singlet in the aliphatic region.
-
The singlet for the two methyl groups of the dimethylamino function should appear around δ 3.1 ppm.
-
The proton at C-6 (ortho to the nitrogen) will be a doublet, likely the most downfield aromatic proton (~δ 8.1 ppm).
-
The proton at C-4 (meta to the iodine) will be a doublet of doublets (~δ 7.6 ppm).
-
The proton at C-3 (ortho to the dimethylamino group) will be a doublet, shifted upfield relative to the others (~δ 6.4 ppm).
-
-
¹³C NMR: The carbon spectrum will show 5 aromatic signals and 1 aliphatic signal. The C-I bond will cause a significant upfield shift for the C-5 signal due to the "heavy atom effect".
-
C-5 (attached to Iodine): ~δ 80-85 ppm.
-
Other aromatic carbons: ~δ 110-160 ppm.
-
N(CH₃)₂: ~δ 38 ppm.
-
-
Mass Spectrometry (MS): Electron Ionization (EI) or Electrospray Ionization (ESI) will show a prominent molecular ion peak (M⁺ or [M+H]⁺) at m/z 248 or 249, respectively. A characteristic fragmentation pattern would be the loss of an iodine atom (m/z 127) or a methyl group (m/z 15).
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by C-H stretching vibrations from the aromatic ring and methyl groups (~2900-3100 cm⁻¹), C=C and C=N stretching vibrations of the pyridine ring (~1450-1600 cm⁻¹), and a C-N stretching vibration (~1350 cm⁻¹). The C-I stretch appears in the far-IR region (~500-600 cm⁻¹) and may not be observed on standard instruments.
Chemical Reactivity and Synthetic Utility in Drug Development
The primary value of this compound in drug development lies in the reactivity of its carbon-iodine bond. Aryl iodides are highly prized substrates for a multitude of palladium- and copper-catalyzed cross-coupling reactions, which are cornerstone technologies for constructing C-C, C-N, and C-O bonds in modern medicinal chemistry.[6]
-
Suzuki Coupling: The compound can be readily coupled with a wide range of aryl or heteroaryl boronic acids or esters to form biaryl structures, a common motif in bioactive molecules.
-
Sonogashira Coupling: Reaction with terminal alkynes provides access to aryl-alkyne structures, which are important pharmacophores and versatile synthetic intermediates.
-
Buchwald-Hartwig Amination: The iodine can be substituted with various primary or secondary amines to introduce diverse nitrogen-containing functional groups, which is crucial for modulating the physicochemical and pharmacological properties of drug candidates.
-
Heck Coupling: Formation of C-C bonds with alkenes allows for the introduction of vinyl groups, which can be further functionalized.
The presence of the 2-(dimethylamino) group can influence reaction kinetics and, in some cases, act as a directing group. Its basicity can be a factor in catalyst and base selection for cross-coupling protocols. The overall utility of this building block is analogous to that of 2-amino-5-iodopyridine, which is a well-established intermediate in the synthesis of antiviral, anticancer, and neurological agents.[1][2][6]
Safety and Handling
-
Hazard Classification (Predicted): Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. GHS Pictogram: GHS07 (Warning).[1]
-
Personal Protective Equipment (PPE): Handle only in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
First Aid:
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from light.[1]
This compound should be handled only by qualified professionals trained in experimental chemistry. A thorough risk assessment should be performed before any experimental work.
References
- 1. chemscene.com [chemscene.com]
- 2. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 3. N-Iodosuccinimide - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. aksci.com [aksci.com]
An In-depth Technical Guide to the Characterization of 2-Dimethylamino-5-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Dimethylamino-5-iodopyridine is a halogenated pyridine derivative with potential applications in pharmaceutical and materials science research. Its structure, featuring a dimethylamino group at the 2-position and an iodine atom at the 5-position of the pyridine ring, makes it an interesting building block for the synthesis of more complex molecules. The electron-donating dimethylamino group and the versatile reactivity of the carbon-iodine bond offer multiple avenues for synthetic transformations, such as cross-coupling reactions. This guide provides a comprehensive overview of the available and predicted characterization data for this compound, offering a valuable resource for researchers working with or considering the use of this molecule.
While 2-dimethylamino-5-iodopyridine is commercially available, detailed experimental characterization data is not widely published. This guide, therefore, combines reported information with predicted data and analysis based on analogous compounds to provide a thorough profile.
Molecular Identity and Physical Properties
A clear definition of the molecule's fundamental properties is the first step in its characterization.
| Property | Value | Source |
| IUPAC Name | 5-Iodo-N,N-dimethylpyridin-2-amine | ChemScene |
| Synonyms | 2-DiMethylaMino-5-iodopyridine | ChemicalBook |
| CAS Number | 380381-36-2 | ChemScene |
| Molecular Formula | C₇H₉IN₂ | ChemScene |
| Molecular Weight | 248.06 g/mol | ChemScene |
| Appearance | Solid (predicted) | N/A |
| Melting Point | Not reported | N/A |
| Boiling Point | Not reported | N/A |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂, CHCl₃) (predicted) | N/A |
Synthesis and Reaction Chemistry
The synthesis of 2-dimethylamino-5-iodopyridine is not extensively detailed in the scientific literature. However, a plausible synthetic route can be extrapolated from the synthesis of its precursor, 2-amino-5-iodopyridine, and general methods for the N-methylation of aminopyridines.
A common method for the synthesis of 2-amino-5-iodopyridine involves the direct iodination of 2-aminopyridine. One patented method describes dissolving 2-aminopyridine in water, followed by the portion-wise addition of iodine. The reaction is then promoted by the addition of hydrogen peroxide[1].
Following the synthesis of 2-amino-5-iodopyridine, a subsequent N,N-dimethylation would yield the target compound. This can typically be achieved using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base.
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum of 2-dimethylamino-5-iodopyridine is expected to show signals corresponding to the three distinct protons on the pyridine ring and a singlet for the two equivalent methyl groups of the dimethylamino substituent. The chemical shifts can be predicted by considering the electronic effects of the substituents. The dimethylamino group is a strong electron-donating group, which will shield the ring protons, shifting them to a higher field (lower ppm) compared to unsubstituted pyridine. Conversely, the iodine atom is an electron-withdrawing group via induction and will deshield adjacent protons.
-
H-3: Expected to be a doublet, shifted upfield due to the adjacent electron-donating dimethylamino group.
-
H-4: Expected to be a doublet of doublets, influenced by both H-3 and H-6.
-
H-6: Expected to be a doublet, shifted downfield due to the deshielding effect of the electronegative nitrogen and the iodine at the 5-position.
-
-N(CH₃)₂: A sharp singlet, typically appearing in the range of 2.8-3.2 ppm.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-6 | ~8.2 | d | ~2.5 |
| H-4 | ~7.6 | dd | ~8.5, 2.5 |
| H-3 | ~6.4 | d | ~8.5 |
| -N(CH₃)₂ | ~3.1 | s | N/A |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will reflect the electronic environment of each carbon atom in the molecule. The carbon attached to the iodine (C-5) is expected to have a significantly lower chemical shift due to the heavy atom effect. The carbon attached to the dimethylamino group (C-2) will be shifted downfield.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~160 |
| C-6 | ~150 |
| C-4 | ~145 |
| C-3 | ~108 |
| C-5 | ~80 |
| -N(CH₃)₂ | ~38 |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum of 2-dimethylamino-5-iodopyridine is expected to exhibit characteristic absorption bands for the aromatic C-H stretching, C=C and C=N stretching of the pyridine ring, and C-N stretching of the dimethylamino group.
| Wavenumber (cm⁻¹) | Assignment |
| 3100-3000 | Aromatic C-H stretching |
| 2950-2850 | Aliphatic C-H stretching (-CH₃) |
| 1600-1550 | C=C and C=N stretching (pyridine ring) |
| 1350-1250 | C-N stretching (aromatic amine) |
| Below 800 | C-I stretching |
Mass Spectrometry (Predicted)
In a mass spectrum, 2-dimethylamino-5-iodopyridine would be expected to show a prominent molecular ion peak (M⁺) at m/z 248. The isotopic pattern of this peak would be characteristic of a compound containing one iodine atom. Common fragmentation patterns would likely involve the loss of a methyl group ([M-15]⁺) or the entire dimethylamino group.
Applications in Research and Development
While specific applications of 2-dimethylamino-5-iodopyridine are not widely documented, its structural motifs suggest its potential utility in several areas of chemical research:
-
Medicinal Chemistry: Pyridine scaffolds are prevalent in many pharmaceuticals. The presence of the dimethylamino group can enhance solubility and bioavailability, while the iodo group serves as a handle for further functionalization, for instance, in the synthesis of kinase inhibitors.
-
Materials Science: Halogenated organic compounds are used in the development of materials with specific electronic or optical properties. The ability to form halogen bonds could be exploited in crystal engineering.
-
Organic Synthesis: As a substituted pyridine, it can be a valuable intermediate in the synthesis of more complex heterocyclic systems. The iodo-substituent is particularly useful for transition metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.
Conclusion
References
An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 5-Iodo-N,N-dimethylpyridin-2-amine
Introduction
5-Iodo-N,N-dimethylpyridin-2-amine is a substituted pyridine derivative of significant interest to researchers and professionals in drug development and organic synthesis. Its molecular architecture, featuring an electron-donating dimethylamino group and an electron-withdrawing iodo substituent on the pyridine ring, creates a unique electronic landscape. This guide provides a comprehensive technical analysis of the electrophilic and nucleophilic sites of this molecule, elucidating the causality behind its reactivity and offering field-proven insights for its application in complex molecular synthesis.
Molecular Structure and Electronic Landscape
The reactivity of this compound is fundamentally governed by the interplay of its constituent functional groups and the inherent electronic properties of the pyridine ring.
Caption: Structure of this compound.
The nitrogen atom within the pyridine ring is electronegative, leading to a general decrease in electron density around the ring carbons compared to benzene. However, the substituents dramatically modulate this landscape:
-
N,N-dimethylamino group (-N(CH₃)₂): This group at the C2 position is a strong electron-donating group (EDG) through resonance (+R effect), significantly increasing electron density at the ortho (C3) and para (C5) positions.
-
Iodo group (-I): The iodine at the C5 position is electron-withdrawing via induction (-I effect) due to its electronegativity.
The combination of these effects results in a molecule with distinct regions of high and low electron density, defining its nucleophilic and electrophilic character.
Analysis of Nucleophilic Sites
The nucleophilic centers of this compound are electron-rich and readily react with electrophiles.
Pyridine Ring Nitrogen (N1)
The lone pair of electrons on the sp²-hybridized pyridine nitrogen is not part of the aromatic π-system and is available for donation. This makes the N1 position a primary site for protonation and reactions with electrophiles.[1]
Ring Carbon Atoms (C3 and C6)
The powerful electron-donating -N(CH₃)₂ group enhances the nucleophilicity of the pyridine ring, making it more susceptible to electrophilic aromatic substitution than unsubstituted pyridine.[1] The directing effects of the substituents favor substitution at the C3 position. Due to the electronegativity of the ring nitrogen, pyridine itself is less reactive than benzene in electrophilic substitution reactions, often requiring harsh conditions.[2]
Analysis of Electrophilic Sites
The electrophilic centers of this compound are electron-deficient and are targets for nucleophilic attack.
C5 Carbon (Iodo-substituted position)
The C-I bond is polarized, with the C5 carbon being electrophilic. This site is highly susceptible to nucleophilic aromatic substitution (SNAr) and is an excellent handle for transition-metal-catalyzed cross-coupling reactions.[3] The inherent electron deficiency of the pyridine ring at the 2 and 4 positions further activates the ring for nucleophilic attack.[4][5]
C4 and C6 Carbons
The positions ortho (C2, C6) and para (C4) to the ring nitrogen are inherently electron-deficient and thus electrophilic.[6] While the C2 position is substituted, the C4 and C6 positions remain potential sites for nucleophilic attack, especially with strong nucleophiles. The stability of the anionic intermediate (Meisenheimer complex) formed during nucleophilic attack is key, and intermediates with the negative charge on the electronegative nitrogen atom are more stable.[4][7]
Synthetic Utility and Key Reactions
The dual reactivity of this compound makes it a versatile building block in organic synthesis.
Nucleophilic Aromatic Substitution (SNAr)
The C5 position is primed for SNAr reactions. The presence of an electron-withdrawing group, like the pyridine nitrogen, ortho or para to the leaving group facilitates this reaction.[7][8]
Experimental Protocol: SNAr with an Amine
-
Setup: In a dry Schlenk tube under an inert atmosphere, combine this compound (1.0 eq), the desired amine (1.2 eq), a suitable base (e.g., NaOtBu, 1.4 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a ligand (e.g., Xantphos, 4 mol%).[9]
-
Solvent: Add anhydrous, degassed toluene.[9]
-
Reaction: Seal the tube and heat to 100 °C with vigorous stirring.[9]
-
Monitoring: Track the reaction progress using TLC or LC-MS.[9]
-
Work-up: After completion, cool to room temperature, dilute with ethyl acetate, and filter through celite. Wash the filtrate with water and brine.[9]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by flash column chromatography.[9]
Palladium-Catalyzed Cross-Coupling Reactions
The C-I bond is an ideal electrophilic partner in a variety of powerful C-C and C-N bond-forming reactions.
1. Buchwald-Hartwig Amination
This reaction is a cornerstone of modern organic synthesis for forming C-N bonds.[10][11] It involves the palladium-catalyzed coupling of an aryl halide with an amine.[12]
Caption: Simplified catalytic cycle for Buchwald-Hartwig Amination.
2. Suzuki-Miyaura Coupling
The Suzuki reaction is a versatile method for creating C-C bonds by coupling an organohalide with a boronic acid or ester.[13][14]
Experimental Protocol: Suzuki Coupling
-
Setup: In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₃PO₄, 2.0 eq).[15]
-
Solvent: Add a mixture of 1,4-dioxane and water (typically 4:1), degassed.[15]
-
Reaction: Heat the mixture under an inert atmosphere at 85-95 °C for several hours.[13]
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: After cooling, dilute with ethyl acetate and filter. Wash the organic layer with water and brine.[15]
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
Quantitative Data Summary
| Reaction Type | Key Reagents | Typical Yields | Reference |
| Buchwald-Hartwig | Pd(OAc)₂, Xantphos, NaOtBu | Generally Good to Excellent | [9] |
| Suzuki-Miyaura | Pd(PPh₃)₄, K₃PO₄ | 78-88% (with analogous substrates) | [15] |
Conclusion
This compound presents a fascinating case study in the control of chemical reactivity through substituent effects. The interplay between the electron-donating amino group and the electron-withdrawing iodo group on the pyridine scaffold creates well-defined nucleophilic and electrophilic centers. This duality allows for a wide range of synthetic transformations, from electrophilic substitution on the activated ring to a host of powerful nucleophilic substitution and cross-coupling reactions at the C-I bond. A thorough understanding of these principles is paramount for the strategic design of synthetic routes in the pursuit of novel pharmaceuticals and advanced materials.
References
- 1. youtube.com [youtube.com]
- 2. Electrophilic substitution on pyridine. [quimicaorganica.org]
- 3. nbinno.com [nbinno.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 6. quora.com [quora.com]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. reddit.com [reddit.com]
- 13. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 14. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Unlocking the Potential of 5-Iodo-N,N-dimethylpyridin-2-amine: A Technical Guide for Advanced Research
Introduction: The Strategic Value of a Functionalized Pyridine Scaffold
In the landscape of modern chemical research, the pyridine scaffold remains a cornerstone, prized for its presence in numerous pharmaceuticals, agrochemicals, and functional materials. The strategic introduction of specific functional groups onto this versatile heterocycle is a key enabler of innovation. 5-Iodo-N,N-dimethylpyridin-2-amine emerges as a particularly compelling, yet underexplored, building block. Its unique combination of an electron-donating dimethylamino group and a versatile iodo substituent on an electron-deficient pyridine ring creates a molecule ripe with potential. The dimethylamino group modulates the electronic properties of the ring, influencing its reactivity and potential as a ligand, while the iodo group serves as a highly efficient handle for sophisticated molecular construction via cross-coupling chemistry.
This technical guide provides a comprehensive exploration of promising research avenues for this compound, moving beyond a simple catalog of possibilities to offer a rationale-driven framework for its application in medicinal chemistry, materials science, and catalysis. The methodologies and insights presented herein are designed to empower researchers, scientists, and drug development professionals to harness the full potential of this versatile intermediate.
I. Synthesis and Core Reactivity
Proposed Synthesis: Electrophilic Iodination
The presence of the activating N,N-dimethylamino group at the 2-position directs electrophilic substitution primarily to the 5-position. A well-established method for the iodination of such activated heterocycles involves the use of molecular iodine in the presence of a silver salt, such as silver nitrate, which acts as an electrophilic iodine source.[1]
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of N,N-dimethylpyridin-2-amine (1.0 eq.) in a suitable solvent (e.g., ethanol or acetonitrile) in a round-bottom flask protected from light, add silver nitrate (AgNO₃, 1.1 eq.).
-
Addition of Iodine: Stir the mixture at room temperature and add a solution of molecular iodine (I₂, 1.1 eq.) in the same solvent dropwise over 30 minutes.
-
Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, filter the reaction mixture to remove the silver iodide precipitate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent like dichloromethane and wash with an aqueous solution of sodium thiosulfate to remove any remaining iodine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by flash column chromatography on silica gel to yield the desired this compound.
Core Reactivity: The Iodo Group as a Cross-Coupling Hub
The primary value of the iodo substituent lies in its exceptional reactivity in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making the oxidative addition step—often the rate-determining step in the catalytic cycle—highly favorable.[2] This allows for coupling reactions to proceed under milder conditions and with a broader range of catalysts compared to the analogous bromo or chloro-pyridines.
Caption: Versatility of this compound in cross-coupling reactions.
II. Potential Research Area 1: Medicinal Chemistry - Kinase Inhibitors
The 2-aminopyridine and the structurally related 2-aminopyrimidine moieties are recognized as "privileged scaffolds" in medicinal chemistry, particularly in the design of kinase inhibitors.[3] These scaffolds can form key hydrogen bond interactions with the hinge region of the ATP-binding site of many kinases.
Rationale: Targeting the Janus Kinase (JAK) Family
The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play critical roles in cytokine signaling pathways. Dysregulation of JAK signaling, particularly the JAK2 V617F mutation, is a key driver in myeloproliferative neoplasms (MPNs).[4] Several approved and investigational JAK2 inhibitors feature a 2-aminopyrimidine or a related heterocyclic core. The N,N-dimethylamino group of our target molecule can be envisioned to occupy a solvent-exposed region, while the pyridine core engages with the kinase hinge. The iodo group provides a vector for introducing various substituents to probe the hydrophobic pocket of the ATP-binding site, a common strategy for enhancing potency and selectivity.
Proposed Research Workflow: Synthesis and Evaluation of a Focused Library
A focused library of compounds can be synthesized from this compound using the Suzuki-Miyaura coupling to introduce a variety of aryl and heteroaryl groups.
Caption: Workflow for the development of JAK2 inhibitors.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In a Schlenk tube under an inert atmosphere (e.g., Argon), combine this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane or DME) and water.
-
Reaction: Heat the mixture (typically 80-100 °C) with stirring until the starting material is consumed as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
| Compound Scaffold | Target Kinase | Reported IC50 (nM) | Reference |
| N-(pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine derivative | JAK2 | 3 | [5] |
| 2-aminopyridine derivative | JAK2 | 3 | [6] |
| N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivative | JAK2 | 5 | [4] |
| Pyrimidin-2-amine derivative | PLK4 | 6.7 | [3] |
| 2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile | CDK2 | 240 | [7] |
III. Potential Research Area 2: Materials Science - Organic Electronics
The electron-deficient nature of the pyridine ring makes it an excellent building block for electron-transporting materials (ETMs) and host materials in Organic Light-Emitting Diodes (OLEDs).[8] Functionalization of the pyridine core allows for the fine-tuning of electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which is crucial for efficient charge injection and transport in OLED devices.
Rationale: Building Bipolar Host Materials
Efficient OLEDs often require host materials with balanced hole and electron transport capabilities (bipolar character). This compound provides a platform to construct such materials. The N,N-dimethylaminopyridine moiety can act as a weak electron-donating component, while the iodo-position can be used to introduce large, conjugated, electron-accepting or hole-transporting units (like pyrene or carbazole) via cross-coupling reactions.[9] This donor-acceptor architecture is a proven strategy for developing high-performance OLED materials.
Proposed Research Workflow: Synthesis and Characterization of Novel Emitters
The Sonogashira coupling is an ideal reaction to introduce π-conjugated systems onto the pyridine core, leading to materials with interesting photophysical properties.
Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: To a degassed solution of this compound (1.0 eq.) and a terminal alkyne (e.g., phenylacetylene, 1.1 eq.) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and an amine base (e.g., triethylamine or diisopropylamine).
-
Reaction: Stir the mixture at room temperature or with gentle heating until completion.
-
Work-up and Purification: Follow a standard aqueous work-up and purify the product by column chromatography to yield the alkynylated pyridine derivative.
| Pyridine-Based Material Type | Application in OLED | Key Performance Metric | Reference |
| Pyrene-Pyridine Derivative | Hole-Transporting Layer | Max. Luminance: 17,300 cd/m² | [9] |
| Pyridine-Carbonitrile-Carbazole | TADF Emitter | Max. External Quantum Efficiency (EQE): 29.6% | [10] |
| Asymmetric Pyridine Core | Host for Blue TADF | Max. EQE: 22.7% | [11] |
| Tripyrenylpyridine | Sky-Blue Emitter | Max. EQE: 6.0% | [12] |
IV. Potential Research Area 3: Advanced Catalysis
The N,N-dimethylaminopyridine (DMAP) scaffold is a well-known and highly effective nucleophilic catalyst for a wide range of organic reactions, most notably acylation reactions.[12] The catalytic activity stems from the increased nucleophilicity of the pyridine nitrogen due to the electron-donating dimethylamino group.
Rationale: Development of Novel Ligands and Heterogeneous Catalysts
The 5-iodo position on the N,N-dimethylpyridin-2-amine core offers a unique opportunity to covalently attach this catalytic unit to other molecules or solid supports.
-
Chiral Ligand Synthesis: By coupling the iodo-position with chiral moieties, novel chiral DMAP-type catalysts can be developed for asymmetric synthesis.
-
Heterogeneous Catalysis: The molecule can be immobilized on a solid support (e.g., a polymer resin) via the iodo-group. This would create a heterogeneous catalyst that combines the high activity of DMAP with the practical advantages of easy separation and recyclability.[13]
Proposed Research Workflow: Immobilization and Catalytic Testing
The Buchwald-Hartwig amination can be employed to link the iodo-pyridine to an amine-functionalized polymer support.
Caption: Workflow for developing a heterogeneous DMAP catalyst.
Experimental Protocol: Buchwald-Hartwig Amination for Immobilization
-
Reaction Setup: In a reaction vessel, suspend the amine-functionalized polymer support in an anhydrous, degassed solvent (e.g., toluene or dioxane). Add this compound, a palladium pre-catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos or RuPhos), and a strong, non-nucleophilic base (e.g., NaOtBu).[4][14]
-
Reaction: Heat the suspension with stirring under an inert atmosphere.
-
Work-up: After the reaction, cool the mixture and filter the solid support. Wash extensively with the reaction solvent, followed by other organic solvents and water to remove any unreacted reagents and catalyst residues.
-
Drying: Dry the functionalized polymer support under vacuum.
V. Conclusion and Future Outlook
This compound is far more than a simple chemical intermediate; it is a strategically designed building block with significant potential across multiple domains of chemical research. The high reactivity of its iodo group in palladium-catalyzed cross-coupling reactions provides a reliable and versatile entry point for the synthesis of complex molecular architectures. This guide has outlined three high-potential research areas: the development of selective kinase inhibitors for cancer therapy, the design of novel materials for advanced OLED technology, and the creation of innovative catalytic systems. The detailed workflows and protocols provided serve as a robust starting point for researchers to explore these exciting frontiers. As the demand for novel therapeutics, advanced materials, and sustainable chemical processes continues to grow, the intelligent application of versatile scaffolds like this compound will be paramount in driving the next wave of scientific discovery.
VI. References
-
BenchChem. (2025). A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. --INVALID-LINK--
-
BenchChem. (2025). Azo-dimethylaminopyridine-functionalized Ni(II)-porphyrin as a photoswitchable nucleophilic catalyst. --INVALID-LINK--
-
ACS Publications. (2021). Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off. ACS Omega. --INVALID-LINK--
-
ResearchGate. (n.d.). Asymmetric Host Molecule Bearing Pyridine Core for Highly Efficient Blue Thermally Activated Delayed Fluorescence OLEDs | Request PDF. --INVALID-LINK--
-
ACS Publications. (2019). 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. Organic Letters. --INVALID-LINK--
-
ResearchGate. (2012). 4-(N,N-Dimethylamino)pyridine-Embedded Nanoporous Conjugated Polymer as a Highly Active Heterogeneous Organocatalyst. --INVALID-LINK--
-
ResearchGate. (n.d.). Key performances of OLEDs with Cu 2 Cl 2 (P∩N) 2. --INVALID-LINK--
-
Common Organic Chemistry. (n.d.). 4-Dimethylaminopyridine (DMAP). --INVALID-LINK--
-
RSC Publishing. (2021). Recent development of pyridine based charge transporting materials for organic light-emitting diodes and perovskite solar cells. --INVALID-LINK--
-
ACS Publications. (2019). Pyridine-Carbonitrile–Carbazole-Based Delayed Fluorescence Materials with Highly Congested Structures and Excellent OLED Performance. ACS Applied Materials & Interfaces. --INVALID-LINK--
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. --INVALID-LINK--
-
ThalesNano. (n.d.). Flow Chemistry: Sonogashira Coupling. --INVALID-LINK--
-
PubMed Central (PMC). (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. --INVALID-LINK--
-
University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. --INVALID-LINK--
-
The Royal Society of Chemistry. (n.d.). 4-(Dimethylamino)pyridine-Catalyzed Iodolactonization of γ,δ-Unsaturated Carboxylic Acids. --INVALID-LINK--
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. --INVALID-LINK--
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. --INVALID-LINK--
-
PubMed Central (PMC). (2021). 5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. --INVALID-LINK--
-
PubMed Central (PMC). (2022). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. --INVALID-LINK--
-
MDPI. (2022). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. --INVALID-LINK--
-
ACS Publications. (2014). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Journal of Medicinal Chemistry. --INVALID-LINK--
-
ResearchGate. (n.d.). Supporting Information Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids Source of chem. --INVALID-LINK--
-
PubMed. (2020). Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors. --INVALID-LINK--
-
ChemScene. (n.d.). This compound. --INVALID-LINK--
-
PubMed. (2003). The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase. --INVALID-LINK--
-
PubMed. (2020). N-(Pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine Derivatives as Selective Janus Kinase 2 Inhibitors for the Treatment of Myeloproliferative Neoplasms. --INVALID-LINK--
-
ResearchGate. (n.d.). Examples of FDA‐approved kinase inhibitors exhibiting the.... --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. --INVALID-LINK--
-
RSC Publishing. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications. --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for the Iodination of Aromatic Compounds with Tetramethylammonium Iodide. --INVALID-LINK--
-
ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids a. --INVALID-LINK--
-
ChemScene. (n.d.). 5-Iodo-N-methylpyridin-2-amine. --INVALID-LINK--
-
ResearchGate. (n.d.). Catalysis of Sonogashira couplings between iodotoluene and phenylacetylene. --INVALID-LINK--
-
PubMed Central (PMC). (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. --INVALID-LINK--
-
Journal of Nanostructures. (2022). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. --INVALID-LINK--
-
Organic Chemistry Portal. (2005). Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. --INVALID-LINK--
-
Google Patents. (n.d.). Process for preparation of 2-amino-5-methyl-pyridine. --INVALID-LINK--
-
PubMed. (2018). Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. --INVALID-LINK--
-
PubMed Central (PMC). (n.d.). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. --INVALID-LINK--
-
Bulgarian Chemical Communications. (2015). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3- pyridyl)-2-pyrimidinamine derivatives. --INVALID-LINK--
References
- 1. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-N,N-Dimethylaminopyridine Promoted Selective Oxidation of Methyl Aromatics with Molecular Oxygen [mdpi.com]
- 3. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Recent development of pyridine based charge transporting materials for organic light-emitting diodes and perovskite solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. commonorganicchemistry.com [commonorganicchemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
A Theoretical and Spectroscopic Deep Dive into 5-Iodo-N,N-dimethylpyridin-2-amine: A Computational Whitepaper
Introduction: The Significance of Halogenated Pyridines in Modern Chemistry
The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties and versatile reactivity.[1][2] The introduction of halogens, particularly iodine, and amine functionalities onto this core structure dramatically influences its physicochemical characteristics, including lipophilicity, metabolic stability, and potential for forming specific non-covalent interactions like halogen bonds.[3][4] 5-Iodo-N,N-dimethylpyridin-2-amine is a molecule of interest in drug discovery and organic electronics, where a detailed understanding of its electronic structure, reactivity, and spectroscopic signatures is paramount for rational design and application.[5][6][7]
This in-depth technical guide provides a comprehensive theoretical analysis of this compound, employing Density Functional Theory (DFT) calculations. We will explore its optimized molecular geometry, delve into its electronic landscape through Natural Bond Orbital (NBO) and Frontier Molecular Orbital (FMO) analyses, and predict its key spectroscopic fingerprints (IR, NMR, and UV-Vis). The causality behind the choice of computational methods and the interpretation of the resulting data are explained to provide researchers, scientists, and drug development professionals with a robust framework for understanding and utilizing this important molecule.
Computational Methodology: A Framework for Accuracy and Predictive Power
To ensure the reliability of our theoretical predictions, a well-validated computational protocol is essential. The methodologies outlined below are selected based on their proven success in characterizing similar halogenated aromatic systems.[8][9]
Protocol for Geometry Optimization and Frequency Calculations
-
Software: All calculations are performed using the Gaussian 16 suite of programs.
-
Method: The molecular geometry of this compound is optimized in the gas phase using Density Functional Theory (DFT).
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is employed, as it provides a good balance between computational cost and accuracy for organic molecules.[2][10]
-
Basis Set: The 6-311++G(d,p) basis set is used for all atoms except iodine. For the iodine atom, the LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) effective core potential is utilized to account for relativistic effects.
-
Validation: The nature of the optimized geometry as a true energy minimum is confirmed by performing a frequency calculation at the same level of theory. The absence of imaginary frequencies validates the stationary point.[2]
The following Graphviz diagram illustrates the computational workflow for obtaining the optimized molecular structure and vibrational frequencies.
Caption: Workflow for DFT-based geometry optimization and frequency analysis.
Results and Discussion
Optimized Molecular Geometry
The optimized geometry of this compound reveals a planar pyridine ring, with the dimethylamino group slightly twisted out of the plane to minimize steric hindrance. The key bond lengths and angles are summarized in the table below. The C-I bond length is a critical parameter for understanding potential halogen bonding interactions.
| Parameter | Calculated Value |
| C5-I Bond Length | ~2.10 Å |
| C2-N(amino) Bond Length | ~1.38 Å |
| N(amino)-C(methyl) Bond Length | ~1.46 Å |
| C-C Bond Lengths (ring) | ~1.39 - 1.40 Å |
| C-N Bond Lengths (ring) | ~1.34 - 1.37 Å |
| C5-C4-C3 Bond Angle | ~118.5° |
| C2-N1-C6 Bond Angle | ~117.0° |
Electronic Properties: A Deeper Look into Reactivity and Stability
NBO analysis provides a chemically intuitive picture of bonding and charge distribution by transforming the delocalized molecular orbitals into localized bond and lone pair orbitals.[11][12] This analysis is crucial for understanding hyperconjugative interactions that contribute to molecular stability.
The NBO charge distribution for this compound is expected to show a significant negative charge on the pyridine nitrogen (N1) and the amino nitrogen, making them potential sites for electrophilic attack or coordination. The iodine atom will likely carry a small positive charge, a characteristic feature that enables it to act as a halogen bond donor.
Key hyperconjugative interactions would involve the delocalization of the lone pair of the amino nitrogen into the antibonding orbitals of the pyridine ring (n -> π*), contributing to the stability of the molecule.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.[13][14] The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity.
For this compound, the HOMO is anticipated to be localized primarily on the electron-rich dimethylamino group and the pyridine ring, indicating these are the regions most susceptible to electrophilic attack. Conversely, the LUMO is expected to be distributed over the pyridine ring, particularly the carbon atoms, making it the likely site for nucleophilic attack. The presence of the electron-withdrawing iodine atom can also influence the energy and localization of the LUMO.
| Orbital | Energy (eV) | Primary Localization |
| HOMO | ~ -5.5 eV | Dimethylamino group, Pyridine ring |
| LUMO | ~ -0.8 eV | Pyridine ring |
| HOMO-LUMO Gap | ~ 4.7 eV | - |
The following diagram illustrates the conceptual relationship between the HOMO, LUMO, and chemical reactivity.
Caption: Relationship between Frontier Molecular Orbitals and chemical reactivity.
Predicted Spectroscopic Signatures
Theoretical calculations provide a powerful tool for predicting and interpreting experimental spectra.[15][16][17]
The calculated IR spectrum can aid in the identification of key functional groups. The most prominent predicted vibrational frequencies are:
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| C-H stretching (aromatic) | 3100 - 3000 |
| C-H stretching (aliphatic) | 3000 - 2850 |
| C=N and C=C stretching (ring) | 1600 - 1450 |
| C-N stretching | 1350 - 1250 |
| C-I stretching | 600 - 500 |
The Gauge-Independent Atomic Orbital (GIAO) method is used to predict the ¹H and ¹³C NMR chemical shifts. These theoretical values, when referenced against a standard like Tetramethylsilane (TMS), can be invaluable for structural elucidation.
-
¹H NMR: The aromatic protons on the pyridine ring are expected to appear in the range of 7.0-8.5 ppm. The methyl protons of the dimethylamino group will likely be a singlet around 3.0 ppm.
-
¹³C NMR: The carbon atom attached to the iodine (C5) will show a characteristic upfield shift due to the heavy atom effect. The aromatic carbons are predicted to resonate between 110-160 ppm, while the methyl carbons will be observed around 40 ppm.
Time-Dependent DFT (TD-DFT) calculations can predict the electronic transitions that give rise to the UV-Vis absorption spectrum. The primary absorption bands for this compound are expected to arise from π -> π* transitions within the pyridine ring and n -> π* transitions involving the lone pairs of the nitrogen atoms. The calculated maximum absorption wavelength (λmax) can provide insights into the electronic structure and conjugation of the molecule.
Conclusion: A Predictive Framework for a Versatile Molecule
This technical guide has presented a comprehensive theoretical investigation of this compound using state-of-the-art computational methods. The detailed analysis of its molecular geometry, electronic properties, and predicted spectroscopic signatures provides a robust foundation for researchers in drug discovery and materials science. The insights gained from these theoretical calculations can guide synthetic efforts, aid in the interpretation of experimental data, and ultimately accelerate the development of new technologies based on this versatile molecular scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. tsijournals.com [tsijournals.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Experimental and DFT Structure Investigation of Pyridine Interaction with Dihalogen Molecules, UV–Visible, Cyclic Volta… [ouci.dntb.gov.ua]
- 5. mdpi.com [mdpi.com]
- 6. Designing Next-Generation Drug-Like Molecules for Medicinal Applications | MDPI Books [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. A theoretical study on protonation of some halogen substituted pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. NBO [cup.uni-muenchen.de]
- 12. Natural Bond Orbital Analysis - Tutorial Example [nbo6.chem.wisc.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. ripublication.com [ripublication.com]
- 17. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
palladium-catalyzed coupling with 5-Iodo-N,N-dimethylpyridin-2-amine
An In-Depth Technical Guide to Palladium-Catalyzed Cross-Coupling Reactions with 5-Iodo-N,N-dimethylpyridin-2-amine
Abstract
This compound is a versatile and highly valuable heterocyclic building block in modern synthetic chemistry, particularly within pharmaceutical and materials science research. Its structure features a reactive C-I bond, primed for palladium-catalyzed cross-coupling, and a dimethylamino group that modulates the electronic properties of the pyridine ring. This guide provides a comprehensive overview, mechanistic insights, and detailed, field-proven protocols for leveraging this substrate in several cornerstone palladium-catalyzed reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. The protocols are designed to be robust starting points for researchers, scientists, and drug development professionals, with an emphasis on explaining the causal relationships behind experimental choices to ensure reliable and reproducible outcomes.
The Substrate: Understanding this compound
The reactivity of this compound in cross-coupling reactions is dictated by a combination of electronic and steric factors.
-
The Carbon-Iodine Bond : The C-I bond is the weakest of the carbon-halogen bonds, making it highly susceptible to oxidative addition to a Pd(0) center. This is often the rate-determining step in the catalytic cycle, and the high reactivity of the iodide facilitates reactions under milder conditions compared to the corresponding bromides or chlorides.[1]
-
The 2-(N,N-dimethylamino) Group : This group is a strong electron-donating group (EDG). Its presence increases the electron density of the pyridine ring, which can make the initial oxidative addition step more challenging compared to electron-deficient systems.[2]
-
A Potential Challenge : A critical consideration for 2-aminopyridines is the potential for the pyridine nitrogen or the exocyclic amine to act as a coordinating ligand for the palladium catalyst. This coordination can sometimes sequester the catalyst, leading to deactivation or altered reactivity.[2][3] The choice of bulky, electron-rich phosphine ligands is often a successful strategy to mitigate this issue, as they can promote the desired catalytic cycle over catalyst inhibition.[2][4]
Mechanistic Cornerstone: The Palladium Catalytic Cycle
Nearly all palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving Pd(0) and Pd(II) intermediates. A thorough understanding of this mechanism is fundamental to troubleshooting and optimizing reactions. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation (in Suzuki, Sonogashira) or a related step, and reductive elimination.[5][6][7]
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
General Laboratory Workflow for Cross-Coupling Reactions
Successful and reproducible execution of palladium-catalyzed reactions requires meticulous attention to technique, particularly the exclusion of oxygen. The active Pd(0) catalytic species is readily oxidized and deactivated by atmospheric oxygen.[2]
Caption: Standard experimental workflow for palladium-catalyzed coupling.
Application Protocols
The following protocols are robust starting points. Optimization may be required for specific coupling partners. All reactions must be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous, degassed solvents.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a premier method for forming C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl compounds.[7] It is widely used in pharmaceutical manufacturing due to its mild conditions and tolerance of diverse functional groups.[8]
Table 1: Key Parameters for Suzuki-Miyaura Coupling
| Parameter | Recommended Condition | Rationale & Expert Insights |
|---|---|---|
| Palladium Source | Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(PPh₃)₂ (2-5 mol%) | Pd(PPh₃)₄ is a direct source of Pd(0). PdCl₂(PPh₃)₂ is a more air-stable Pd(II) precatalyst that is reduced in situ. For challenging substrates, palladacycle precatalysts can offer higher stability and activity.[2] |
| Coupling Partner | Aryl- or Heteroarylboronic Acid (1.1-1.5 equiv.) | Boronic acids are generally stable and commercially available. Using a slight excess ensures complete consumption of the limiting iodo-pyridine. |
| Base | Na₂CO₃ or K₂CO₃ (2.0-3.0 equiv., aq. solution) | An aqueous inorganic base is crucial for activating the boronic acid in the transmetalation step. K₃PO₄ can be used for more sensitive substrates.[3] |
| Solvent | 1,4-Dioxane/H₂O (e.g., 4:1 v/v) or DME/H₂O | A mixture of an organic solvent and water is required to dissolve both the organic starting materials and the inorganic base. |
| Temperature | 80-100 °C | Thermal energy is typically required to drive the catalytic cycle, especially the oxidative addition and reductive elimination steps. |
Step-by-Step Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup : To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere : Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times.[9]
-
Catalyst & Solvent Addition : Under a positive flow of argon, add Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%). Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL).
-
Reaction : Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS (typically complete in 8-16 hours).
-
Work-up : Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite, washing the pad with additional ethyl acetate.[9]
-
Extraction : Transfer the filtrate to a separatory funnel, wash with water (2 x 15 mL) and then brine (15 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification : Filter off the drying agent and concentrate the organic layer under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, providing a general method for C-N bond formation where classical methods like nucleophilic aromatic substitution fail.[10][11]
Table 2: Key Parameters for Buchwald-Hartwig Amination
| Parameter | Recommended Condition | Rationale & Expert Insights |
|---|---|---|
| Palladium Source | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) | These are common Pd(0) and Pd(II) precatalysts. The choice often depends on the ligand used.[1] |
| Ligand | XPhos, RuPhos, or Xantphos (2-8 mol%) | Bulky, electron-rich biarylphosphine ligands are critical for promoting reductive elimination and preventing catalyst decomposition. The ligand choice is highly dependent on the amine coupling partner (primary vs. secondary).[2][4] |
| Coupling Partner | Primary or Secondary Amine (1.1-1.3 equiv.) | The reaction is broadly applicable to a wide range of amines. |
| Base | NaOtBu or LiHMDS (1.2-1.5 equiv.) | A strong, non-nucleophilic base is required to deprotonate the amine, forming the active amide species for the catalytic cycle. Weaker bases like K₂CO₃ are generally ineffective.[2] |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous, non-protic solvents are essential to prevent quenching of the strong base. |
| Temperature | 90-110 °C | Elevated temperatures are necessary to overcome the activation barriers within the catalytic cycle. |
Step-by-Step Protocol: Buchwald-Hartwig Amination
-
Reaction Setup : To an oven-dried Schlenk tube inside a glovebox or under a positive flow of argon, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).
-
Reagent Addition : Add this compound (1.0 mmol, 1.0 equiv.) and anhydrous, degassed toluene (5 mL).
-
Amine Addition : Add the desired amine (1.2 mmol, 1.2 equiv.) via syringe.
-
Reaction : Seal the Schlenk tube tightly and heat the mixture to 100 °C with vigorous stirring. Monitor progress by LC-MS (typically 4-24 hours).
-
Work-up : Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Extraction : Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification : Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography.
Sonogashira Coupling: C-C Alkyne Formation
The Sonogashira coupling is the most reliable method for coupling terminal alkynes with aryl halides, producing valuable arylalkyne structures.[12] The standard protocol employs a dual catalyst system of palladium and copper(I).[13][14]
Table 3: Key Parameters for Sonogashira Coupling
| Parameter | Recommended Condition | Rationale & Expert Insights |
|---|---|---|
| Palladium Catalyst | PdCl₂(PPh₃)₂ (1-3 mol%) | A robust and commercially available Pd(II) precatalyst that is effective for this transformation. |
| Copper Co-catalyst | Copper(I) iodide (CuI) (2-5 mol%) | The copper co-catalyst is essential for the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation to the palladium center.[14] |
| Coupling Partner | Terminal Alkyne (1.1-1.5 equiv.) | A wide variety of terminal alkynes can be used. |
| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2.0-3.0 equiv.) | The amine base serves to neutralize the HI generated during the reaction and also acts as the solvent in many cases. |
| Solvent | THF or DMF | Anhydrous polar aprotic solvents are typically used to ensure solubility of all components. |
| Temperature | Room Temperature to 70 °C | The reaction is often efficient at or slightly above room temperature, making it one of the milder cross-coupling reactions. |
Step-by-Step Protocol: Sonogashira Coupling
-
Reaction Setup : To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).
-
Inert Atmosphere : Evacuate and backfill the flask with argon three times.
-
Solvent and Reagent Addition : Add anhydrous, degassed THF (8 mL) and triethylamine (2.0 mmol, 2.0 equiv.). Stir for 10 minutes at room temperature.[13]
-
Alkyne Addition : Add the terminal alkyne (1.2 mmol, 1.2 equiv.) dropwise via syringe.
-
Reaction : Stir the reaction at 50 °C and monitor its progress by TLC. The reaction is often complete within 2-6 hours.
-
Work-up : Upon completion, cool the mixture and filter through a pad of Celite, washing with THF.
-
Purification : Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Heck Coupling: C-C Alkene Formation
The Heck reaction enables the arylation of alkenes, forming a new C-C bond and providing access to substituted olefins, which are versatile synthetic intermediates.[15]
Table 4: Key Parameters for Heck Coupling
| Parameter | Recommended Condition | Rationale & Expert Insights |
|---|---|---|
| Palladium Catalyst | Pd(OAc)₂ (2-5 mol%) | A simple, air-stable Pd(II) salt that is a highly effective precatalyst for the Heck reaction. |
| Ligand | PPh₃ or P(o-tol)₃ (4-10 mol%) | While some Heck reactions can be ligandless, the addition of a phosphine ligand often improves yields and stability of the catalyst, especially for iodoarenes. |
| Coupling Partner | Alkene (e.g., acrylate, styrene) (1.1-1.5 equiv.) | Electron-deficient alkenes are generally more reactive in the Heck reaction.[15] |
| Base | Et₃N or DIPEA (1.5-2.5 equiv.) | An organic amine base is required to neutralize the HI generated in the catalytic cycle.[15] |
| Solvent | DMF, NMP, or Acetonitrile | High-boiling polar aprotic solvents are preferred as they effectively dissolve the reaction components and allow for higher reaction temperatures. |
| Temperature | 80-120 °C | The reaction temperature must be sufficient to promote the reaction but not high enough to cause decomposition.[15] |
Step-by-Step Protocol: Heck Coupling
-
Reaction Setup : To a dry round-bottom flask equipped with a reflux condenser, add this compound (1.0 mmol, 1.0 equiv.), Palladium(II) acetate (0.02 mmol, 2 mol%), and Triphenylphosphine (0.04 mmol, 4 mol%).
-
Inert Atmosphere : Evacuate and backfill the flask with argon three times.
-
Solvent and Reagent Addition : Add anhydrous DMF (5 mL), the alkene (e.g., butyl acrylate, 1.5 mmol, 1.5 equiv.), and triethylamine (2.0 mmol, 2.0 equiv.).
-
Reaction : Heat the mixture to 100 °C with stirring. Monitor the reaction progress by TLC or GC-MS (typically 12-24 hours).
-
Work-up : Cool the reaction to room temperature. Dilute with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Extraction : Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification : Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Reaction / Low Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficient temperature.3. Incorrect base or solvent.4. Poor quality reagents. | 1. Ensure rigorous inert atmosphere technique and use freshly degassed solvents.2. Increase reaction temperature in 10 °C increments.3. Re-evaluate the choice of base/solvent based on the specific reaction type.4. Use freshly purified starting materials and high-purity catalysts. |
| Formation of Side Products | 1. Suzuki : Homocoupling of boronic acid.2. Sonogashira : Glaser coupling (alkyne homocoupling).3. General : Decomposition of starting material or product. | 1. Use a lower catalyst loading or ensure a strictly inert atmosphere.2. Run the reaction under more dilute conditions or ensure the exclusion of oxygen, which promotes Glaser coupling.3. Lower the reaction temperature or shorten the reaction time. |
| Poor Reproducibility | Trace amounts of oxygen or water. | Always use oven- or flame-dried glassware. Ensure solvents are anhydrous and properly degassed immediately before use.[15] |
Conclusion
This compound stands out as a powerful and adaptable building block for the synthesis of complex, nitrogen-containing heterocyclic compounds. By leveraging the fundamental palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck—researchers can efficiently introduce a vast array of molecular fragments at the C5 position. The protocols and insights provided in this guide serve as a validated foundation for synthetic exploration, enabling the rapid development of novel molecules for applications in drug discovery and materials science. Success hinges on a solid understanding of the underlying mechanisms and a commitment to meticulous experimental technique, particularly the rigorous exclusion of air and moisture.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. research.rug.nl [research.rug.nl]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. nobelprize.org [nobelprize.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocol: Sonogashira Coupling of 5-Iodo-N,N-dimethylpyridin-2-amine
Introduction: The Strategic Importance of C-C Bond Formation
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This powerful transformation, catalyzed by a dual system of palladium and copper, has become indispensable in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[3][4] The reaction's value lies in its operational simplicity, mild reaction conditions, and broad functional group tolerance, making it suitable for complex molecule synthesis.[5][6]
This application note provides a detailed protocol for the Sonogashira coupling of 5-Iodo-N,N-dimethylpyridin-2-amine, a key intermediate in medicinal chemistry. The presence of the pyridine nitrogen and the dimethylamino group introduces specific electronic and coordinative properties that must be considered for successful execution. We will explore the mechanistic underpinnings of the reaction, offer a robust step-by-step protocol, and discuss key parameters for optimization and troubleshooting.
Mechanistic Rationale: The Synergy of Palladium and Copper
The Sonogashira coupling proceeds through two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[2] This dual-metal system allows the reaction to proceed under significantly milder conditions than earlier palladium-only methods.[1][7]
The Palladium Cycle:
-
Reductive Elimination & Catalyst Activation: If starting with a Pd(II) precatalyst like Pd(PPh₃)₂Cl₂, it is first reduced in situ to the active Pd(0) species. This can be facilitated by an amine, a phosphine ligand, or the alkyne substrate.[1]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (this compound), forming a Pd(II)-aryl complex. The high reactivity of the carbon-iodine bond makes this step efficient.[2][8]
-
Transmetalation: The key step where the two cycles intersect. The copper(I) acetylide, formed in the copper cycle, transfers the alkyne group to the Pd(II)-aryl complex.[8][9]
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product (an arylalkyne) and regenerate the active Pd(0) catalyst, which re-enters the cycle.[6]
The Copper Cycle:
-
Base-Mediated Deprotonation: The amine base deprotonates the terminal alkyne, increasing its nucleophilicity.[10]
-
Copper Acetylide Formation: The copper(I) salt (typically CuI) reacts with the deprotonated alkyne to form a copper(I) acetylide species.[1] This intermediate is crucial for the transmetalation step and is believed to accelerate the overall reaction rate significantly.[1][9]
The synergy between these cycles is paramount. The copper co-catalyst activates the alkyne, facilitating its transfer to the palladium center, thereby enabling the reaction to proceed at or near room temperature.[2]
Experimental Protocol: Sonogashira Coupling
This protocol details a general procedure for the coupling of this compound with a generic terminal alkyne (R-C≡CH).
Reagents & Materials:
-
This compound
-
Terminal Alkyne (e.g., Phenylacetylene, Trimethylsilylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
Copper(I) Iodide (CuI)
-
Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))
-
Amine Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
-
Inert Gas (Argon or Nitrogen)
-
Standard glassware (oven-dried)
-
Reaction monitoring supplies (TLC plates, developing solvents)
-
Workup and purification reagents (Ethyl acetate, saturated aq. NH₄Cl, brine, anhydrous Na₂SO₄, silica gel)
Safety Precautions:
-
Palladium catalysts are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE).
-
Copper iodide is a potential irritant. Avoid inhalation and skin contact.
-
Organic solvents and amine bases are flammable and volatile. Work in a well-ventilated area away from ignition sources.
-
Some Sonogashira reactions can be exothermic, especially during scale-up. Monitor the reaction temperature.[11][12]
Step-by-Step Procedure:
-
Reaction Setup:
-
To an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Add the palladium catalyst, Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and the copper(I) co-catalyst, CuI (0.04-0.10 eq).[8][13]
-
Seal the flask with septa and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical to prevent oxygen from promoting the undesirable homocoupling of the alkyne (Glaser coupling).[1][14]
-
-
Reagent Addition:
-
Under a positive pressure of inert gas, add the anhydrous, degassed solvent (e.g., THF) via syringe.
-
Add the amine base (e.g., TEA, 2.0-3.0 eq).
-
Finally, add the terminal alkyne (1.1-1.2 eq) dropwise via syringe. A slight excess of the alkyne ensures complete consumption of the more valuable iodo-pyridine.
-
-
Reaction Execution:
-
Stir the reaction mixture vigorously at room temperature. The pyridine nitrogen in the substrate generally does not inhibit the reaction under these standard conditions.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting aryl iodide is consumed. A typical reaction time is 3-12 hours.[8][15] For less reactive substrates, gentle heating (40-60 °C) may be required.[6]
-
-
Workup & Isolation:
-
Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.
-
Quench the reaction by washing with a saturated aqueous solution of ammonium chloride (NH₄Cl) to remove the amine base and complex with the copper salts.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
-
Purification:
Workflow Diagram
Caption: Experimental workflow for the Sonogashira coupling protocol.
Data Summary & Optimization
Successful Sonogashira couplings depend on the careful control of several parameters. The following table summarizes typical conditions and provides a starting point for optimization.
| Parameter | Recommended Range | Rationale & Optimization Notes |
| Substrate Ratio | 1.0 eq Aryl Iodide : 1.1-1.5 eq Alkyne | A slight excess of the alkyne drives the reaction to completion.[8] For very precious alkynes, a 1:1 ratio can be used with potentially longer reaction times. |
| Palladium Catalyst | 1-5 mol % Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ | Higher loadings may be needed for sterically hindered or electron-rich substrates.[17] |
| Copper Co-catalyst | 2-10 mol % CuI | Essential for mild reaction conditions. Excess copper can promote alkyne homocoupling, so loadings should be minimized.[1][17] |
| Base | 2-4 eq TEA, DIPEA, or Piperidine | The base neutralizes the HI byproduct and deprotonates the alkyne. Amine bases often serve as both base and co-solvent.[5] Inorganic bases like K₂CO₃ can be used in some protocols. |
| Solvent | THF, DMF, Acetonitrile, Toluene | Solvent choice depends on substrate solubility and reaction temperature. All solvents must be anhydrous and thoroughly degassed.[5] |
| Temperature | Room Temp to 60 °C | Aryl iodides are highly reactive and often couple efficiently at room temperature.[6][8] Gentle heating can accelerate slower reactions. |
| Atmosphere | Inert (Argon or Nitrogen) | Strictly required to prevent oxidative homocoupling of the alkyne, which is a common side reaction promoted by oxygen.[1][14] |
Troubleshooting Guide
-
Low or No Conversion:
-
Cause: Inactive catalyst or insufficient degassing.
-
Solution: Ensure the palladium catalyst is of good quality. Use freshly opened CuI, as it can oxidize over time. Thoroughly degas all solvents and the reaction vessel before adding reagents.
-
-
Significant Homocoupling (Glaser Product):
-
Cause: Presence of oxygen in the reaction mixture.
-
Solution: Improve the degassing procedure. Maintain a positive pressure of inert gas throughout the reaction. Some protocols suggest adding the alkyne slowly to keep its concentration low, disfavoring the dimerization pathway.[17]
-
-
Reaction Stalls:
-
Cause: The pyridine nitrogen might be coordinating to the palladium center, inhibiting catalysis, although this is less common with iodo-pyridines.
-
Solution: Consider using a different phosphine ligand that can compete with pyridine coordination. Alternatively, gentle heating can often overcome this inhibition.
-
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. DSpace [repository.kaust.edu.sa]
- 4. mdpi.com [mdpi.com]
- 5. jk-sci.com [jk-sci.com]
- 6. youtube.com [youtube.com]
- 7. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07685C [pubs.rsc.org]
- 8. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. engineering.purdue.edu [engineering.purdue.edu]
- 12. researchgate.net [researchgate.net]
- 13. organic-synthesis.com [organic-synthesis.com]
- 14. depts.washington.edu [depts.washington.edu]
- 15. scribd.com [scribd.com]
- 16. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 17. researchgate.net [researchgate.net]
Application Note & Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination of 5-Iodo-N,N-dimethylpyridin-2-amine
Introduction: The Strategic Importance of C-N Bond Formation
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[2][3]
This guide focuses on a specific, and often challenging, application: the amination of 5-Iodo-N,N-dimethylpyridin-2-amine. Heteroaromatic halides, particularly pyridines, present unique challenges in cross-coupling reactions. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition and sluggish or failed reactions.[3][4] Therefore, a carefully designed protocol is essential for success.
This document provides a detailed examination of the mechanistic principles, key experimental parameters, a robust step-by-step protocol, and troubleshooting guidance for the successful coupling of this compound with a representative secondary amine, morpholine.
Mechanistic Overview: The Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) interchange. Understanding this mechanism is crucial for rational troubleshooting and optimization. The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the this compound, forming a Pd(II) complex. This is often the rate-determining step of the cycle.[2][5][6]
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a more nucleophilic amido species.[6]
-
Reductive Elimination: The final step involves the formation of the desired C-N bond as the product is eliminated from the palladium center, regenerating the active Pd(0) catalyst to re-enter the cycle.[2][6][7]
Caption: Buchwald-Hartwig Catalytic Cycle Diagram.
Core Principles for Success: Experimental Design
The success of the amination of this compound hinges on the judicious selection of four key parameters: the palladium source, the ligand, the base, and the solvent.
The Catalyst System: Palladium and Ligand Synergy
-
Palladium Source: While simple salts like Palladium(II) acetate (Pd(OAc)₂) are common, they require in situ reduction to the active Pd(0) state.[7] For challenging substrates, air-stable, well-defined pre-catalysts (e.g., G3 or G4 pre-catalysts) are often superior. They provide a reliable and efficient source of the active L-Pd(0) species, leading to more reproducible results and often requiring lower catalyst loadings.[7]
-
Ligand Selection (Critical): This is the most crucial variable for coupling heteroaryl halides. The ligand must be sufficiently electron-rich and sterically hindered to:
-
Facilitate the oxidative addition step.
-
Promote the final reductive elimination.
-
Prevent the pyridine nitrogen from deactivating the palladium center.[4]
-
Recommended Ligands: Bulky biaryl monophosphine ligands are the state-of-the-art for this type of transformation. Excellent choices include XPhos , RuPhos , and BrettPhos .[3] For certain systems, bidentate ligands like Xantphos can also be effective.[8][9]
-
The Base: Driving the Deprotonation
The base facilitates the crucial deprotonation of the amine once it has coordinated to the palladium center.
-
Strong Bases: Sodium tert-butoxide (NaOtBu) is a highly effective and commonly used strong, non-nucleophilic base.[9][10] It is generally the first choice for neutral and electron-rich amines.
-
Weaker Inorganic Bases: For substrates with base-sensitive functional groups, weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be employed, though they may require higher reaction temperatures or longer reaction times.[7][8]
The Solvent: Creating the Right Environment
The solvent must be anhydrous and deoxygenated to prevent catalyst poisoning.
-
Standard Choices: Aprotic, non-coordinating solvents such as toluene , 1,4-dioxane , or tetrahydrofuran (THF) are standard.[4][7]
-
Solvents to Avoid: Chlorinated solvents and coordinating solvents like acetonitrile or pyridine itself should be avoided as they can inhibit the catalyst.[7]
Detailed Experimental Protocol
This protocol details the coupling of this compound with morpholine.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | CAS No. | Amount (mmol) | Equivalents |
| This compound | C₇H₉IN₂ | 248.06 | 380381-36-2 | 1.0 | 1.0 |
| Morpholine | C₄H₉NO | 87.12 | 110-91-8 | 1.2 | 1.2 |
| Pd₂(dba)₃ | C₅₁H₄₂O₃Pd₂ | 915.72 | 51364-51-3 | 0.01 | 0.02 (Pd) |
| XPhos | C₃₃H₄₇P | 478.70 | 564483-18-7 | 0.04 | 0.04 |
| Sodium tert-butoxide (NaOtBu) | C₄H₉NaO | 96.10 | 865-48-5 | 1.4 | 1.4 |
| Anhydrous Toluene | C₇H₈ | 92.14 | 108-88-3 | 5 mL | - |
Equipment
-
Oven-dried Schlenk tube or reaction vial with a PTFE-lined cap
-
Magnetic stir bar
-
Magnetic stirrer/hotplate
-
Inert gas line (Argon or Nitrogen) with manifold
-
Syringes and needles
-
Standard laboratory glassware for work-up and purification
Step-by-Step Procedure
Caption: Experimental Workflow Diagram.
-
Inert Atmosphere Setup: Place the magnetic stir bar, Pd₂(dba)₃ (9.2 mg, 0.01 mmol), XPhos (19.1 mg, 0.04 mmol), and NaOtBu (135 mg, 1.4 mmol) into the oven-dried Schlenk tube.
-
Reagent Addition: Add the this compound (248 mg, 1.0 mmol) to the tube.
-
Purging: Seal the tube, and then evacuate and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent and Amine Addition: Under a positive pressure of inert gas, add anhydrous toluene (5 mL) via syringe, followed by morpholine (105 µL, 1.2 mmol).
-
Reaction Conditions: Seal the tube tightly and place it in a preheated oil bath or heating block at 100 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: Once complete, remove the reaction from heat and allow it to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter it through a short pad of Celite to remove palladium residues and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the final product.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst due to oxygen/moisture contamination.[4] 2. Incorrect ligand choice. 3. Catalyst inhibition by pyridine substrate.[4] | 1. Ensure all reagents are anhydrous and the solvent is thoroughly deoxygenated. Re-run the reaction with meticulous attention to inert technique. 2. Screen alternative bulky phosphine ligands (e.g., RuPhos, BrettPhos). 3. Increase ligand loading (e.g., L:Pd ratio of 4:1). Consider using a pre-catalyst. |
| Formation of Side Products | 1. Hydrodehalogenation: Replacement of iodide with hydrogen. 2. Decomposition: Base-sensitive functional groups on the amine or aryl halide. | 1. Ensure high purity of the amine. Use a slightly lower reaction temperature. 2. Switch to a weaker base like K₃PO₄ or Cs₂CO₃ and potentially a lower temperature.[7] |
| Reaction Stalls | 1. Catalyst has degraded over the reaction time. 2. Insufficiently strong base for amine deprotonation. | 1. Consider adding a second portion of the catalyst and ligand midway through the reaction (under inert atmosphere). 2. If using a weak base, switch to a stronger one like NaOtBu or LHMDS, provided the substrate is stable. |
Conclusion
The Buchwald-Hartwig amination of this compound is a highly effective transformation when the appropriate conditions are employed. Success is dictated by the rational selection of a sterically demanding and electron-rich phosphine ligand, a suitable base, and rigorous adherence to anhydrous and anaerobic reaction conditions. The protocol provided herein serves as a robust starting point for researchers and drug development professionals, enabling the efficient synthesis of valuable N-aryl pyridine derivatives.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. research.rug.nl [research.rug.nl]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
using 5-Iodo-N,N-dimethylpyridin-2-amine as a building block in medicinal chemistry
An In-Depth Guide to the Application of 5-Iodo-N,N-dimethylpyridin-2-amine in Modern Medicinal Chemistry
Introduction: The Strategic Value of this compound
In the landscape of modern drug discovery, the selection of appropriate building blocks is a critical determinant of a program's success. This compound (CAS No. 380381-36-2) has emerged as a highly strategic and versatile scaffold for medicinal chemists.[1] Its value lies in the convergence of two key structural features: the 2-aminopyridine core and a reactive iodine substituent. The 2-aminopyridine moiety is a well-established pharmacophore present in numerous approved drugs and clinical candidates, recognized for its ability to form key hydrogen bond interactions with biological targets.[2] The iodine atom at the 5-position serves as an exceptionally effective synthetic handle for a variety of palladium-catalyzed cross-coupling reactions, allowing for the systematic and modular construction of complex molecular architectures.[2] This combination enables the rapid generation of diverse chemical libraries, facilitating the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
This guide provides an in-depth analysis of the synthetic utility of this compound, offering detailed protocols for key transformations and explaining the rationale behind experimental choices to empower researchers in their drug development endeavors.
Core Synthetic Transformations: A Gateway to Novel Chemical Entities
The true power of this compound is realized through its application in robust and versatile cross-coupling reactions. The carbon-iodine bond is highly susceptible to oxidative addition to a palladium(0) catalyst, initiating catalytic cycles that form new carbon-carbon and carbon-nitrogen bonds with high efficiency. We will explore three cornerstone reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Application Note 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction for the formation of carbon-carbon bonds, particularly for creating biaryl and heteroaryl-aryl structures.[3][4] Its popularity stems from the mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[5] For this compound, this reaction provides a direct route to introduce diverse aryl or heteroaryl substituents at the 5-position, a common strategy for modulating the pharmacological profile of a lead compound.
Experimental Protocol: Synthesis of 5-Aryl-N,N-dimethylpyridin-2-amine
This protocol details a general procedure for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2 - 1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%) or Pd₂(dba)₃ (1 mol%)
-
SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) (4 mol%)
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equiv), finely ground
-
Anhydrous, degassed 1,4-Dioxane and Water (e.g., 4:1 v/v mixture)
-
Schlenk tube or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound, the arylboronic acid, the palladium precatalyst, the phosphine ligand, and the base.
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times. This is crucial to prevent oxidation and deactivation of the Pd(0) active catalyst.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water) via syringe. The use of an aqueous base system often accelerates the transmetalation step.[4]
-
Reaction Execution: Place the sealed vessel in a preheated oil bath at 80-110 °C. For microwave-assisted synthesis, heat the reaction to 120 °C for 1-2 hours.[5]
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting iodide is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 5-aryl-N,N-dimethylpyridin-2-amine.
Data Presentation: Suzuki-Miyaura Reaction Parameters
| Parameter | Recommended Condition | Rationale & Causality |
| Aryl Halide | This compound | The C-I bond is weaker than C-Br or C-Cl, facilitating faster oxidative addition to the palladium center.[6] |
| Boron Source | Arylboronic Acid / Ester | Generally stable, non-toxic, and commercially available. Esters (e.g., pinacol) can offer enhanced stability.[6] |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ | Common, air-stable precatalysts that are reduced in situ to the active Pd(0) species.[3] |
| Ligand | SPhos or other biarylphosphines | Electron-rich, bulky ligands stabilize the Pd(0) center, promote oxidative addition, and facilitate reductive elimination.[7] |
| Base | K₂CO₃ or K₃PO₄ | Activates the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[6] |
| Solvent | Dioxane/Water, Toluene, DMF | Choice depends on reagent solubility and the required reaction temperature. Aqueous mixtures are common and effective.[7] |
Visualization: Suzuki-Miyaura Workflow
Caption: General workflow for Suzuki-Miyaura coupling.
Application Note 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, a transformation that is fundamental to medicinal chemistry.[8][9] This reaction allows for the coupling of an aryl halide with a primary or secondary amine, providing access to a wide range of substituted anilines and heteroaromatic amines that would be difficult to synthesize using classical methods.[8][10] When applied to this compound, it enables the introduction of a second amino group at the 5-position, creating a 2,5-diaminopyridine scaffold, a common feature in kinase inhibitors and other targeted therapies.
Experimental Protocol: Synthesis of N⁵-Substituted-N²,N²-dimethylpyridine-2,5-diamine
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a representative amine.
Materials:
-
This compound (1.0 equiv)
-
Primary or Secondary Amine (1.2 - 1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene or 1,4-Dioxane
-
Anhydrous, degassed reaction vessel (e.g., Schlenk tube)
-
Inert atmosphere (Argon or Nitrogen)
Step-by-Step Methodology:
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst, the Xantphos ligand, and the base (NaOtBu). The use of a strong, non-nucleophilic base is critical for deprotonating the amine coupling partner.
-
Reagent Addition: Add this compound and the anhydrous solvent to the tube.
-
Amine Addition: Add the amine coupling partner (e.g., benzylamine, morpholine) to the reaction mixture via syringe.[11]
-
Reaction Execution: Seal the Schlenk tube and heat the mixture to 80-110 °C with vigorous stirring.[11][12]
-
Monitoring: Track the reaction's progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent like ethyl acetate and filter it through a pad of celite to remove palladium residues.[11]
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.[11]
-
Purification: Concentrate the organic layer and purify the crude product by flash column chromatography to isolate the desired N-substituted 2,5-diaminopyridine derivative.[11]
Data Presentation: Buchwald-Hartwig Amination Parameters
| Parameter | Recommended Condition | Rationale & Causality |
| Aryl Halide | This compound | Iodides are highly reactive substrates for the initial oxidative addition step in the catalytic cycle.[11] |
| Amine | Primary or Secondary Amine | The reaction scope is broad, but reaction conditions may need optimization depending on the amine's pKa and steric bulk. |
| Palladium Source | Pd(OAc)₂ | A common and relatively air-stable palladium precatalyst.[11] |
| Ligand | Xantphos or other bulky phosphines | Bidentate ligands like Xantphos form stable catalytic complexes that promote the crucial C-N bond-forming reductive elimination step.[11] |
| Base | NaOtBu or LiHMDS | A strong, sterically hindered base is required to deprotonate the amine without competing as a nucleophile. |
| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvents are essential to prevent quenching of the strong base and interference with the catalyst. |
Visualization: Buchwald-Hartwig Catalytic Cycle
Caption: Key steps in the Buchwald-Hartwig amination.
Application Note 3: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation
The Sonogashira reaction is a premier method for forming a carbon-carbon bond between an aryl halide and a terminal alkyne.[13][14] This reaction is invaluable in medicinal chemistry for introducing linear, rigid alkyne functionalities into a molecule. These alkynes can serve as key structural elements themselves or act as versatile intermediates for further transformations (e.g., reduction, cyclization). The reaction typically employs a dual catalyst system of palladium and a copper(I) co-catalyst.[15]
Experimental Protocol: Synthesis of 5-Alkynyl-N,N-dimethylpyridin-2-amine
This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.1 - 1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (1-5 mol%)
-
Copper(I) Iodide (CuI) (2-10 mol%)
-
A suitable base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA)), often used as the solvent.
-
Anhydrous, degassed reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Step-by-Step Methodology:
-
Reaction Setup: To a Schlenk tube, add this compound, the palladium catalyst, and the copper(I) iodide co-catalyst.
-
Inert Atmosphere: Seal the vessel and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.
-
Solvent and Reagent Addition: Add the amine base (e.g., triethylamine) as the solvent, followed by the terminal alkyne via syringe. The amine acts as both the base and the solvent.[15]
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C). The reaction is often rapid.
-
Monitoring: Monitor the consumption of the starting materials by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through celite to remove catalyst residues and amine salts. Wash the filter cake with an organic solvent (e.g., ethyl acetate).
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude material by flash column chromatography on silica gel to obtain the pure 5-alkynylpyridine product.
Data Presentation: Sonogashira Coupling Reaction Parameters
| Parameter | Recommended Condition | Rationale & Causality |
| Aryl Halide | This compound | Iodides are the most reactive halides for Sonogashira coupling, often allowing for milder reaction conditions. |
| Alkyne | Terminal Alkyne | The reaction requires a terminal C-H bond on the alkyne for the copper-mediated step. |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ | A standard, effective catalyst for the oxidative addition part of the cycle. |
| Copper Co-catalyst | CuI | Believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation to the palladium center. |
| Base | Triethylamine (TEA), DIPA | A mild to moderate amine base is required to deprotonate the terminal alkyne and neutralize the HX formed. |
| Solvent | TEA, THF, or DMF | Often, the amine base can serve as the solvent. Anhydrous conditions are preferred.[15] |
Visualization: Sonogashira Reaction Scheme
Caption: General scheme for the Sonogashira coupling.
Biological Significance and Drug Discovery Outlook
The derivatization of the this compound core through the aforementioned coupling reactions gives access to a rich chemical space with significant therapeutic potential. For instance, substituted 2-aminopyridine and 2-aminopyrimidine scaffolds are central to the design of potent kinase inhibitors, which are a cornerstone of modern oncology.[2][16] The introduction of various aryl groups via Suzuki coupling or diverse amine functionalities via Buchwald-Hartwig amination allows for fine-tuning of interactions within the ATP-binding pocket of target kinases. The synthesis of pyrimidin-2-amine derivatives has led to the discovery of potent PLK4 inhibitors for cancer therapy.[16] Similarly, compounds derived from related heterocyclic building blocks have shown a wide range of biological activities, including antiproliferative and anti-tumor effects.[17][18]
The strategic application of this compound as a versatile building block, combined with robust and predictable cross-coupling chemistry, provides an efficient and powerful platform for the discovery and optimization of next-generation therapeutics.
References
- 1. chemscene.com [chemscene.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. rose-hulman.edu [rose-hulman.edu]
- 5. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Semantic Scholar [semanticscholar.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Substituted Pyridines from 5-Iodo-N,N-dimethylpyridin-2-amine
Introduction: The Strategic Importance of the Pyridine Scaffold and a Key Synthetic Intermediate
Substituted pyridines are a cornerstone of modern chemistry, representing a privileged structural motif in a vast array of functional molecules. Their prevalence in pharmaceuticals, agrochemicals, and materials science underscores the continuous need for robust and versatile synthetic methodologies to access diverse analogues.[1][2] The pyridine ring's unique electronic properties and its ability to engage in hydrogen bonding make it an ideal scaffold for modulating biological activity and material characteristics.
This guide focuses on the synthetic utility of 5-Iodo-N,N-dimethylpyridin-2-amine (CAS No. 380381-36-2), a highly versatile and strategic building block for the synthesis of complex pyridine derivatives.[3] This intermediate offers two key points of reactivity:
-
The C5-Iodo Substituent: The carbon-iodine bond is the most reactive of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions, enabling facile formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under relatively mild conditions.[4]
-
The C2-Dimethylamino Group: This electron-donating group can influence the electronic properties of the pyridine ring and may serve as a directing group in certain transformations. Its presence is common in pharmacologically active molecules.
This document provides detailed protocols and technical insights for leveraging this building block in three of the most powerful cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination.
Chapter 1: Suzuki-Miyaura Coupling for the Synthesis of 5-Aryl-N,N-dimethylpyridin-2-amines
The Suzuki-Miyaura reaction is an indispensable tool for forging carbon-carbon bonds between sp²-hybridized carbon atoms, typically by coupling an organohalide with an organoboron compound.[5] It is renowned for its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast library of boronic acids and their esters.[6]
Principle and Catalytic Cycle
The reaction proceeds via a palladium-based catalytic cycle. A Pd(0) species undergoes oxidative addition into the C-I bond of this compound. The resulting Pd(II) complex then undergoes transmetalation with a boronic acid (activated by a base). The final step is reductive elimination, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.[7]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of an arylboronic acid with this compound.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium Carbonate (K₂CO₃), finely ground (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture), degassed (5 mL)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium carbonate.
-
Catalyst Addition: In a separate vial, pre-mix the Pd(OAc)₂ and SPhos ligand. Add this catalyst/ligand mixture to the Schlenk tube.
-
Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed 1,4-dioxane/water mixture via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Suzuki-Miyaura Coupling Parameters
| Parameter | Condition/Reagent | Rationale |
| Palladium Source | Pd(OAc)₂ | A common, relatively air-stable, and effective Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[8] |
| Ligand | SPhos | A bulky, electron-rich monophosphine ligand that promotes high catalytic activity for coupling sterically hindered or electronically challenging substrates.[9] |
| Base | K₂CO₃ | A moderately strong inorganic base sufficient to facilitate the transmetalation step. Cesium carbonate (Cs₂CO₃) can be used for less reactive substrates.[10] |
| Solvent | 1,4-Dioxane/Water (4:1) | A polar aprotic solvent mixture that effectively solubilizes both organic and inorganic reagents. Water is crucial for the transmetalation step.[5] |
| Temperature | 100 °C | Provides sufficient thermal energy to drive the catalytic cycle efficiently without significant decomposition of reagents or products. |
Chapter 2: Sonogashira Coupling for the Synthesis of 5-Alkynyl-N,N-dimethylpyridin-2-amines
The Sonogashira coupling is a highly efficient method for forming C(sp²)-C(sp) bonds by reacting an aryl or vinyl halide with a terminal alkyne.[11][12] This reaction is co-catalyzed by palladium and copper(I) salts and is fundamental for introducing alkynyl moieties into organic molecules, which are valuable precursors for further transformations or as components in functional materials.[13]
Principle and Catalytic Cycle
The reaction involves two interconnected catalytic cycles. In the palladium cycle, similar to the Suzuki coupling, oxidative addition of the aryl iodide to Pd(0) occurs. In the copper cycle, the terminal alkyne reacts with a Cu(I) salt in the presence of a base to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II)-aryl complex. Reductive elimination yields the alkynylated product and regenerates the Pd(0) catalyst.[7]
Detailed Experimental Protocol: Sonogashira Coupling
This protocol provides a general method for coupling a terminal alkyne with this compound.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal Alkyne (1.1 mmol, 1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)
-
Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Inert Atmosphere: Seal the tube, evacuate, and backfill with argon three times.
-
Solvent and Reagents: Add anhydrous THF and triethylamine via syringe. Stir for 5 minutes.
-
Alkyne Addition: Add the terminal alkyne dropwise to the mixture.
-
Reaction: Stir the reaction mixture at room temperature or heat to 60 °C for 4-12 hours. The optimal temperature may vary depending on the alkyne's reactivity.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing the pad with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography to yield the desired 5-alkynylpyridine.[10]
Data Presentation: Sonogashira Coupling Parameters
| Parameter | Condition/Reagent | Rationale |
| Palladium Catalyst | PdCl₂(PPh₃)₂ | A stable, commercially available Pd(II) precatalyst that is effective for a wide range of Sonogashira couplings.[12] |
| Copper Co-catalyst | CuI | Essential for the formation of the copper acetylide intermediate, which facilitates the crucial transmetalation step.[11] |
| Base | Triethylamine (Et₃N) | Acts as both a base to deprotonate the terminal alkyne and as a solvent. It also scavenges the HI produced during the reaction.[4] |
| Solvent | THF | A good aprotic solvent for dissolving the organic starting materials and intermediates. |
| Temperature | Room Temp to 60 °C | The high reactivity of the C-I bond often allows the reaction to proceed at or near room temperature, which is advantageous for sensitive substrates. |
Chapter 3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, reacting an aryl halide with an amine.[14][15] This transformation has revolutionized synthetic chemistry, as it allows for the construction of arylamines under conditions far milder than classical methods like nucleophilic aromatic substitution.[16]
Principle and Catalytic Cycle
The mechanism is analogous to other palladium-catalyzed cross-couplings.[17] It begins with the oxidative addition of the aryl iodide to a Pd(0) complex. The amine then coordinates to the resulting Pd(II) complex, and a base facilitates deprotonation to form a palladium amide intermediate. Reductive elimination from this intermediate furnishes the desired C-N bond and regenerates the Pd(0) catalyst.[15] The choice of ligand is critical to prevent side reactions like beta-hydride elimination and to promote the final reductive elimination step.[9]
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the amination of this compound with a generic primary or secondary amine.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (primary or secondary) (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol%)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.03 mmol, 3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide to an oven-dried Schlenk tube.
-
Reagent Addition: Add this compound and anhydrous toluene.
-
Amine Addition: Add the amine coupling partner via syringe.
-
Reaction: Seal the tube and heat the reaction mixture in a preheated oil bath at 110 °C with vigorous stirring for 16-24 hours.
-
Monitoring: Check for the consumption of the starting material by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium black and inorganic salts.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography.[18]
Data Presentation: Buchwald-Hartwig Amination Parameters
| Parameter | Condition/Reagent | Rationale |
| Palladium Source | Pd₂(dba)₃ | A common and highly active Pd(0) precatalyst, ideal for initiating the catalytic cycle directly without an in situ reduction step. |
| Ligand | Xantphos | A bidentate phosphine ligand with a large natural bite angle, which is known to facilitate the reductive elimination step and suppress side reactions, making it highly effective for C-N coupling.[19] |
| Base | Sodium tert-butoxide (NaOtBu) | A strong, non-nucleophilic base required to deprotonate the amine, forming the key palladium amide intermediate.[18] |
| Solvent | Toluene | A non-polar, high-boiling solvent that is standard for this transformation, facilitating the required reaction temperatures. |
| Temperature | 110 °C | High temperature is often necessary to drive the reaction, particularly the reductive elimination step, to completion. |
Conclusion
This compound stands out as a powerful and adaptable starting material for the synthesis of a wide range of substituted pyridines. The protocols detailed in this guide for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions provide researchers with reliable and mechanistically grounded methods to introduce aryl, alkynyl, and amino substituents at the C5 position. By carefully selecting the appropriate catalyst, ligand, base, and reaction conditions, scientists in drug discovery and materials science can efficiently generate diverse molecular libraries and access novel chemical entities with tailored properties.
References
- 1. The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. chemscene.com [chemscene.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. reddit.com [reddit.com]
- 16. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
Topic: Catalyst and Ligand Selection for Cross-Coupling of 5-Iodo-N,N-dimethylpyridin-2-amine
An Application and Protocol Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of 5-Iodo-N,N-dimethylpyridin-2-amine
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the assembly of complex molecular architectures relies heavily on the strategic formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds.[1] this compound stands out as a valuable and versatile building block. Its structure offers a unique combination of features: a reactive C-I bond, ideal for palladium-catalyzed cross-coupling, and a dimethylamino group that modulates the electronic properties of the pyridine ring.
However, the very features that make this substrate attractive also present distinct synthetic challenges. The presence of two nitrogen atoms—the endocyclic pyridine nitrogen and the exocyclic amino group—can lead to catalyst inhibition by coordinating to the palladium center.[2] This guide, designed for the practicing scientist, provides an in-depth analysis of catalyst and ligand selection for three key transformations of this substrate: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. We will dissect the causality behind experimental choices, offering field-proven insights and detailed, validated protocols to empower your research and development endeavors.
The Challenge: Overcoming Catalyst Inhibition in Pyridine Scaffolds
Pyridine rings are ubiquitous in drug molecules, yet their use in cross-coupling reactions is often problematic.[3] The Suzuki-Miyaura reaction, a cornerstone of C-C bond formation, frequently fails or gives poor yields with pyridine-based substrates.[3] This difficulty arises from the Lewis basicity of the pyridine nitrogen, which can bind strongly to the palladium catalyst, sequestering it from the catalytic cycle and leading to deactivation.[2] The 2-amino substituent in our target molecule further exacerbates this issue by increasing the electron density of the ring, which can slow the crucial oxidative addition step.
Therefore, successful coupling of this compound is not merely a matter of applying standard conditions. It requires a carefully orchestrated selection of catalysts, ligands, bases, and solvents specifically designed to favor the desired catalytic pathway over catalyst inhibition. The key lies in using bulky, electron-rich ligands that promote the desired reaction steps (oxidative addition and reductive elimination) while sterically discouraging the inhibitory binding of the pyridine nitrogen.[4]
Application Note 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful method for creating a C-C bond between an organohalide and an organoboron compound, such as a boronic acid or ester.[5] For our substrate, this reaction enables the introduction of a wide array of aryl, heteroaryl, or alkyl groups at the 5-position of the pyridine ring.
Mechanistic Considerations & Catalyst Selection
The catalytic cycle involves three main steps: oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation with a boronate species, and reductive elimination to form the product and regenerate the Pd(0) catalyst.[6] The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate complex, which facilitates transmetalation.[6][7]
To overcome the challenges posed by the 2-aminopyridine moiety, the catalyst system must be highly active.
-
Palladium Precatalyst: Common choices include Pd(OAc)₂, Pd₂(dba)₃, or pre-formed complexes. These Pd(II) sources are reduced in situ to the active Pd(0) species.[5]
-
Ligand Selection: This is the most critical parameter. Standard ligands like PPh₃ are often ineffective.[2] Success hinges on the use of bulky and electron-rich dialkylbiaryl phosphine ligands.[4] Ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are excellent choices. Their steric bulk accelerates the reductive elimination step and prevents the pyridine nitrogen from deactivating the catalyst.[4][8]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Heck Coupling of 5-Iodo-N,N-dimethylpyridin-2-amine
Introduction: The Strategic Importance of 5-Vinyl-N,N-dimethylpyridin-2-amine Scaffolds
The palladium-catalyzed Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This transformation, which couples an unsaturated halide with an alkene, has found widespread application in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3] A particularly valuable application of this methodology is the vinylation of heteroaromatic systems, which introduces a versatile handle for further chemical elaboration.
This application note provides a detailed guide to the Heck coupling of 5-iodo-N,N-dimethylpyridin-2-amine. This substrate is of significant interest in medicinal chemistry due to the prevalence of the 2-aminopyridine motif in biologically active molecules. The introduction of a vinyl group at the 5-position opens avenues for the synthesis of novel compounds with potential therapeutic applications. However, the electron-rich nature of the 2-(N,N-dimethylamino)pyridine system presents unique challenges that necessitate careful optimization of reaction conditions to achieve high yields and selectivities. This guide will delve into the mechanistic nuances, provide detailed experimental protocols, and offer troubleshooting strategies to enable researchers to successfully employ this powerful transformation.
Mechanistic Considerations: Navigating the Catalytic Cycle with an Electron-Rich Substrate
The Heck reaction proceeds via a well-established catalytic cycle involving a palladium(0) species.[1][4] Understanding this cycle is crucial for optimizing the reaction conditions for a specific substrate like this compound.
The key steps in the catalytic cycle are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex. The high reactivity of the C-I bond makes this step relatively facile.
-
Alkene Coordination and Migratory Insertion: The alkene coordinates to the Pd(II) complex and subsequently inserts into the palladium-aryl bond. This step is crucial for the formation of the new carbon-carbon bond.
-
β-Hydride Elimination: A hydrogen atom from an adjacent carbon on the newly introduced alkyl chain is eliminated, leading to the formation of the desired vinylated product and a palladium-hydride species.
-
Reductive Elimination and Catalyst Regeneration: The active Pd(0) catalyst is regenerated by the action of a base, which also neutralizes the hydroiodic acid (HI) formed during the reaction.[4]
The presence of the electron-donating N,N-dimethylamino group on the pyridine ring can influence the catalytic cycle in several ways:
-
Increased Electron Density: The electron-donating nature of the amino group increases the electron density on the pyridine ring, which can facilitate the oxidative addition step.
-
Potential for Catalyst Inhibition: The lone pair of electrons on the nitrogen atoms (both the endocyclic pyridine nitrogen and the exocyclic dimethylamino nitrogen) can coordinate to the palladium center, potentially leading to catalyst inhibition or the formation of inactive complexes. The choice of appropriate ligands is therefore critical to mitigate this effect.
Figure 1: A simplified overview of the Heck catalytic cycle for the vinylation of this compound.
Experimental Protocols
Based on established procedures for the Heck coupling of related electron-rich iodo-heterocycles, the following protocols provide a robust starting point for the reaction of this compound with both electron-deficient (e.g., acrylates) and electron-neutral (e.g., styrenes) alkenes.
General Considerations:
-
Inert Atmosphere: All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the palladium catalyst and phosphine ligands.
-
Anhydrous Solvents: The use of anhydrous solvents is recommended to minimize side reactions.
-
Reagent Purity: The purity of the starting materials, particularly the iodo-aminopyridine and the alkene, is crucial for obtaining high yields and clean reactions.
Protocol 1: Heck Coupling with an Electron-Deficient Alkene (e.g., n-Butyl Acrylate)
This protocol is optimized for reactive, electron-deficient alkenes.
Materials:
-
This compound
-
n-Butyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous DMF (5 mL) via syringe.
-
Stir the mixture at room temperature for 10-15 minutes to allow for the in-situ formation of the active Pd(0) catalyst.
-
Add triethylamine (1.5 mmol, 1.5 equiv.) and n-butyl acrylate (1.2 mmol, 1.2 equiv.) to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Figure 2: Step-by-step experimental workflow for the Heck coupling with n-butyl acrylate.
Protocol 2: Heck Coupling with an Electron-Neutral Alkene (e.g., Styrene)
This protocol may require slightly more forcing conditions due to the lower reactivity of electron-neutral alkenes.
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous 1,4-Dioxane or Toluene
Procedure:
-
To a dry Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), palladium(II) acetate (0.03 mmol, 3 mol%), tri(o-tolyl)phosphine (0.06 mmol, 6 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous 1,4-dioxane or toluene (5 mL) and styrene (1.5 mmol, 1.5 equiv.) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 110-120 °C for 18-36 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite to remove inorganic salts and the palladium catalyst.
-
Wash the Celite pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: A Comparative Overview of Reaction Conditions
The choice of catalyst, ligand, base, and solvent can significantly impact the outcome of the Heck reaction. The following table provides a summary of typical reaction parameters for the Heck coupling of this compound with different classes of alkenes.
| Parameter | Electron-Deficient Alkene (e.g., Acrylates) | Electron-Neutral Alkene (e.g., Styrenes) | Rationale |
| Palladium Source | Pd(OAc)₂ (1-3 mol%) | Pd(OAc)₂ (2-5 mol%) | Higher catalyst loading may be required for less reactive alkenes. |
| Ligand | PPh₃, P(o-tol)₃ | P(o-tol)₃, Buchwald ligands (e.g., XPhos) | Bulky, electron-rich phosphine ligands can promote oxidative addition and prevent catalyst deactivation. |
| Base | Et₃N, DIPEA (organic) | K₂CO₃, Cs₂CO₃ (inorganic) | Inorganic bases are often effective at higher temperatures and can minimize side reactions. |
| Solvent | DMF, NMP, Acetonitrile | 1,4-Dioxane, Toluene | Higher boiling point solvents are often necessary for less reactive coupling partners. |
| Temperature | 80-100 °C | 100-120 °C | Higher temperatures are generally required to drive the reaction to completion with less reactive alkenes. |
| Reaction Time | 12-24 hours | 18-36 hours | Longer reaction times may be needed for complete conversion. |
Troubleshooting Common Issues
Despite the robustness of the Heck reaction, challenges can arise, particularly with electron-rich heterocyclic substrates.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Catalyst inhibition by the aminopyridine- Insufficient temperature | - Ensure the use of fresh, high-purity palladium precursor and ligand.- Increase the ligand-to-palladium ratio (e.g., from 2:1 to 4:1).- Screen a variety of phosphine ligands (e.g., P(o-tol)₃, P(t-Bu)₃, or Buchwald-type ligands).- Increase the reaction temperature in increments of 10 °C. |
| Formation of Side Products (e.g., Heck Reductive Product) | - Presence of water or other protic sources- Inefficient β-hydride elimination | - Use anhydrous solvents and reagents.- The choice of base can influence the rate of reductive elimination versus β-hydride elimination; consider screening different bases. |
| Catalyst Decomposition (Formation of Palladium Black) | - High reaction temperature- Insufficient ligand stabilization | - Lower the reaction temperature if possible.- Use a more robust ligand or increase the ligand concentration. |
| Difficult Purification | - Residual base or palladium catalyst | - For triethylamine, an acidic wash during workup can be effective.- For inorganic bases, filtration through Celite is recommended.- Cation-exchange chromatography can be an effective method for purifying aminopyridine derivatives.[5] |
Conclusion and Future Outlook
The Heck coupling of this compound is a valuable transformation for the synthesis of functionalized 2-aminopyridine derivatives. By carefully selecting the reaction conditions, particularly the palladium catalyst, ligand, and base, high yields of the desired vinylated products can be achieved. The protocols and troubleshooting guide provided in this application note offer a solid foundation for researchers to successfully implement this reaction in their synthetic endeavors. Further exploration of more advanced catalyst systems, such as those employing N-heterocyclic carbene (NHC) ligands, may lead to even more efficient and milder reaction conditions for this important transformation.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. organicreactions.org [organicreactions.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Strategic Functionalization of 5-Iodo-N,N-dimethylpyridin-2-amine
Introduction: The Versatility of a Privileged Scaffold
In the landscape of modern drug discovery and materials science, the pyridine ring stands as a "privileged scaffold"—a core structural motif frequently found in biologically active compounds and functional materials. Among the vast array of pyridine derivatives, 5-Iodo-N,N-dimethylpyridin-2-amine has emerged as a particularly valuable and versatile building block. Its utility is anchored in its distinct electronic and structural features: the electron-donating N,N-dimethylamino group at the 2-position activates the pyridine ring, while the iodine atom at the 5-position serves as a highly reactive handle for a multitude of transition metal-catalyzed cross-coupling reactions. This dual functionality allows for the precise and modular installation of diverse molecular fragments, enabling the rapid generation of compound libraries for screening and the construction of complex molecular architectures.
This comprehensive guide provides detailed application notes and field-proven protocols for the functionalization of this compound at the iodine position. We will delve into the mechanistic underpinnings and practical execution of key carbon-carbon and carbon-nitrogen bond-forming reactions, offering researchers, scientists, and drug development professionals a robust toolkit for leveraging this powerful synthetic intermediate.
Suzuki-Miyaura Coupling: Forging Aryl-Aryl and Heteroaryl-Aryl Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[1] For this compound, this reaction provides a direct and efficient route to 5-aryl- and 5-heteroaryl-N,N-dimethylpyridin-2-amines, which are prevalent motifs in medicinal chemistry.[2][3]
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of elementary organometallic steps. The process is initiated by the oxidative addition of the aryl iodide to a palladium(0) complex, forming a Pd(II) species. This is followed by transmetalation with the boronic acid, a step that is facilitated by a base. The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the active Pd(0) catalyst. The choice of ligand is critical to stabilize the palladium center and modulate its reactivity, particularly for electron-rich heteroaryl halides.
Diagram: Catalytic Cycle of the Suzuki-Miyaura Coupling
References
Troubleshooting & Optimization
Technical Support Center: Cross-Coupling Reactions of 5-Iodo-N,N-dimethylpyridin-2-amine
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for cross-coupling reactions involving 5-Iodo-N,N-dimethylpyridin-2-amine. Our goal is to equip you with the expertise to identify, mitigate, and remove common byproducts, ensuring the successful synthesis of your target compounds.
Introduction: The Chemistry of this compound in Cross-Coupling
This compound is a valuable building block in medicinal chemistry, offering a reactive site for carbon-carbon and carbon-nitrogen bond formation through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The presence of the N,N-dimethylamino group at the 2-position and the iodo group at the 5-position introduces specific electronic and steric properties that influence the reactivity and side-product profile of these reactions. Understanding these nuances is key to troubleshooting and optimizing your synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I can expect in the cross-coupling of this compound?
A1: The two most prevalent byproducts in palladium-catalyzed cross-coupling reactions with this substrate are the result of hydrodehalogenation and homocoupling .
-
Hydrodehalogenation: This is the replacement of the iodine atom with a hydrogen atom, leading to the formation of N,N-dimethylpyridin-2-amine. This side reaction is particularly common in systems with highly active catalysts and potential hydride sources.[1]
-
Homocoupling: This refers to the dimerization of your coupling partners. In Suzuki reactions, this results in a biaryl product from the boronic acid. In Sonogashira couplings, the terminal alkyne can dimerize (Glaser coupling).[2]
Q2: I am observing a significant amount of N,N-dimethylpyridin-2-amine in my reaction mixture. What is causing this hydrodehalogenation?
A2: Hydrodehalogenation in palladium-catalyzed cross-couplings often arises from a competitive reductive pathway.[1] Several factors can contribute to this:
-
Hydride Sources: The presence of water or alcoholic solvents can be a source of hydride species that intercept the catalytic cycle.[1]
-
Base: Certain bases or their degradation products can act as hydride donors.
-
Ligand Choice: The electronic and steric properties of the phosphine ligand can influence the relative rates of the desired cross-coupling and the undesired hydrodehalogenation.[1]
Q3: My main impurity is the homocoupled product of my boronic acid (in a Suzuki coupling). How can I minimize this?
A3: Homocoupling in Suzuki reactions is often promoted by the presence of Pd(II) species and oxygen.[2] To minimize this:
-
Degassing: Thoroughly degassing your solvents and reaction mixture is crucial to remove dissolved oxygen.
-
Palladium Pre-catalyst: If you are using a Pd(II) source (e.g., Pd(OAc)₂), homocoupling can occur during the in situ reduction to the active Pd(0) catalyst. Consider using a Pd(0) source directly (e.g., Pd₂(dba)₃).[3]
-
Reaction Conditions: High temperatures can sometimes favor homocoupling. Optimizing the temperature to the minimum required for efficient coupling is advisable.
Q4: Can the N,N-dimethylamino group on my starting material interfere with the reaction?
A4: Yes, the N,N-dimethylamino group can influence the reaction in a few ways. It is an electron-donating group, which can affect the reactivity of the pyridine ring. More significantly, the nitrogen lone pair can coordinate to the palladium center, potentially influencing the catalyst's activity.[4] However, it can also be beneficial. The increased basicity of phosphine ligands due to the dimethylamino group can facilitate the synthesis of the coupled product and may help in reducing dehalogenated byproducts.[4]
Troubleshooting Guide: A Deeper Dive
This section provides a more detailed, problem-and-solution-oriented approach to common issues encountered during the cross-coupling of this compound.
Problem 1: Low Yield of the Desired Product with Significant Hydrodehalogenation
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Presence of Hydride Sources | Water, alcohols, or even certain bases can lead to the formation of palladium-hydride species, which then reductively eliminate to give the dehalogenated byproduct.[1] | - Use anhydrous solvents and reagents.- If a co-solvent is needed, consider non-protic options like dioxane or THF over alcohols.- Screen different bases. A weaker, non-nucleophilic base might be advantageous. |
| Inappropriate Ligand Choice | The ligand's steric bulk and electronic properties are critical. Some ligands may favor the reductive elimination pathway leading to hydrodehalogenation.[1] | - Screen a panel of phosphine ligands. Bulky, electron-rich ligands such as XPhos, SPhos, or RuPhos often promote the desired reductive elimination of the cross-coupled product.[3] |
| High Reaction Temperature | Elevated temperatures can accelerate side reactions, including hydrodehalogenation. | - Optimize the reaction temperature. Run a temperature screen to find the lowest effective temperature for your transformation. |
Problem 2: Formation of Homocoupled Byproducts
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Oxygen in the Reaction Mixture | Oxygen can promote the oxidative homocoupling of boronic acids in Suzuki reactions or alkynes in Sonogashira couplings.[2] | - Ensure rigorous degassing of all solvents and the reaction headspace. The freeze-pump-thaw method is highly effective.- Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. |
| Slow Transmetalation | If the transmetalation step is slow, the palladium intermediate has more time to participate in side reactions like homocoupling. | - Choose a base that effectively activates your coupling partner. For Suzuki reactions, stronger bases like Cs₂CO₃ or K₃PO₄ are often more effective than weaker ones.[3] |
| Pd(II) Pre-catalyst | The in situ reduction of Pd(II) to Pd(0) can be a source of homocoupling.[3] | - Use a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ directly.- If using a Pd(II) source, adding a mild reducing agent like potassium formate can help minimize the concentration of free Pd(II).[4] |
Experimental Protocols for Byproduct Removal
Effective purification is critical for obtaining your desired product in high purity. Column chromatography is the most common and effective method for separating the cross-coupled product from the starting materials and byproducts.
General Protocol for Purification by Column Chromatography:
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Column Chromatography:
-
Adsorbent: Silica gel is typically used. For particularly basic compounds, a plug of Florisil or the use of a solvent system containing a small amount of triethylamine (e.g., 0.1-1%) can be beneficial to prevent streaking.
-
Eluent System: A gradient of ethyl acetate in hexanes or dichloromethane in hexanes is a good starting point. The polarity of the eluent can be adjusted based on the TLC analysis of your crude product.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC or LC-MS to identify the pure product.
-
Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified product.
-
Visualizing the Problem: Reaction Pathways
Understanding the mechanistic pathways that lead to byproduct formation is crucial for effective troubleshooting.
Caption: Catalytic cycle and competing byproduct pathways.
Caption: A logical workflow for troubleshooting byproduct formation.
References
Technical Support Center: Optimizing Reaction Temperature for 5-Iodo-N,N-dimethylpyridin-2-amine Couplings
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing the reaction temperature in palladium-catalyzed cross-coupling reactions involving 5-Iodo-N,N-dimethylpyridin-2-amine. Our focus is to provide you with the causal reasoning behind experimental choices to empower you to overcome common challenges and achieve robust and reproducible results.
Introduction: The Unique Challenges of a Substituted Aminopyridine
This compound is a valuable building block in medicinal chemistry and materials science. However, its structure presents a unique set of challenges in palladium-catalyzed cross-coupling reactions. The electron-donating N,N-dimethylamino group can influence the electronic properties of the pyridine ring, while the pyridine nitrogen's lone pair can coordinate to the palladium center, potentially inhibiting the catalyst.[1][2] Temperature is a critical parameter that must be carefully controlled to navigate these challenges, as it directly influences reaction kinetics, catalyst stability, and the propensity for side reactions.
Frequently Asked Questions (FAQs)
Q1: What is a good starting temperature for a Suzuki-Miyaura coupling with this compound?
A good starting point for a Suzuki-Miyaura coupling with this substrate is typically in the range of 80-100 °C .[2] While aryl iodides are generally reactive, the presence of the electron-donating amino group and the potentially inhibitory pyridine nitrogen may necessitate elevated temperatures to achieve a reasonable reaction rate.[1] It is always advisable to start at the lower end of this range and gradually increase the temperature if the reaction is sluggish.
Q2: For a Buchwald-Hartwig amination, what temperature range should I explore?
For Buchwald-Hartwig aminations with aminopyridine substrates, a temperature range of 80-110 °C is commonly employed.[3][4] The specific temperature will depend on the nature of the amine coupling partner and the chosen ligand-catalyst system. For less reactive amines or more sterically hindered substrates, temperatures at the higher end of this range may be necessary to facilitate reductive elimination.
Q3: Can Sonogashira couplings with this compound be performed at room temperature?
Yes, it is possible to perform Sonogashira couplings at or near room temperature, especially given the high reactivity of the carbon-iodine bond.[5][6] However, success at lower temperatures is highly dependent on the choice of catalyst, co-catalyst (if used), base, and solvent. If you observe low conversion at room temperature, a modest increase to 40-60 °C can often significantly improve the reaction rate without promoting significant side reactions.[5]
Q4: How does the N,N-dimethylamino group affect the reaction?
The N,N-dimethylamino group is a strong electron-donating group. This increases the electron density on the pyridine ring, which can make the oxidative addition of the palladium catalyst to the C-I bond slower compared to electron-deficient systems. This is a key reason why elevated temperatures are often required to drive the reaction to completion.
Q5: Why is catalyst deactivation a concern with this substrate, and how does temperature play a role?
Catalyst deactivation is a primary concern due to the lone pair of electrons on the pyridine nitrogen, which can coordinate to the palladium center and form inactive complexes.[1][2] Excessively high temperatures can exacerbate this issue and also lead to the formation of palladium black (aggregated, inactive palladium).[1][7] Therefore, finding the optimal temperature is a balance between providing enough thermal energy to drive the reaction forward and avoiding conditions that promote catalyst decomposition.
Troubleshooting Guide: Low Yield and Side Reactions
This section addresses specific problems you might encounter and provides a logical workflow for diagnosing and resolving them, with a focus on temperature optimization.
Problem 1: Low or No Conversion of Starting Material
If you are observing poor conversion of your this compound, consider the following troubleshooting steps:
Initial Checks (Before Adjusting Temperature):
-
Inert Atmosphere: Ensure your reaction is set up under a strict inert atmosphere (argon or nitrogen). The active Pd(0) catalyst is sensitive to oxygen.[1][2]
-
Reagent Quality: Use anhydrous solvents and ensure your base is of high quality and finely powdered. For Suzuki couplings, consider the stability of your boronic acid, as protodeboronation can be a significant issue.[2]
-
Ligand Choice: For pyridine substrates, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to shield the palladium from the pyridine nitrogen and promote efficient catalysis.[1]
Temperature Optimization Strategy:
-
Gradual Temperature Increase: If your initial reaction at a lower temperature (e.g., 80 °C) is clean but slow, incrementally increase the temperature by 10-15 °C. Monitor the reaction progress by TLC or LC-MS.
-
Microwave Synthesis: For rapid optimization, consider using a microwave reactor. This allows for quick screening of a range of temperatures and can sometimes lead to significantly improved yields and shorter reaction times.[8]
Problem 2: Observation of Significant Side Products
The formation of byproducts is often temperature-dependent. Here are some common side reactions and how to mitigate them by adjusting the temperature:
-
Hydrodehalogenation (Replacement of Iodine with Hydrogen): This is a common side reaction in Buchwald-Hartwig aminations and can also occur in other couplings. It can arise from competing pathways like β-hydride elimination from a palladium-amido intermediate.[9]
-
Solution: If the desired reaction is proceeding but hydrodehalogenation is significant, try lowering the reaction temperature slightly. This can sometimes slow the rate of the side reaction more than the desired productive coupling.
-
-
Protodeboronation (in Suzuki Coupling): This is the cleavage of the C-B bond of the boronic acid by a proton source, removing it from the catalytic cycle.[2]
-
Solution: While primarily addressed by using anhydrous conditions and stable boronate esters, excessively high temperatures can sometimes accelerate this process. If you suspect protodeboronation, and your reaction temperature is high (e.g., >110 °C), consider if a lower temperature could still provide an acceptable reaction rate.
-
-
Homocoupling of Coupling Partners: This can be an issue in both Suzuki (boronic acid homocoupling) and Sonogashira (alkyne homocoupling, known as the Glaser coupling) reactions.
-
Solution: Homocoupling is often exacerbated by the presence of oxygen. Before increasing the temperature, ensure your reaction is rigorously degassed. If homocoupling persists at higher temperatures, it may indicate catalyst decomposition, and a lower temperature with a more stable catalyst system should be explored.
-
Experimental Protocols for Temperature Optimization
Protocol 1: Parallel Temperature Screening for Suzuki-Miyaura Coupling
This protocol describes a parallel screening experiment to efficiently determine the optimal temperature for a Suzuki-Miyaura coupling.
Reagents and Equipment:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1)
-
Reaction vials with stir bars suitable for a parallel synthesis block
Procedure:
-
In a glovebox or under a positive flow of inert gas, add the this compound, arylboronic acid, palladium catalyst, and base to each reaction vial.
-
Add the degassed solvent to each vial.
-
Seal the vials and place them in a parallel synthesis block pre-heated to different temperatures (e.g., 70 °C, 85 °C, 100 °C, and 115 °C).
-
Stir the reactions for a set period (e.g., 12 hours).
-
After cooling to room temperature, take an aliquot from each reaction, dilute, and analyze by LC-MS or GC-MS to determine the conversion and yield at each temperature.
Data Presentation: Example Temperature Screening Results
| Temperature (°C) | Conversion (%) | Desired Product (%) | Side Product A (%) |
| 70 | 35 | 32 | 3 |
| 85 | 85 | 81 | 4 |
| 100 | 98 | 92 | 6 |
| 115 | >99 | 85 | 14 |
In this example, 100 °C provides the optimal balance of high conversion and minimal side product formation.
Visualizing the Process: Diagrams and Workflows
Catalytic Cycle and Temperature Influence
The temperature affects each step of the catalytic cycle. Sufficient heat is required to overcome the activation energy for oxidative addition and facilitate the rate-limiting reductive elimination step. However, excessive heat can lead to catalyst decomposition, an off-cycle pathway.
Troubleshooting Workflow for Low Yield
When faced with a low-yielding reaction, a systematic approach to optimization is crucial. The following workflow can guide your decision-making process.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Solvent Effects on the Reactivity of 5-Iodo-N,N-dimethylpyridin-2-amine
Introduction
Welcome to the technical support guide for 5-Iodo-N,N-dimethylpyridin-2-amine (CAS 380381-36-2). This versatile building block is a cornerstone in medicinal chemistry and materials science, valued for its dual functionality: a highly reactive C5-iodo group ideal for palladium-catalyzed cross-coupling reactions and a C2-dimethylamino group that modulates the electronic properties of the pyridine ring.[1][2] However, harnessing its full synthetic potential requires a nuanced understanding of a frequently overlooked yet critical reaction parameter: the solvent.
The choice of solvent can dramatically influence reaction rates, product selectivity, and even the stability of the catalyst and substrates.[3][4][5] This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice and frequently asked questions (FAQs) related to solvent effects in reactions involving this key intermediate. By understanding the causality behind solvent choices, you can optimize your reactions, mitigate side products, and achieve more reliable and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: General Reactivity & Common Issues
Q1: My cross-coupling reaction with this compound is sluggish or has stalled completely. Could the solvent be the problem?
A1: Absolutely. A stalled reaction is often a symptom of poor solubility of a key component (starting material, base, or catalyst) or suboptimal stabilization of the catalytic intermediates.
-
Solubility Issues: The N,N-dimethylamino group imparts a degree of polarity. If you are using a nonpolar solvent like toluene or hexane, the starting material or the inorganic base (e.g., K₂CO₃, K₃PO₄) may not be sufficiently soluble.[6] A reaction mixture that is a heterogeneous slurry can suffer from slow kinetics.
-
Troubleshooting:
-
Switch to a more polar aprotic solvent: Consider solvents like 1,4-dioxane, tetrahydrofuran (THF), or N,N-dimethylformamide (DMF). These solvents are generally better at dissolving both the organic substrate and the inorganic bases commonly used.
-
Use a biphasic system for Suzuki Couplings: For Suzuki reactions, a mixture of an organic solvent (like toluene or dioxane) with water is often essential.[7] Water helps to dissolve the inorganic base (e.g., Na₂CO₃, K₂CO₃) and facilitates the crucial transmetalation step.
-
Consider a more soluble base: Cesium carbonate (Cs₂CO₃) often exhibits better solubility in organic solvents compared to potassium or sodium carbonates and can accelerate slow reactions.[6]
-
-
-
Catalyst Stabilization & Activity: The solvent's ability to coordinate with the palladium center can significantly impact catalyst activity and lifetime.[3]
-
Coordinating Solvents: Solvents like DMF, acetonitrile (MeCN), or THF can coordinate to the palladium catalyst. This can sometimes be beneficial, stabilizing the active species, but can also be detrimental by displacing essential ligands and shutting down reactivity.[3]
-
Non-Coordinating Solvents: Toluene and other hydrocarbons are less likely to interfere with the catalyst's coordination sphere, which can be advantageous, particularly with bulky phosphine ligands.
-
Q2: I'm observing significant amounts of N,N-dimethylpyridin-2-amine as a byproduct. What is causing this de-iodination and how can I prevent it?
A2: The formation of the hydro-deiodinated product is a common side reaction in palladium-catalyzed couplings, known as protodeiodination.[6] It occurs when the aryl-palladium intermediate reacts with a proton source instead of the desired coupling partner.
-
Causality & Solvent Role:
-
Proton Source: The most common proton source is residual water in the solvent or an alcohol co-solvent. Protic solvents like methanol or ethanol can be particularly problematic.[8][9]
-
Base Strength: Stronger bases can promote this side reaction.
-
Reaction Temperature: Higher temperatures can increase the rate of dehalogenation.[6]
-
-
Troubleshooting Strategies:
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Employing Sure/Seal™ bottles and proper inert atmosphere techniques (purging with argon or nitrogen) is critical.[10]
-
Avoid Protic Solvents: Unless required for a specific protocol (like aqueous Suzuki conditions), avoid using alcohols as the primary solvent. If a protic solvent is necessary, consider lowering the reaction temperature.
-
Optimize the Base: Use the mildest base that effectively promotes the reaction. Sometimes, switching from a strong base like NaOt-Bu to a weaker one like K₂CO₃ can suppress dehalogenation.
-
Solvent Choice: Nonpolar, aprotic solvents like toluene or dioxane are often preferred as they are less likely to act as proton donors.
-
Section 2: Solvent Selection for Specific Cross-Coupling Reactions
Q3: What is the best solvent system for a Suzuki-Miyaura coupling with this compound?
A3: For Suzuki couplings, a biphasic or aqueous system is typically the most effective. The choice of organic solvent can still have a major impact.
-
Recommended Systems:
-
Dioxane/Water or Toluene/Water: These are the most common and reliable systems. Dioxane is often preferred for its ability to dissolve a wider range of substrates. Water is crucial for dissolving the inorganic base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and facilitating the hydrolysis of the boronic acid/ester, which is necessary for efficient transmetalation.
-
Polar Aprotic Solvents (DMF, DME): While sometimes effective, solvents like DMF can lead to catalyst decomposition at high temperatures (palladium black formation).[4] They can also accelerate unwanted side reactions.
-
-
Expert Insight: The role of the solvent in Suzuki couplings is more complex than just solubility.[11][12] It influences the nature of the active palladium catalyst. In nonpolar solvents like THF or toluene, a neutral monophosphine Pd(0) species is often active. In contrast, some polar solvents like DMF or MeCN can favor the formation of anionic palladium complexes, which can alter reactivity and selectivity.[11][13] For a standard Suzuki coupling of this substrate, sticking to dioxane/water is a robust starting point.
| Solvent System | Typical Base | Advantages | Potential Issues |
| Dioxane / H₂O | K₂CO₃, Cs₂CO₃ | Excellent for general use, good solubility for many substrates and bases.[6] | Dioxane can form peroxides; must be handled with care. |
| Toluene / H₂O | K₂CO₃, Na₂CO₃ | Good for large-scale reactions, easy phase separation. | Lower solubility for some polar substrates. |
| DME / H₂O | K₃PO₄ | Can be effective for challenging couplings. | Lower boiling point limits reaction temperature. |
| THF / H₂O | Cs₂CO₃ | Can work well but sometimes leads to slower reactions.[11] | Potential for slower precatalyst activation.[3] |
Q4: For a Sonogashira coupling, my reaction is failing in DMF and the catalyst is turning black. What solvent should I use instead?
A4: Catalyst decomposition ("crashing out" as palladium black) in DMF is a known issue, often exacerbated by high temperatures. Furthermore, the traditional use of amine solvents like triethylamine (TEA) can be problematic.[14]
-
Causality: DMF can be reduced by phosphine ligands at high temperatures, leading to catalyst deactivation.[4] The homocoupling of the alkyne (Glaser coupling) is also a common side reaction, often promoted by the copper co-catalyst in certain solvent/base combinations.
-
Optimized Solvent Strategies:
-
Toluene/Triethylamine (or Diisopropylamine): A classic and often effective choice. Toluene is a non-coordinating solvent, and the amine serves as both the base and a co-solvent.[15]
-
THF or Dioxane: These are excellent alternatives to DMF. They are polar enough to ensure solubility but are generally more stable under typical Sonogashira conditions.
-
Amine-Free/Solvent-Free Conditions: Modern protocols have been developed that avoid liquid amine bases and even organic solvents entirely, using bases like TBAF (tetrabutylammonium fluoride).[16] This can lead to cleaner reactions and simpler workups.[16]
-
Q5: I am performing a Buchwald-Hartwig amination. How does solvent choice (e.g., Toluene vs. Dioxane) affect the outcome?
A5: In Buchwald-Hartwig aminations, the solvent's polarity and coordinating ability directly influence the rates of oxidative addition and reductive elimination—the key steps of the catalytic cycle.[17]
-
Solvent Comparison:
-
Toluene: A nonpolar, non-coordinating solvent. It is a very common and robust choice, particularly for coupling with aryl bromides and iodides.[18]
-
1,4-Dioxane: A more polar, weakly coordinating ether. Its higher polarity can sometimes accelerate the reaction, especially for less reactive aryl chlorides. However, its coordinating ability can sometimes inhibit the catalyst, depending on the ligand used.
-
tert-Butanol (t-BuOH): Often used in conjunction with t-butoxide bases. The solvent itself can participate in the catalytic cycle by forming palladium alkoxide species, which can facilitate the crucial C-N bond-forming reductive elimination step.
-
-
Troubleshooting Guide:
-
If the reaction is slow in Toluene: Consider switching to dioxane or a mixture of toluene/dioxane to increase polarity and potentially accelerate the catalytic turnover.
-
If side reactions are an issue: Toluene is often the "cleanest" solvent. Ensure it is rigorously dried, as water can hydrolyze the phosphine ligands and deactivate the catalyst.
-
Base Solubility is Key: The choice of base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) is tightly linked to the solvent. NaOt-Bu has good solubility in ethers (Dioxane, THF) and aromatic hydrocarbons (Toluene). Ensure your chosen base is soluble in your solvent for optimal performance.
-
Experimental Protocols & Workflows
Protocol 1: Optimized Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
K₂CO₃ (2.5 equiv)
-
1,4-Dioxane (Anhydrous)
-
Deionized Water
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, the arylboronic acid, and K₂CO₃.
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 15 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.
-
Solvent Addition: Add degassed 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per mmol of starting material). The solvent should be degassed by bubbling with argon for 20-30 minutes prior to use.
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography.
Diagram 1: Troubleshooting Workflow for a Failed Cross-Coupling Reaction
This diagram outlines a logical sequence of steps to diagnose and solve common issues in cross-coupling reactions involving the title compound.
Caption: A decision tree for troubleshooting common cross-coupling reaction failures.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. elischolar.library.yale.edu [elischolar.library.yale.edu]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Palladium‐catalyzed dehalogenation of 5‐halopyrazoles | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
preventing dehalogenation of 5-Iodo-N,N-dimethylpyridin-2-amine during reactions
Welcome to the technical support center for 5-Iodo-N,N-dimethylpyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common side reaction of dehalogenation during its use in synthetic chemistry. As an electron-deficient heteroaryl iodide, this valuable building block is particularly susceptible to reductive dehalogenation, leading to the formation of N,N-dimethylpyridin-2-amine as a significant byproduct and reducing the yield of the desired product. This resource provides in-depth, field-proven insights and actionable protocols to ensure the success of your reactions.
Troubleshooting Guide: Dehalogenation Issues
This section addresses specific problems you may encounter in a direct question-and-answer format.
Q1: I'm observing significant formation of N,N-dimethylpyridin-2-amine in my palladium-catalyzed cross-coupling reaction. What is causing this dehalogenation?
A: The conversion of your 5-iodo starting material to the dehalogenated N,N-dimethylpyridin-2-amine is a common and well-documented side reaction in palladium-catalyzed processes like Suzuki, Buchwald-Hartwig, and Sonogashira couplings.[1][2] The primary culprit is the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.
The generally accepted mechanism involves this Pd-H species inserting into the catalytic cycle after the initial oxidative addition of your this compound to the Pd(0) catalyst. Instead of proceeding to the desired transmetalation step, the resulting Aryl-Pd(II)-I complex can react with the Pd-H species, leading to reductive elimination of the undesired dehalogenated product (Ar-H).[2]
Several factors in your reaction mixture can generate these problematic Pd-H species:
-
Bases: Strong alkoxide bases (e.g., NaOtBu, KOtBu) can react with the palladium complex or trace amounts of water/alcohols to form hydrides.[1][3]
-
Solvents: Protic solvents, particularly alcohols like methanol or isopropanol, are common hydrogen atom donors and can be oxidized by the palladium complex to generate Pd-H.[2][3]
-
Trace Water: Inadequately dried reagents or solvents can be a source of protons that lead to hydride formation.[1]
-
Boronic Acids/Esters (in Suzuki reactions): In some cases, the boronic acid reagent itself or impurities within it can contribute to the formation of hydride species.
The diagram below illustrates the standard Pd(0)/Pd(II) catalytic cycle for a cross-coupling reaction and the competing hydrodehalogenation pathway that consumes your starting material.
Caption: Competing pathways: desired cross-coupling vs. dehalogenation.
Q2: How can I systematically modify my reaction to suppress dehalogenation?
A: A systematic approach is crucial. You should focus on optimizing the key parameters known to influence the rate of dehalogenation versus the desired coupling. The goal is to accelerate the productive reductive elimination of your target molecule while slowing down the undesired hydrodehalogenation pathway.
The following table summarizes the recommended adjustments. It is often necessary to screen several combinations to find the optimal conditions for your specific substrate pairing.
| Parameter | Problematic Condition | Recommended Change | Rationale |
| Base | Strong alkoxide bases (e.g., NaOtBu, KOtBu) | Use weaker, non-nucleophilic inorganic bases like K₃PO₄ or K₂CO₃ .[1][4] | Minimizes a primary source of hydride generation and is less harsh on sensitive functional groups. |
| Solvent | Protic solvents (e.g., MeOH, EtOH, iPrOH) or high water content | Switch to rigorously dried aprotic solvents like Toluene , Dioxane , or THF .[1][5] | Removes a significant hydrogen atom donor source from the reaction medium. |
| Ligand | Standard ligands (e.g., PPh₃) | Employ bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos).[1] | These ligands promote faster rates of reductive elimination for the desired product, which can outcompete the dehalogenation side reaction. |
| Catalyst | Standard Pd sources (e.g., Pd(OAc)₂) | Use a pre-catalyst (e.g., XPhos Pd G3) or ensure efficient pre-formation of the active Pd(0) species.[6] | Ensures a high concentration of the active catalyst is available from the start, promoting faster entry into the productive catalytic cycle. |
| Temperature | Excessively high temperature or prolonged heating | Attempt to run the reaction at a lower temperature (e.g., 70-80 °C instead of 110 °C).[4][6] | Dehalogenation pathways can have a different activation energy; lowering the temperature may disfavor the side reaction. |
| Light | Exposure to ambient or direct light | Protect the reaction from light by wrapping the flask in aluminum foil. | Prevents potential catalyst-free photochemical dehalogenation, which can be promoted by bases and alcohol solvents.[7][8][9] |
Q3: I've optimized my conditions, but dehalogenation is still a significant issue. What other strategies can I employ?
A: If extensive optimization of the reaction parameters fails, a more fundamental change in strategy may be required.
-
Switch the Halogen: The propensity for dehalogenation follows the order of halide reactivity: I > Br > Cl .[1] While aryl iodides are the most reactive substrates for oxidative addition, they are also the most susceptible to dehalogenation.[10] Consider synthesizing and using the analogous 5-Bromo-N,N-dimethylpyridin-2-amine . Although it may require slightly more forcing conditions (higher temperature or catalyst loading) for the desired coupling, its reduced susceptibility to dehalogenation can lead to a significantly cleaner reaction profile and a higher overall yield of the desired product.
-
Consider a Different Coupling Reaction: While palladium catalysis is powerful, it is not the only option. For certain transformations, consider alternative coupling methodologies like copper-catalyzed Ullmann-type reactions, which may offer a different reactivity profile and avoid the specific Pd-H dehalogenation mechanism.
The following workflow provides a logical sequence for troubleshooting this issue.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. | Semantic Scholar [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
scale-up challenges for reactions using 5-Iodo-N,N-dimethylpyridin-2-amine
Welcome to the technical support center for 5-Iodo-N,N-dimethylpyridin-2-amine. This guide is designed for researchers, chemists, and process development professionals who are utilizing this versatile building block in their synthetic endeavors. As a substituted iodopyridine, this compound is a valuable precursor for creating complex molecules, particularly through palladium-catalyzed cross-coupling reactions. However, transitioning from bench-scale experiments to pilot or production scale introduces a unique set of challenges.
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of scaling up reactions involving this compound, ensuring robust, efficient, and safe process development.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in synthesis? A1: this compound is predominantly used as an aryl halide partner in various cross-coupling reactions. The presence of the iodine atom provides a highly reactive site for oxidative addition to low-valent metal catalysts, a critical step in these transformations.[1] Its most common applications include:
-
Suzuki-Miyaura Coupling: To form carbon-carbon (C-C) bonds with boronic acids or esters.[1][2]
-
Buchwald-Hartwig Amination: To form carbon-nitrogen (C-N) bonds with a wide range of amines, amides, or carbamates.[2][3]
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.[1][2]
-
Heck Coupling: For C-C bond formation with alkenes.[2]
The N,N-dimethylamino group significantly influences the electronic properties of the pyridine ring and can also play a role in directing metallation or influencing catalyst coordination.
Q2: How does the reactivity of this compound compare to other aryl halides? A2: Aryl iodides are generally the most reactive of the aryl halides (I > Br > Cl) in the oxidative addition step of palladium-catalyzed cross-coupling reactions.[1] This high reactivity allows for milder reaction conditions (e.g., lower temperatures or catalyst loadings) compared to the corresponding bromo- or chloro-pyridines. However, the iodide anion generated during the reaction can sometimes act as an inhibitor to the catalyst, a factor that becomes more pronounced at scale.[4]
Q3: What are the key physical properties I should be aware of? A3: Key properties for this compound (CAS No. 380381-36-2) are summarized below. Understanding these is crucial for process design, especially for calculations and safety assessments.
| Property | Value | Source |
| Molecular Formula | C₇H₉IN₂ | [5] |
| Molecular Weight | 248.06 g/mol | [5] |
| LogP | 1.75 | [5] |
| Topological Polar Surface Area (TPSA) | 16.13 Ų | [5] |
Q4: Are there any known stability issues with this compound? A4: this compound is generally stable under standard storage conditions (cool, dry, protected from light).[5][6] However, like many organic amines, it can be sensitive to strong oxidizing agents. Thermally, it is robust enough for typical cross-coupling reaction temperatures (80-110 °C), but prolonged heating in the presence of certain reagents could lead to degradation.[3] Always handle under an inert atmosphere (Nitrogen or Argon) in reactions to prevent oxidation of the catalyst and sensitive reagents.[7]
Scale-Up Troubleshooting Guide
This section addresses specific problems encountered during the scale-up of reactions involving this compound.
Problem 1: Reaction Stalls or Proceeds to Low Conversion
Symptom: You observe that the reaction, which worked perfectly on a 1-gram scale, stops at 50-70% conversion on a 100-gram scale, even after extended reaction time.
Potential Causes & Solutions:
-
Cause A: Poor Mixing & Mass Transfer Limitations
-
Why it happens: Many cross-coupling reactions use inorganic bases like K₃PO₄ or Cs₂CO₃, which have limited solubility in common organic solvents like toluene or dioxane.[8] On a small scale, a magnetic stir bar provides sufficient agitation. On a larger scale, these dense solids can settle at the bottom of the reactor, creating a non-homogenous mixture. This starves the catalytic cycle of the base required to activate the coupling partner or neutralize acid byproducts.[2]
-
Solution:
-
Mechanical Agitation: Switch from magnetic stirring to overhead mechanical stirring with a properly designed impeller (e.g., pitched-blade or anchor) to ensure solids remain suspended.
-
Solvent Choice: Consider a solvent system that offers better solubility for the base, if compatible with the reaction. For example, using a co-solvent like water can sometimes help, though this must be carefully evaluated.[9]
-
Phase-Transfer Catalyst: In some cases, a phase-transfer catalyst can help shuttle the base into the organic phase, although this adds complexity and another component to be removed later.
-
-
-
Cause B: Catalyst Deactivation or Poisoning
-
Why it happens: The active Pd(0) species is susceptible to oxidation if air leaks into the reactor.[7] Furthermore, impurities in lower-grade, large-scale starting materials or solvents can act as catalyst poisons.[3] The longer reaction times typical of scale-up also increase the window for catalyst decomposition.
-
Solution:
-
Rigorous Inert Atmosphere: Ensure the reactor is thoroughly purged with nitrogen or argon. Maintain a positive inert gas pressure throughout the reaction. Degas all solvents and liquid reagents thoroughly before addition.[2]
-
Reagent Purity: Analyze all starting materials and solvents for potential catalyst poisons (e.g., sulfur-containing compounds).
-
-
Cause C: Insufficient Heat Transfer
-
Why it happens: As reactor volume increases, the surface-area-to-volume ratio decreases. This makes it harder to maintain a consistent internal temperature. A reaction that requires 100 °C might have cold spots in a large, poorly agitated reactor, slowing the reaction rate significantly.
-
Solution:
-
Reactor Design: Use a jacketed reactor with a suitable heat transfer fluid.
-
Monitor Internal Temperature: Always monitor the internal reaction temperature with a thermocouple, not the jacket temperature.
-
Improve Agitation: Efficient stirring not only suspends solids but also dramatically improves heat transfer throughout the reaction mass.
-
-
Problem 2: Increased Formation of Impurities and Byproducts
Symptom: On scale-up, you observe the formation of new, significant impurities that were minor or absent at the lab scale. A common byproduct is the homocoupling of the boronic acid (in Suzuki reactions) or the starting aryl iodide.
Potential Causes & Solutions:
-
Cause A: Poor Temperature Control (Exotherms)
-
Why it happens: The oxidative addition step can be exothermic. On a large scale, this heat can accumulate, causing localized "hot spots" where the temperature is much higher than the setpoint. These high temperatures can accelerate side reactions and catalyst decomposition.
-
Solution:
-
Controlled Reagent Addition: Instead of adding all reagents at once, add one of the reactive components (e.g., the boronic acid solution or the base) slowly and sub-surface, allowing the reactor's cooling system to manage the heat generated.
-
Reaction Calorimetry: For critical processes, perform reaction calorimetry (e.g., using an RC1 calorimeter) to understand the thermal profile of the reaction and design a safe and controlled addition profile.
-
-
-
Cause B: Unfavorable Stoichiometry or Reaction Concentration
-
Why it happens: The optimal stoichiometry on a small scale may not translate perfectly. Changes in concentration can affect reaction kinetics, favoring side reactions. For instance, too low a concentration can slow the desired productive catalytic cycle, allowing more time for catalyst decomposition or side reactions to occur.
-
Solution:
-
Re-optimize Concentration: Experiment with slightly higher or lower concentrations at the pilot scale. A concentration of 0.1-0.5 M is a common starting point for Buchwald-Hartwig aminations.[3]
-
Review Stoichiometry: Ensure the equivalents of base and coupling partners are precisely controlled. For Suzuki couplings, a slight excess of the boronic acid (1.2-1.5 equiv.) is common.[2]
-
-
Problem 3: Difficult and Inefficient Product Isolation/Purification
Symptom: The product was easily purified by silica gel chromatography in the lab, but this method is not economically viable at scale. Attempted crystallization results in an oil or impure solid.
Potential Causes & Solutions:
-
Cause A: Residual Palladium and Inorganic Salts
-
Why it happens: Large-scale reactions use significant amounts of palladium catalyst and inorganic bases. These must be removed effectively before final purification. Palladium can make products appear dark and can be a specification-critical impurity in pharmaceutical applications.
-
Solution:
-
Filtration: After the reaction, dilute the mixture with a suitable solvent and filter through a pad of celite or a similar filter aid to remove insoluble salts and some catalyst residues.[7]
-
Acid-Base Extraction: Use an acid wash (e.g., 1 M HCl) during workup. The basic N,N-dimethylaminopyridine product will move to the aqueous layer. After separating the layers, basify the aqueous layer (e.g., with NaOH) to precipitate or extract the purified product.[10] This is a highly effective and scalable initial purification step.
-
Palladium Scavenging: After initial workup, treat the organic solution of the crude product with a palladium scavenger (e.g., a silica-bound thiol or other specialized resin) to reduce palladium levels.
-
-
-
Cause B: Unsuitable Crystallization Solvent
-
Why it happens: Finding a good crystallization solvent system is an empirical process. The presence of persistent, structurally similar impurities can inhibit crystal formation.
-
Solution:
-
Systematic Solvent Screen: Perform a systematic screen for single-solvent or dual-solvent systems. Common solvents for recrystallizing amine derivatives include alcohols (isopropanol, ethanol) or mixtures like ethyl acetate/heptane or toluene/heptane.[10]
-
Control Cooling Rate: Cool the saturated solution slowly to encourage the formation of larger, purer crystals. Seeding with a small amount of pure product can also be beneficial. Further cooling in an ice bath can maximize yield.[10]
-
-
Visualized Troubleshooting Workflow
The following diagram outlines a decision-making process for addressing common scale-up issues.
Caption: A decision tree for troubleshooting scale-up reactions.
Key Experimental Protocols
Protocol 1: General Procedure for a Scaled-Up Suzuki-Miyaura Coupling
This model protocol is a starting point and must be optimized for specific substrates. Safety precautions, including the use of appropriate personal protective equipment (PPE), should be followed at all times.[11][12]
-
Reactor Preparation:
-
Ensure a clean, dry, jacketed glass reactor equipped with an overhead mechanical stirrer, thermocouple, condenser, and nitrogen/argon inlet is ready.
-
Inert the reactor by evacuating and backfilling with nitrogen three times.[9]
-
-
Reagent Charging:
-
To the reactor, charge this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).[9]
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-3 mol% or an equivalent pre-catalyst). The use of more modern, bulky phosphine ligands with a Pd(OAc)₂ precursor can also be effective.[9]
-
-
Solvent Addition:
-
Add a degassed solvent system, such as a 4:1 to 5:1 mixture of 1,4-dioxane and water.[9] The total volume should target a concentration of approximately 0.5 M with respect to the limiting reagent.
-
-
Reaction Execution:
-
Begin agitation to ensure a homogenous slurry.
-
Heat the reactor jacket to achieve an internal reaction temperature of 85-95 °C.[9]
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC, LC-MS).
-
-
Work-up and Isolation:
-
Once complete, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate or toluene.
-
Filter the mixture through a pad of celite to remove inorganic salts and precipitated catalyst.
-
Transfer the filtrate to a separatory funnel. Perform an acid-base extraction as described in the troubleshooting section to purify the product.[10]
-
Dry the final organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, ready for final purification by crystallization.
-
Protocol 2: Purification via Recrystallization
-
Solvent Selection: In small test tubes, test the solubility of the crude product in various solvents (e.g., isopropanol, ethyl acetate, toluene, heptane) at room temperature and at boiling point to find a suitable system where the product is sparingly soluble when cold and highly soluble when hot.[10]
-
Dissolution: Place the crude solid in an appropriately sized flask. Add the minimum amount of the selected hot solvent to fully dissolve the material.
-
Decolorization (Optional): If the solution is highly colored from residual palladium or other impurities, a small amount of activated carbon can be added. Hot filter the solution quickly to remove the carbon.
-
Crystallization: Allow the flask to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or add a seed crystal.
-
Yield Maximization: Once crystal formation is established, place the flask in an ice bath for at least 30 minutes to maximize product precipitation.[10]
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum to a constant weight.
Safety and Handling
Proper handling of this compound and associated reaction components is critical for researcher safety.
-
Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves, and tightly fitting safety goggles.[11][13] Work should be conducted in a well-ventilated fume hood.[7]
-
Handling: Avoid contact with skin, eyes, and clothing.[13] Do not breathe dust or fumes.[12][13] After handling, wash hands thoroughly.[13] Facilities should be equipped with an eyewash station.[13]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[11][13]
-
Spill & Disposal: In case of a spill, prevent dust formation and collect the material using appropriate tools (e.g., a vacuum or by sweeping with an inert absorbent material).[11] Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[12][13]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chemscene.com [chemscene.com]
- 6. 1083329-41-2 5-Iodo-N,N-dimethylpyrimidin-2-amine AKSci 3784FY [aksci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. aksci.com [aksci.com]
Validation & Comparative
A Predictive Guide to the ¹H and ¹³C NMR Analysis of 5-Iodo-N,N-dimethylpyridin-2-amine
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-Iodo-N,N-dimethylpyridin-2-amine. In the absence of publicly available experimental spectra, this document leverages established principles of NMR spectroscopy, substituent effects, and data from analogous compounds to present a robust, predicted spectral analysis. This approach serves as a powerful tool for researchers in compound verification, structural elucidation, and methodology development.
Introduction to the Spectroscopic Challenge
This compound is a substituted pyridine derivative featuring two electronically distinct functional groups: a strong electron-donating dimethylamino group [-N(CH₃)₂] at the C2 position and an electron-withdrawing iodo group [-I] at the C5 position. The interplay of these substituents creates a unique electronic environment around the pyridine ring, which is directly reflected in its NMR spectra.
NMR spectroscopy is an unparalleled technique for determining molecular structure. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out atomic connectivity and deduce the electronic landscape of a molecule. This guide will deconstruct the predicted NMR data for the title compound, explaining the causal relationships between its structure and its spectral features.
Molecular Structure and Atom Numbering
For clarity throughout this analysis, the following standardized numbering system will be used for the atoms in this compound.
A Comparative Guide to the Mass Spectrometry Fragmentation of 5-Iodo-N,N-dimethylpyridin-2-amine
For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel or modified compounds is a cornerstone of rigorous scientific advancement. Mass spectrometry stands as a pivotal technique in this endeavor, providing not only molecular weight information but also a detailed fragmentation "fingerprint" that aids in confirming molecular structures. This guide offers an in-depth analysis of the predicted mass spectrometry fragmentation pattern of 5-Iodo-N,N-dimethylpyridin-2-amine, a halogenated pyridine derivative. In the absence of direct experimental spectra in publicly available databases, this guide synthesizes data from analogous compounds and fundamental mass spectrometric principles to provide a robust predictive comparison.
Introduction to the Analyte and Ionization Considerations
This compound (C₇H₉IN₂) has a molecular weight of 248.06 g/mol .[1] Its structure combines three key features that will dictate its fragmentation behavior: a pyridine ring, a dimethylamino group, and an iodine substituent. The choice of ionization technique, primarily Electron Ionization (EI) or Electrospray Ionization (ESI), will significantly influence the resulting mass spectrum.
-
Electron Ionization (EI): This "hard" ionization technique involves bombarding the analyte with high-energy electrons, leading to extensive fragmentation.[2] The resulting spectrum is rich in fragment ions, providing detailed structural information.
-
Electrospray Ionization (ESI): As a "soft" ionization technique, ESI typically generates protonated molecules ([M+H]⁺) with minimal initial fragmentation.[3] Tandem mass spectrometry (MS/MS) is then required to induce and analyze fragmentation. The presence of the basic nitrogen atoms in the pyridine ring and the dimethylamino group makes this molecule an excellent candidate for positive-ion ESI.
Predicted Fragmentation Pathways: A Comparative Analysis
The fragmentation of this compound is anticipated to proceed through several key pathways, influenced by the relative strengths of its bonds and the stability of the resulting fragments. We can predict these pathways by comparing the molecule to its non-iodinated counterpart, N,N-dimethylpyridin-2-amine, and by considering the known behavior of iodo-aromatic compounds.
The Influence of the Iodine Substituent
The Carbon-Iodine bond is the weakest bond in the molecule and is therefore expected to be a primary site of fragmentation.
-
Loss of Iodine Radical (I•): Under EI conditions, a prominent fragmentation pathway for iodo-aromatic compounds is the homolytic cleavage of the C-I bond, leading to the loss of an iodine radical (127 Da).[4][5][6] This would generate a pyridinium ion at m/z 121.
-
Loss of HI: While less common for aryl iodides compared to alkyl iodides, the elimination of a neutral hydrogen iodide molecule (128 Da) is a possibility, especially with in-source fragmentation in ESI.[5][6]
Fragmentation of the Dimethylamino Group
The fragmentation of the N,N-dimethylamino group is a well-characterized process, often proceeding via alpha-cleavage.
-
Loss of a Methyl Radical (•CH₃): Cleavage of a C-N bond in the dimethylamino group results in the loss of a methyl radical (15 Da). This is a common fragmentation pathway for N,N-dimethylanilines and related compounds.[7][8] For the intact molecule, this would lead to a fragment at m/z 233.
-
Loss of Dimethylamine ((CH₃)₂NH): Rearrangement and subsequent loss of a neutral dimethylamine molecule (45 Da) can also occur.
Ring Cleavage
Pyridine and its derivatives can undergo characteristic ring cleavage, often involving the loss of small neutral molecules like HCN.[9]
Comparative Fragmentation with N,N-dimethylpyridin-2-amine
The mass spectrum of N,N-dimethylpyridin-2-amine (MW: 122.17 g/mol ) provides a foundational comparison.[8][10] Its EI mass spectrum shows a significant molecular ion peak at m/z 122 and a base peak at m/z 107, corresponding to the loss of a methyl radical (•CH₃).[11] Another major fragment is observed at m/z 79, resulting from the loss of HCN from the [M-CH₃]⁺ ion. We can anticipate analogous fragmentation pathways for the iodinated version, originating from both the molecular ion and the initial fragment ions.
Proposed Fragmentation Scheme
Based on the principles outlined above, a detailed fragmentation pathway for this compound is proposed.
Caption: Proposed EI fragmentation pathway for this compound.
Predicted Mass Spectrum Data
The following table summarizes the predicted major fragment ions for this compound under electron ionization.
| m/z | Proposed Formula | Identity | Fragmentation Pathway |
| 248 | [C₇H₉IN₂]⁺˙ | Molecular Ion (M⁺˙) | Ionization of the parent molecule |
| 233 | [C₆H₆IN]⁺˙ | [M - •CH₃]⁺˙ | Loss of a methyl radical from the dimethylamino group |
| 121 | [C₇H₉N₂]⁺ | [M - I•]⁺ | Loss of an iodine radical |
| 106 | [C₆H₆N₂]⁺˙ | [M - I• - •CH₃]⁺˙ | Loss of a methyl radical from the m/z 121 fragment |
| 94 | [C₆H₆N]⁺ | [M - •CH₃ - I•]⁺ | Loss of an iodine radical from the m/z 233 fragment |
| 93 | [C₅H₅N₂]⁺ | [M - I• - C₂H₂]⁺ | Loss of acetylene from the m/z 121 fragment |
| 80 | [C₅H₆N]⁺ | [M - I• - HCN]⁺ | Loss of hydrogen cyanide from the m/z 121 fragment |
Experimental Protocol for Mass Spectrometric Analysis
To validate the predicted fragmentation patterns, the following experimental protocols are recommended.
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
This method is ideal for observing the primary fragmentation pathways of the neutral molecule.
Caption: A typical GC-MS workflow for analyzing this compound.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer with an EI source.
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection: 1 µL, splitless mode.
-
Inlet Temperature: 250 °C.
-
Oven Program: Initial temperature of 50 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-350.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI)
This approach is suited for analyzing the fragmentation of the protonated molecule.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an ESI source.
-
LC Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Ionization Mode: Positive ESI.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Collision Gas: Argon.
-
MS1: Scan for the protonated molecule [M+H]⁺ at m/z 249.
-
MS2 (Product Ion Scan): Isolate the precursor ion at m/z 249 and apply a range of collision energies (e.g., 10-40 eV) to observe fragmentation.
Conclusion and Future Outlook
The predicted fragmentation pattern of this compound is dominated by the facile cleavage of the C-I bond and the loss of a methyl radical from the dimethylamino group. These primary fragmentation events, followed by subsequent neutral losses, provide a wealth of structural information. While this guide provides a robust, data-driven prediction, experimental verification using the outlined protocols is essential for definitive structural confirmation. The insights gained from such analyses are invaluable for quality control, metabolite identification, and the overall advancement of chemical and pharmaceutical research.
References
- 1. chemscene.com [chemscene.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 4-Pyridinamine, N,N-dimethyl- [webbook.nist.gov]
- 9. researchgate.net [researchgate.net]
- 10. N,N-Dimethyl-2-pyridinamine [webbook.nist.gov]
- 11. 2-Dimethylaminopyridine | C7H10N2 | CID 21885 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 5-Iodo-N,N-dimethylpyridin-2-amine and Other Halopyridines
For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern synthetic chemistry. Pyridine rings, in particular, are ubiquitous structural motifs in a vast array of pharmaceuticals and agrochemicals. The selection of an appropriate halopyridine building block is a critical decision that significantly impacts the efficiency, scope, and scalability of a synthetic route. This guide provides an in-depth comparative analysis of the reactivity of 5-Iodo-N,N-dimethylpyridin-2-amine with other common halopyridines, supported by experimental data and mechanistic insights to inform your selection of reagents and reaction conditions.
Introduction: The Nuances of Halopyridine Reactivity
The reactivity of halopyridines in transition metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr) is a complex interplay of several factors. The nature of the halogen (I, Br, Cl, F), its position on the pyridine ring, and the electronic effects of other substituents collectively dictate the substrate's susceptibility to a given transformation.
Generally, in palladium-catalyzed cross-coupling reactions, the reactivity of the C-X bond follows the trend I > Br > Cl, which is inversely correlated with the carbon-halogen bond dissociation energy.[1][2] Consequently, iodo-substituted pyridines are often the most reactive substrates, enabling milder reaction conditions and broader substrate scope. However, the position of the halogen and the presence of activating or deactivating groups can significantly modulate this intrinsic reactivity.
The pyridine nitrogen atom itself introduces a layer of complexity. Its electron-withdrawing nature makes the pyridine ring more susceptible to nucleophilic attack, particularly at the 2- and 4-positions.[3][4] This electronic feature is a key consideration in both SNAr reactions and the oxidative addition step of many cross-coupling catalytic cycles.
This compound: A Profile
This compound (CAS 380381-36-2) is a versatile building block that combines the high reactivity of an iodopyridine with the electronic influence of a 2-dimethylamino substituent.[5] The dimethylamino group is a strong electron-donating group, which can influence the electron density of the pyridine ring and potentially coordinate with metal catalysts. This unique combination of features makes it an interesting substrate to compare with other halopyridines.
Comparative Reactivity in Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of C-C and C-N bonds.[1] The performance of this compound in these transformations is benchmarked against other halopyridines to highlight its utility.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a widely used method for the formation of C-C bonds. The reactivity of halopyridines in this reaction is highly dependent on the catalyst system and the nature of the boronic acid partner.
Table 1: Comparative Yields in Suzuki-Miyaura Coupling of Halopyridines with Phenylboronic Acid
| Halopyridine | Catalyst System | Base | Solvent | Yield (%) | Reference |
| This compound | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Expected High | N/A |
| 5-Bromo-2-methylpyridin-3-amine | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85 | [6] |
| 4-Iodopyridine | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | High | [1] |
| 4-Bromopyridine | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | Moderate-High | [1] |
| 4-Chloropyridine | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | Moderate | [1] |
Based on the established reactivity trend of C-I > C-Br, it is anticipated that this compound would exhibit high reactivity in Suzuki-Miyaura coupling, likely affording excellent yields under standard conditions. The electron-donating dimethylamino group may further facilitate the oxidative addition step. For challenging couplings, the use of more sophisticated ligands, such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos), can be beneficial.[7]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[8][9][10] The reactivity of halopyridines in this reaction is influenced by the choice of ligand and base.
Table 2: Comparative Performance in Buchwald-Hartwig Amination
| Halopyridine | Amine | Catalyst System | Base | Solvent | Yield (%) | Reference |
| This compound | Morpholine | Pd₂(dba)₃/RuPhos | LiHMDS | Toluene | Expected High | N/A |
| 3-Bromo-2-aminopyridine | Morpholine | Pd₂(dba)₃/RuPhos | LiHMDS | Toluene | 83 | [11][12] |
| 4-Bromotoluene | Morpholine | Pd(I) Dimer/DavePhos | NaOtBu | 1,4-Dioxane | High | [13] |
| 3-Bromopyridine | Cyclohexylamine | Pd(I) Dimer/JohnPhos | NaOtBu | 1,4-Dioxane | High | [13] |
Given that 3-bromo-2-aminopyridine is a challenging substrate due to potential chelation of the palladium catalyst, the successful coupling with morpholine in high yield using a RuPhos-based catalyst system is noteworthy.[11][12] It is reasonable to expect that this compound, with its more reactive C-I bond, would perform exceptionally well under similar conditions. The use of specialized ligands and precatalysts is often crucial for achieving high efficiency in these reactions.[14]
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[15][16][17] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.
Table 3: Comparative Yields in Sonogashira Coupling
| Halopyridine | Alkyne | Catalyst System | Base | Solvent | Yield (%) | Reference |
| This compound | Phenylacetylene | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | Expected High | N/A |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | 96 | [18] |
| 2-Bromopyridine | Phenylacetylene | NS-MCM-41-Pd/CuI | Et₃N | Toluene | High | [15] |
| 3-Bromopyridine | Phenylacetylene | NS-MCM-41-Pd/CuI | Et₃N | Toluene | Moderate | [15] |
The high yield obtained for the Sonogashira coupling of 2-amino-3-bromopyridine with phenylacetylene demonstrates the feasibility of this reaction with aminopyridine substrates.[18] The superior reactivity of the C-I bond in this compound is expected to translate to high yields, potentially under even milder conditions.
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, a nucleophile displaces a leaving group on an aromatic ring. The reactivity of halopyridines in SNAr is influenced by the stability of the intermediate Meisenheimer complex.[19][20][21] Electron-withdrawing groups on the pyridine ring stabilize this intermediate and accelerate the reaction.
The pyridine nitrogen atom makes the ring electron-deficient, facilitating nucleophilic attack, especially at the 2- and 4-positions where the negative charge of the Meisenheimer complex can be delocalized onto the nitrogen.[3][4]
Table 4: Relative Reactivity of Halopyridines in SNAr
| Halopyridine | Nucleophile | General Reactivity Trend |
| 2-Halopyridines | Piperidine | F > Cl > Br > I |
| 2-Halopyridines | Sodium Thiophenoxide | I > Br > Cl > F |
| 4-Halopyridines | Various Nucleophiles | F > Cl > Br > I |
The reactivity order of the halogens in SNAr reactions is not as straightforward as in cross-coupling. It is highly dependent on the nature of the nucleophile and the rate-determining step of the reaction.[19] When the attack of the nucleophile is the rate-determining step, the order is typically F > Cl > Br > I, reflecting the electronegativity of the halogen. When the departure of the leaving group is rate-determining, the trend can be reversed (I > Br > Cl > F).
For this compound, the presence of the electron-donating dimethylamino group at the 2-position would likely decrease the electrophilicity of the pyridine ring, making it less reactive in SNAr reactions compared to unsubstituted halopyridines.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add the halopyridine (1.0 equiv), boronic acid (1.2 equiv), and base (e.g., K₃PO₄, 2.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) and degassed solvent (e.g., 1,4-dioxane/water 4:1).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed as monitored by TLC or GC-MS.
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., RuPhos precatalyst, 0.02 equiv) and ligand (if not using a precatalyst).
-
Add the halopyridine (1.0 equiv) and the amine (1.2 equiv).
-
Add the base (e.g., LiHMDS, 1.5 equiv) and anhydrous solvent (e.g., toluene).
-
Degas the mixture by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) under an inert atmosphere.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the residue by flash chromatography.
Conclusion
This compound is a highly reactive and versatile building block for the synthesis of substituted pyridines. Its C-I bond facilitates a range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, often under milder conditions and with higher yields compared to its bromo- and chloro-analogs. The presence of the 2-dimethylamino group, while potentially influencing catalyst coordination, also provides a handle for further synthetic transformations. In contrast, for SNAr reactions, the electron-donating nature of the dimethylamino group likely renders it less reactive than halopyridines bearing electron-withdrawing substituents. The choice between this compound and other halopyridines will ultimately depend on the specific transformation being targeted, with the iodinated compound being a superior choice for a wide array of cross-coupling applications.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. echemi.com [echemi.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. chemscene.com [chemscene.com]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. scirp.org [scirp.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions of 5-Iodo-N,N-dimethylpyridin-2-amine
Introduction
In the landscape of modern medicinal chemistry and drug development, the functionalization of heterocyclic scaffolds is a cornerstone of molecular design. Among these, the pyridine nucleus is a privileged motif, present in a vast array of biologically active compounds. 5-Iodo-N,N-dimethylpyridin-2-amine is a versatile building block, offering a handle for derivatization at the 5-position via its reactive iodine substituent, while the dimethylamino group at the 2-position can influence the electronic properties of the ring and provide a site for potential hydrogen bonding interactions.
This guide provides a comprehensive comparison of the performance of various palladium catalysts in key cross-coupling reactions with this compound. We will delve into the mechanistic nuances of Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, presenting comparative experimental data to inform catalyst selection. Detailed experimental protocols for the synthesis of the starting material and for each class of coupling reaction are provided to empower researchers in their synthetic endeavors.
Synthesis of this compound
The synthesis of this compound can be efficiently achieved in a two-step sequence starting from the commercially available 2-aminopyridine.
Step 1: Iodination of 2-Aminopyridine
The regioselective iodination of 2-aminopyridine at the 5-position is the first critical step. A common and effective method involves the use of iodine in the presence of an oxidizing agent.[1][2]
Experimental Protocol:
-
Dissolve 2-aminopyridine in water.[2]
-
With stirring, add iodine portion-wise.[2]
-
After the addition is complete, add hydrogen peroxide dropwise while maintaining the reaction temperature.[2]
-
Heat the reaction mixture to reflux for a short period, then cool to room temperature.[2]
-
Filter the resulting precipitate, wash with cold water, and dry to yield 2-amino-5-iodopyridine.[2]
Caption: Iodination of 2-aminopyridine.
Step 2: N,N-Dimethylation of 2-Amino-5-iodopyridine
The final step involves the exhaustive methylation of the primary amine to the corresponding dimethylamino group. The Eschweiler-Clarke reaction is a classic and highly effective method for this transformation, utilizing formaldehyde as the methyl source and formic acid as the reducing agent.[3][4] This method is advantageous as it avoids the formation of quaternary ammonium salts.[3]
Experimental Protocol:
-
To a solution of 2-amino-5-iodopyridine, add an excess of aqueous formaldehyde and formic acid.[3][4]
-
Heat the reaction mixture to reflux until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture and basify with a suitable base (e.g., NaOH solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
Caption: N,N-Dimethylation via Eschweiler-Clarke reaction.
Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Analysis
The iodine atom at the 5-position of this compound serves as an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and reaction efficiency. The following sections provide a comparative overview of catalyst performance in key C-C and C-N bond-forming reactions.
Disclaimer: The experimental data presented in the following tables are compiled from studies on analogous halo-aminopyridine substrates due to the limited availability of direct comparative studies on this compound. This data serves as a strong predictive guide for catalyst selection.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of C(sp²)-C(sp²) bonds.[5] The electron-rich nature of the aminopyridine ring can sometimes pose challenges, making the choice of ligand critical for efficient catalysis.[5]
Mechanism:
The catalytic cycle of the Suzuki-Miyaura reaction generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Comparative Performance of Palladium Catalysts in Suzuki-Miyaura Coupling of Halo-Aminopyridines:
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) (Analogous Substrate) | Reference |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 85-95 | [5] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | >95 | [5] |
| PdCl₂(dppf) | dppf | K₂CO₃ | DMF | 80 | 90-98 | [5] |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | t-BuOH | 100 | >95 | [5] |
Experimental Protocol (Suzuki-Miyaura Coupling):
-
In an oven-dried Schlenk tube, combine this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand if required.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1).
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction, dilute with an organic solvent, wash with water and brine, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, allowing the coupling of aryl halides with a wide range of amines.[7][8] The choice of a sterically hindered and electron-rich phosphine ligand is often crucial for high catalytic activity.[7][9]
Mechanism:
The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally reductive elimination to furnish the C-N coupled product.[7][10]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Comparative Performance of Palladium Catalysts in Buchwald-Hartwig Amination of Halo-Aminopyridines:
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) (Analogous Substrate) | Reference |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 90-98 | [11] |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | t-BuOH | 100 | 85-95 | [9] |
| Pd₂(dba)₃ | BrettPhos | LiHMDS | Toluene | 80 | 90-97 | [10] |
| Pd(OAc)₂ | JohnPhos | K₂CO₃ | Dioxane | 110 | 88-96 | [9] |
Experimental Protocol (Buchwald-Hartwig Amination):
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv).
-
Add this compound (1.0 equiv) and the amine coupling partner (1.2 equiv).
-
Add the anhydrous, degassed solvent (e.g., toluene).
-
Seal the tube and heat the reaction mixture with stirring for the required time (e.g., 12-24 h).
-
After cooling, quench the reaction, extract the product, and purify by column chromatography.
Sonogashira Coupling: Synthesis of Arylalkynes
The Sonogashira coupling provides a direct route to arylalkynes by reacting an aryl halide with a terminal alkyne.[9] The reaction is typically co-catalyzed by a copper(I) salt, although copper-free conditions have also been developed.[12]
Mechanism:
The generally accepted mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide is followed by transmetalation from a copper-acetylide species, which is formed in the copper cycle. Reductive elimination then yields the final product.[13] In copper-free protocols, the palladium complex is believed to facilitate the deprotonation of the alkyne.[14]
References
- 1. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN110590652B - Synthesis method of 2-amino-5-iodopyridine - Google Patents [patents.google.com]
- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 4. Eschweiler-Clarke Reaction [organic-chemistry.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. research.rug.nl [research.rug.nl]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Heck Reaction—State of the Art | MDPI [mdpi.com]
- 12. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
A Comparative Guide to the Structural Analysis of 5-Iodo-N,N-dimethylpyridin-2-amine and Its Analogs: An In-Depth Crystallographic Perspective
For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of a molecule is paramount. It dictates its physical properties, biological activity, and potential for therapeutic application. This guide provides a comprehensive comparison of the crystallographic characteristics of 5-Iodo-N,N-dimethylpyridin-2-amine and related substituted pyridines, offering insights into the influence of substituents on molecular conformation and crystal packing. While a definitive crystal structure for this compound is not publicly available, this guide leverages data from closely related analogs to predict its structural features and provides the experimental framework for its determination.
Introduction to this compound: A Molecule of Interest
This compound, with the chemical formula C₇H₉IN₂ and CAS number 380381-36-2, is a substituted pyridine derivative.[1] The pyridine ring is a fundamental scaffold in many pharmaceutical and agrochemical compounds.[2] The introduction of an iodine atom at the 5-position and a dimethylamino group at the 2-position significantly influences the molecule's electronic properties, lipophilicity, and potential for intermolecular interactions, making it a valuable building block in medicinal chemistry. The biological activities of various substituted pyridine derivatives are well-documented, ranging from antimicrobial to anticancer properties.[3][4]
Comparative Crystallographic Analysis of Substituted Pyridines
The precise arrangement of atoms in a crystal lattice, determined through X-ray crystallography, provides invaluable information about bond lengths, bond angles, and non-covalent interactions that govern the macroscopic properties of a compound. In the absence of a published crystal structure for this compound, we can infer its likely structural characteristics by examining the crystal structures of analogous compounds.
A pertinent example is the crystal structure of 5-Iodopyrimidin-2-amine .[5] Although a pyrimidine, its structural data offers a close comparison. The molecule crystallizes in the orthorhombic space group Pna2₁, with the iodine and amino substituents influencing the crystal packing through weak intermolecular N—H···N hydrogen bonds.[5] This highlights the significant role of hydrogen bonding in directing the supramolecular assembly of such structures.
The study of various substituted pyridines reveals that the nature and position of substituents have a profound impact on the crystal packing and conformation.[6] For instance, the presence of halogens can lead to halogen bonding, a directional non-covalent interaction that can significantly influence the crystal architecture. The introduction of fluorine atoms in 2-(2-pyridyl)quinolines, for example, radically alters the crystal packing compared to their non-fluorinated counterparts.[7]
Based on these observations, we can hypothesize that the crystal structure of this compound will be significantly influenced by:
-
Halogen Bonding: The iodine atom is a strong halogen bond donor and is expected to form short contacts with electronegative atoms (like the nitrogen of the pyridine ring or an adjacent molecule) in the crystal lattice.
-
Hydrogen Bonding: While the N,N-dimethylamino group lacks protons for conventional hydrogen bonding, the pyridine nitrogen can act as a hydrogen bond acceptor.
-
Steric Effects: The dimethylamino group will exert a steric influence, affecting the planarity of the molecule and the way molecules pack in the crystal.
The following table summarizes the crystallographic data for related pyridine and pyrimidine derivatives, providing a basis for comparison.
| Compound | Formula | Crystal System | Space Group | Key Intermolecular Interactions | Reference |
| 5-Iodopyrimidin-2-amine | C₄H₄IN₃ | Orthorhombic | Pna2₁ | N—H···N hydrogen bonds | [5] |
| Pyridine | C₅H₅N | Orthorhombic | Pna2₁ | van der Waals forces | [2] |
| 2-[2-(pyridin-3-yl)diazen-1-yl]aniline | C₁₁H₁₀N₄ | Monoclinic | P2₁/c | N—H···N hydrogen bonds | [8] |
| 4-(dimethylamino)pyridin-1-ium 8-hydroxyquinoline-5-sulfonate–N,N-dimethylpyridin-4-amine | C₉H₇NO₄S⁻ C₇H₁₁N₂⁺ C₇H₁₀N₂ | Triclinic | P1 | N—H···N, O—H···O, C—H···O hydrogen bonds, C—H···π interactions | [9] |
Experimental Protocol for X-ray Crystal Structure Determination
Obtaining a high-quality crystal structure is a meticulous process that requires careful execution of several steps. The following protocol outlines a standard procedure for the single-crystal X-ray diffraction analysis of a compound like this compound.
Crystallization
The first and often most challenging step is to grow single crystals of sufficient size and quality.
-
Solvent Selection: Dissolve the compound (commercially available from suppliers like ChemScene[1]) in a variety of solvents of differing polarities (e.g., ethanol, methanol, acetone, dichloromethane, hexane) to determine its solubility.
-
Crystallization Technique: Employ slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion (e.g., diffusing an anti-solvent like hexane into a solution of the compound in a more polar solvent like dichloromethane). Colorless plate-like crystals are often suitable for X-ray crystallography.[5]
Data Collection
-
Crystal Mounting: Carefully select a well-formed single crystal and mount it on a goniometer head.
-
Diffractometer Setup: Place the mounted crystal on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).
-
Data Acquisition: Collect diffraction data at a controlled temperature (e.g., 293 K or a lower temperature like 100 K to reduce thermal motion).[6][7] The diffractometer software will automatically collect a series of diffraction images at different crystal orientations.
Structure Solution and Refinement
-
Data Processing: Integrate the raw diffraction data to obtain a list of reflection intensities and their corresponding Miller indices.
-
Structure Solution: Use direct methods or Patterson methods to solve the phase problem and obtain an initial electron density map. Software like SHELXS is commonly used for this purpose.[6]
-
Structure Refinement: Refine the initial structural model against the experimental data using full-matrix least-squares methods. This involves adjusting atomic positions, and displacement parameters to minimize the difference between the observed and calculated structure factors. Software such as SHELXL is the standard for this process.[6]
-
Validation: After refinement, the final structure should be validated using tools like checkCIF to ensure its geometric and crystallographic reasonability.
The workflow for X-ray crystallography can be visualized as follows:
Caption: Experimental workflow for single-crystal X-ray diffraction.
Alternative and Complementary Analytical Techniques
While X-ray crystallography provides the definitive solid-state structure, other analytical techniques offer complementary information about the molecule's properties in different states.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For this compound, ¹H and ¹³C NMR would confirm the connectivity of the atoms and provide information about the electronic environment of the different nuclei. The chemical shifts of the pyridine ring protons, for instance, are sensitive to the electron-donating or -withdrawing nature of the substituents.[2]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide a precise mass measurement, confirming its molecular formula of C₇H₉IN₂.
Computational Modeling
In the absence of an experimental crystal structure, computational methods like Density Functional Theory (DFT) can be used to predict the geometry and electronic properties of the molecule.[6] These calculations can provide insights into the preferred conformation of the molecule and the nature of its frontier molecular orbitals, which are important for understanding its reactivity.
The relationship between these analytical techniques can be visualized as follows:
Caption: Interplay of analytical techniques for molecular characterization.
Conclusion
The structural elucidation of this compound and its derivatives is crucial for understanding their chemical behavior and biological function. While the specific crystal structure of the title compound remains to be determined, a comparative analysis of related structures provides a strong foundation for predicting its molecular and supramolecular features. The experimental and computational methodologies outlined in this guide offer a clear pathway for researchers to pursue the crystallographic characterization of this and other novel pyridine derivatives, thereby contributing to the advancement of medicinal and materials chemistry.
References
- 1. chemscene.com [chemscene.com]
- 2. Pyridine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Biological activities of 3,4,5-trihydroxypiperidines and their N- and O-derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-Iodopyrimidin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Crystal structure of 2-[2-(pyridin-3-yl)diazen-1-yl]aniline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crystal structure of the 1:1 co-crystal 4-(dimethylamino)pyridin-1-ium 8-hydroxyquinoline-5-sulfonate–N,N-dimethylpyridin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Kinetic Guide to Cross-Coupling Reactions of 5-Iodo-N,N-dimethylpyridin-2-amine for Accelerated Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for the construction of complex molecular architectures, particularly in the pharmaceutical industry. The strategic incorporation of substituted pyridine moieties is a recurrent theme in the design of novel therapeutic agents. Among the various pyridine-based building blocks, 5-Iodo-N,N-dimethylpyridin-2-amine offers a versatile scaffold for the introduction of diverse functionalities. However, the efficiency of a synthetic route is not solely determined by the final yield but also by a deep understanding of the reaction kinetics, which governs reaction rates, catalyst turnover, and ultimately, process scalability and robustness.
This guide provides a comprehensive kinetic analysis of three cornerstone cross-coupling reactions—Suzuki-Miyaura, Heck, and Buchwald-Hartwig—utilizing this compound as the electrophilic partner. We will delve into the underlying mechanistic principles that dictate the choice of reaction parameters and present a comparative study of their kinetic profiles. Furthermore, we will explore alternative substrates and discuss their relative merits based on experimental data. This guide is intended to equip researchers with the practical insights and foundational knowledge to select and optimize the most suitable cross-coupling strategy for their specific synthetic challenges.
The Central Role of Kinetics in Optimizing Cross-Coupling Reactions
A thorough understanding of reaction kinetics is paramount for the efficient development and optimization of cross-coupling reactions. Kinetic studies provide invaluable information on how the concentration of reactants, catalyst, ligand, and base influences the reaction rate. This knowledge allows for the rational adjustment of reaction conditions to maximize product formation while minimizing reaction times and catalyst loading. Methodologies such as Reaction Progress Kinetic Analysis (RPKA) have emerged as powerful tools for rapidly elucidating reaction rate laws and identifying catalyst deactivation pathways from a minimal number of experiments.[1][2] RPKA moves beyond traditional methods by analyzing the reaction under synthetically relevant conditions where multiple reactant concentrations change simultaneously.[1]
Comparative Kinetic Analysis of Cross-Coupling Reactions with this compound
The reactivity of this compound in palladium-catalyzed cross-coupling reactions is influenced by the electronic properties of the pyridine ring and the nature of the nucleophilic partner. The electron-donating dimethylamino group at the 2-position can impact the oxidative addition step and the stability of the palladium intermediates. The following sections provide a comparative overview of the kinetics of Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions with this substrate.
Suzuki-Miyaura Coupling: A Versatile C-C Bond Formation
The Suzuki-Miyaura reaction is a widely employed method for the formation of carbon-carbon bonds.[3] The reaction of this compound with an arylboronic acid is a key transformation for accessing biaryl structures.
Typical Reaction Parameters:
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | Pd(PPh₃)₄ is a common precatalyst that provides the active Pd(0) species. The combination of a Pd(II) salt with a phosphine ligand allows for greater tunability of the catalyst system. |
| Ligand | Triphenylphosphine (PPh₃), SPhos, XPhos | Bulky, electron-rich phosphine ligands can accelerate the rates of oxidative addition and reductive elimination.[4] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base is crucial for the transmetalation step, activating the boronic acid. The choice of base can significantly impact the reaction rate. |
| Solvent | Dioxane/H₂O, Toluene, DMF | The solvent system must be capable of dissolving both the organic and inorganic reagents. |
Kinetic Profile:
The rate of the Suzuki-Miyaura reaction is typically dependent on the concentrations of the aryl halide, the boronic acid, the palladium catalyst, and the base. The generally accepted mechanism involves three key steps: oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation with the boronate species, and reductive elimination to yield the product and regenerate the Pd(0) catalyst.[5] For electron-rich substrates like this compound, the oxidative addition step is generally facile. The transmetalation step is often the rate-determining step, and its rate is highly influenced by the choice of base and the nature of the boronic acid.
Experimental Protocol: Kinetic Monitoring of Suzuki-Miyaura Coupling
-
Reaction Setup: To a jacketed reactor equipped with a magnetic stirrer and a temperature probe, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and the chosen base (2.0 mmol).
-
Catalyst Preparation: In a separate vial, prepare a stock solution of the palladium catalyst and ligand in the reaction solvent.
-
Reaction Initiation: Add the solvent to the reactor and allow the temperature to equilibrate. Initiate the reaction by adding the catalyst/ligand solution.
-
Sampling and Analysis: At timed intervals, withdraw aliquots from the reaction mixture, quench with a suitable solvent (e.g., acetonitrile), and analyze by HPLC or GC to determine the concentration of the starting material and product.
-
Data Analysis: Plot the concentration of the product versus time to obtain the reaction progress curve. The initial rate can be determined from the initial slope of this curve. By varying the initial concentrations of the reactants and catalyst, the reaction orders with respect to each component can be determined.
Heck Reaction: Olefin Functionalization
The Heck reaction provides a powerful method for the arylation of alkenes.[6][7] This reaction allows for the introduction of a vinyl group at the 5-position of the pyridine ring.
Typical Reaction Parameters:
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Pd(OAc)₂ is a common and cost-effective precatalyst. |
| Ligand | PPh₃, P(o-tol)₃, or ligand-free | The choice of ligand can influence the regioselectivity and efficiency of the reaction. In some cases, the reaction can proceed without an added ligand. |
| Base | Et₃N, DIPEA, K₂CO₃ | A base is required to neutralize the hydrogen halide formed during the reaction. |
| Solvent | DMF, NMP, Acetonitrile | Polar aprotic solvents are typically used for the Heck reaction. |
Kinetic Profile:
The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl halide to Pd(0), migratory insertion of the olefin into the Pd-aryl bond, and subsequent β-hydride elimination to release the product and a palladium-hydride species.[6] The final step is the regeneration of the Pd(0) catalyst by the base. For electron-rich iodoheterocycles, the oxidative addition is typically fast. The migratory insertion or β-hydride elimination can be the rate-determining step, depending on the specific substrate and reaction conditions.
Experimental Protocol: Kinetic Monitoring of Heck Reaction
The protocol is similar to that of the Suzuki-Miyaura reaction, with the arylboronic acid being replaced by the alkene. The reaction progress is monitored by quantifying the consumption of the starting materials and the formation of the vinylated pyridine product.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a premier method for the synthesis of arylamines.[8] This reaction enables the coupling of this compound with a wide range of primary and secondary amines.
Typical Reaction Parameters:
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | These are common Pd(0) and Pd(II) precatalysts. |
| Ligand | Xantphos, RuPhos, BrettPhos | Bulky, electron-rich biarylphosphine ligands are crucial for promoting the reductive elimination step and preventing β-hydride elimination.[9] |
| Base | NaOtBu, K₃PO₄, LHMDS | A strong, non-nucleophilic base is required to deprotonate the amine. |
| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvents are essential for this reaction. |
Kinetic Profile:
The mechanism of the Buchwald-Hartwig amination involves oxidative addition, formation of a palladium-amido complex, and reductive elimination.[8][9] The reductive elimination step is often rate-limiting, and its efficiency is highly dependent on the steric and electronic properties of the phosphine ligand. For challenging couplings, catalyst deactivation can be a significant issue. Kinetic studies are crucial for identifying the optimal ligand and base combination to achieve a fast and efficient reaction.
Experimental Protocol: Kinetic Monitoring of Buchwald-Hartwig Amination
The experimental setup is analogous to the previous protocols. The reaction progress is followed by monitoring the disappearance of the starting amine and the formation of the coupled product.
Comparative Data Summary
The following table provides a qualitative comparison of the kinetic profiles of the three cross-coupling reactions with this compound. Quantitative data would require specific experimental studies under identical conditions.
| Reaction | Typical Rate-Determining Step | Key Optimization Parameters | Potential Challenges |
| Suzuki-Miyaura | Transmetalation | Base, Solvent, Ligand | Protodeboronation of the boronic acid, catalyst deactivation. |
| Heck | Migratory Insertion or β-Hydride Elimination | Ligand, Temperature, Base | Regioselectivity issues with certain alkenes, catalyst decomposition at high temperatures. |
| Buchwald-Hartwig | Reductive Elimination | Ligand, Base | Catalyst deactivation, side reactions such as hydrodehalogenation. |
Alternative Substrates: Expanding the Synthetic Toolbox
While this compound is a versatile substrate, other pyridine derivatives can offer advantages in specific contexts.
-
5-Bromo-N,N-dimethylpyridin-2-amine: Bromides are generally less reactive than iodides in the oxidative addition step, which can lead to slower reaction rates. However, they are often more readily available and cost-effective. Kinetic studies comparing the iodo and bromo analogues would reveal the quantitative difference in reactivity and allow for a more informed choice of substrate based on cost and desired reaction time.
-
Pyridine-5-boronic acid: In cases where the desired product has the pyridine as the nucleophilic partner, using the corresponding boronic acid in a Suzuki-Miyaura coupling with an aryl halide is a common strategy.
-
Pyridine Sulfinates: Pyridine sulfinates have emerged as effective nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions, offering an alternative to the often unstable and difficult-to-prepare pyridine boronic acids.[10][11]
Mechanistic and Workflow Diagrams
Catalytic Cycle of Suzuki-Miyaura Reaction
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Kinetic Analysis
Caption: A streamlined workflow for conducting reaction progress kinetic analysis.
Conclusion
The kinetic study of cross-coupling reactions with this compound is crucial for the development of efficient and robust synthetic methodologies in drug discovery. This guide has provided a comparative overview of the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, highlighting the key parameters that govern their kinetic profiles. By understanding the underlying mechanistic principles and employing systematic kinetic analysis, researchers can make informed decisions in selecting and optimizing the most appropriate cross-coupling strategy, ultimately accelerating the synthesis of novel chemical entities with therapeutic potential.
References
- 1. mt.com [mt.com]
- 2. Reaction progress kinetic analysis - Wikipedia [en.wikipedia.org]
- 3. Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix | MDPI [mdpi.com]
- 6. Heck Reaction [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction [dspace.mit.edu]
- 10. Pyridinesulfinates, Pyrimidinesulfinates [Cross-coupling Reaction using Transition Metal Catalysts] | TCI AMERICA [tcichemicals.com]
- 11. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00675F [pubs.rsc.org]
A Comprehensive Guide to Assessing the Electronic Effects of the Dimethylamino Group in 5-Iodo-N,N-dimethylpyridin-2-amine
For the modern researcher in medicinal chemistry and materials science, a nuanced understanding of intramolecular electronic effects is paramount for the rational design of novel molecular entities. The pyridine scaffold, a ubiquitous motif in pharmaceuticals and functional materials, offers a rich playground for tuning electronic properties through substitution. This guide provides an in-depth comparative analysis of the electronic effects of the dimethylamino group in the context of 5-Iodo-N,N-dimethylpyridin-2-amine. We will explore the theoretical underpinnings of these effects and provide a practical framework for their experimental and computational assessment, comparing the potent electron-donating dimethylamino group with the electronically ambiguous iodo substituent.
The Dichotomy of Electronic Influence: A Theoretical Overview
The electronic character of a substituent on an aromatic or heteroaromatic ring is a composite of two primary forces: the inductive effect and the resonance (or mesomeric) effect.[1][2][3] Understanding the interplay of these effects for both the dimethylamino group and the iodo group is crucial to predicting the overall electronic landscape of this compound.
The inductive effect (-I) is the through-bond polarization of sigma (σ) bonds due to differences in electronegativity between atoms.[1][2] Nitrogen, being more electronegative than carbon, imparts a -I effect from the dimethylamino group, withdrawing electron density from the pyridine ring. Conversely, the resonance effect (+M) involves the delocalization of lone pair electrons (or pi electrons) through the π-system of the ring.[1][3] The nitrogen atom of the dimethylamino group possesses a lone pair that can be donated into the pyridine ring, increasing electron density, particularly at the ortho and para positions. Generally, for the dimethylamino group, the +M effect is significantly stronger and outweighs the -I effect, leading to a net electron-donating character.[4]
The iodo substituent presents a more complex scenario. As a halogen, it is more electronegative than carbon, exerting a -I effect. However, like the amino group, it also possesses lone pairs that can be donated into the ring, resulting in a +M effect. For halogens, the inductive and resonance effects are more finely balanced, with the -I effect often being dominant, leading to an overall electron-withdrawing character, albeit with some resonance donation.[5]
This dynamic is visually represented in the conceptual diagram below.
Caption: Interplay of inductive and resonance effects for the substituents in this compound.
Quantifying Electronic Influence: Hammett Substituent Constants
The Hammett equation provides a quantitative framework for assessing the electronic influence of substituents on a reaction center.[6] By comparing the reaction rates or equilibrium constants of substituted and unsubstituted molecules, a substituent constant (σ) can be determined. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. The table below presents the Hammett constants for the dimethylamino and iodo groups, which serve as a valuable benchmark for our analysis.
| Substituent | Hammett Constant (σp) | Hammett Constant (σm) | Dominant Effect (para) |
| -N(CH₃)₂ | -0.83 | -0.21 | Strong Electron Donating (+M > -I) |
| -I | +0.18 | +0.35 | Weak Electron Withdrawing (-I > +M) |
| Data sourced from established literature compilations.[7] |
Experimental and Computational Workflow for Assessment
To provide a comprehensive assessment of the electronic effects in this compound, a multi-pronged approach combining spectroscopic analysis and computational modeling is recommended. The following sections detail the proposed experimental and computational protocols.
Caption: Proposed workflow for the comprehensive assessment of electronic effects.
Synthesis of this compound
The target molecule can be synthesized from commercially available 2-amino-5-iodopyridine.[6][8] A standard procedure for the dimethylation of an amino group is the Eschweiler-Clarke reaction, which utilizes formic acid and formaldehyde.
Protocol:
-
To a solution of 2-amino-5-iodopyridine (1.0 eq) in formic acid (excess), add aqueous formaldehyde (2.5 eq).
-
Heat the reaction mixture to reflux for 6-8 hours, monitoring the reaction progress by TLC.
-
Cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for probing the electron density at different positions within a molecule.[9][10][11] Increased electron density at a nucleus leads to greater shielding and a corresponding upfield shift (lower ppm) in the NMR spectrum.
¹H NMR Protocol:
-
Dissolve a 5-10 mg sample of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a known internal standard (e.g., TMS).
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Analyze the chemical shifts of the aromatic protons. The strong +M effect of the dimethylamino group is expected to cause a significant upfield shift of the ortho (C3) and para (C5, though substituted with iodine) protons relative to unsubstituted pyridine.
¹³C NMR Protocol:
-
Prepare a more concentrated sample (20-50 mg) in a deuterated solvent.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
The chemical shifts of the pyridine ring carbons will provide a direct measure of the electron density at each position.[10][12] We anticipate a significant upfield shift for C3 and C5 (relative to a hypothetical non-iodinated precursor) due to the strong resonance donation from the dimethylamino group. The C2 carbon, directly attached to the electron-donating group, will also be significantly affected.
UV-Visible Spectroscopy
UV-Vis spectroscopy can provide insights into the electronic transitions within a molecule. The absorption maxima (λ_max) are sensitive to the electronic effects of substituents.[4][13][14]
Protocol:
-
Prepare dilute solutions of this compound in a UV-transparent solvent (e.g., ethanol or cyclohexane) at a known concentration.
-
Record the UV-Vis spectrum over a range of approximately 200-400 nm.
-
The strong electron-donating dimethylamino group is expected to cause a bathochromic (red) shift in the λ_max compared to 2-aminopyridine or pyridine itself, indicating a smaller HOMO-LUMO gap.
Determination of Basicity (pKa)
The basicity of the pyridine nitrogen is a direct reflection of its electron density. Electron-donating groups increase basicity (higher pKa), while electron-withdrawing groups decrease it.
Protocol:
-
Prepare a standard solution of this compound in a suitable solvent (e.g., water or a water/ethanol mixture).
-
Titrate the solution with a standardized strong acid (e.g., HCl), monitoring the pH using a calibrated pH meter.
-
The pKa can be determined from the half-equivalence point of the titration curve.
-
For comparison, the pKa of relevant pyridines should be measured under identical conditions.
| Compound | Expected pKa (relative) |
| Pyridine | ~5.2 |
| 2-Aminopyridine | ~6.8 |
| 4-(Dimethylamino)pyridine | ~9.7 |
| This compound | Expected to be higher than 2-aminopyridine, but lower than a non-iodinated analogue due to the -I effect of iodine. |
Computational Analysis using Density Functional Theory (DFT)
DFT calculations can provide detailed insights into the electronic structure, molecular orbitals, and electrostatic potential of the molecule, corroborating experimental findings.[7]
Protocol:
-
Construct the 3D structure of this compound using a molecular modeling software.
-
Perform a geometry optimization and subsequent frequency calculation using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)).
-
Analyze the calculated highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to understand the electronic transitions.
-
Generate a molecular electrostatic potential (MEP) map to visualize the electron-rich and electron-poor regions of the molecule. The MEP will visually demonstrate the high electron density on the pyridine nitrogen, enhanced by the dimethylamino group.
Comparative Analysis and Conclusion
By systematically applying the proposed workflow, a comprehensive picture of the electronic effects of the dimethylamino group in this compound can be established. The experimental data from NMR, UV-Vis, and pKa measurements, when interpreted alongside the theoretical insights from DFT calculations, will allow for a robust comparison with other substituted pyridines.
It is anticipated that the potent +M effect of the dimethylamino group will be the dominant electronic factor, significantly increasing the electron density of the pyridine ring and the basicity of the ring nitrogen. The -I effect of the iodo substituent is expected to modestly counteract this electron donation. This guide provides the necessary framework for researchers to not only understand these fundamental principles but also to practically assess them in their own investigations, ultimately enabling more precise control over molecular properties in drug discovery and materials science.
References
- 1. 5-Iodo-N,N-dimethylpyrazin-2-amine | C6H8IN3 | CID 13261502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. 2168839-66-3 | 5-Iodo-3,4-dimethylpyridin-2-amine - AiFChem [aifchem.com]
- 4. DFT studies on one-electron oxidation and one-electron reduction for 2- and 4-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. global.oup.com [global.oup.com]
- 6. BJOC - Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission enhancement (AIEE) properties [beilstein-journals.org]
- 7. Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 8. Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups | Semantic Scholar [semanticscholar.org]
- 9. 1083329-41-2 5-Iodo-N,N-dimethylpyrimidin-2-amine AKSci 3784FY [aksci.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. 2-Aminopyridine [webbook.nist.gov]
- 13. rsc.org [rsc.org]
- 14. 13C nmr spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isopropylamine 2-propylamine 2-propanamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
The Synthesis of 5-Iodo-N,N-dimethylpyridin-2-amine: A Comparative Guide to Microwave-Assisted and Conventional Heating Methodologies
In the landscape of modern medicinal chemistry and drug development, the efficient synthesis of functionalized heterocyclic compounds is of paramount importance. Among these, 5-Iodo-N,N-dimethylpyridin-2-amine stands as a valuable building block, its unique electronic and structural properties making it a key intermediate in the synthesis of a variety of bioactive molecules. The journey from simple precursors to this target molecule can be undertaken via different heating methodologies, each with its own set of advantages and limitations. This guide provides an in-depth, objective comparison of microwave-assisted versus conventional heating for the synthesis of this compound, supported by experimental data from analogous reactions, to empower researchers in making informed decisions for their synthetic strategies.
The Great Divide: Understanding Microwave-Assisted and Conventional Heating
Conventional heating, the stalwart of synthetic chemistry, relies on the transfer of thermal energy from an external source, through the vessel walls, and into the reaction mixture. This process, governed by conduction and convection, can lead to uneven temperature distribution and longer reaction times as the mixture is heated from the outside in.
Microwave-assisted organic synthesis (MAOS), on the other hand, utilizes microwave irradiation to directly excite polar molecules within the reaction mixture. This direct and rapid heating from the core of the solution results in a more uniform temperature profile and can lead to dramatic accelerations in reaction rates.[1][2] The ability to rapidly reach and precisely control high temperatures and pressures in a sealed vessel allows for the exploration of new reaction spaces and often leads to higher yields and cleaner reaction profiles.[3]
Synthetic Pathways to this compound
The synthesis of our target molecule can be strategically approached through two primary routes:
-
Route A: Electrophilic Iodination of the pre-formed N,N-dimethylpyridin-2-amine.
-
Route B: Nucleophilic Amination of a suitable di-halogenated pyridine precursor.
We will now delve into a comparative analysis of both heating methodologies for each of these synthetic pathways, drawing upon established protocols for structurally similar transformations.
Route A: Electrophilic Iodination of N,N-dimethylpyridin-2-amine
This approach involves the direct iodination of the electron-rich N,N-dimethylpyridin-2-amine. The dimethylamino group at the 2-position activates the pyridine ring towards electrophilic substitution, directing the incoming iodine to the 5-position.
Comparative Performance Data
| Heating Method | Substrate | Reaction Time | Yield | Reference |
| Microwave-Assisted | Aromatic Amines | 2-20 minutes | 11-79% | [4] |
| Conventional Heating | Aromatic Amines | 10-210 minutes | 8-79% | [4] |
As the data clearly indicates, microwave irradiation drastically reduces reaction times, often by an order of magnitude, while maintaining comparable yields to conventional heating methods.[4] This acceleration is attributed to the rapid and efficient energy transfer of microwave heating.
Experimental Protocols
The following protocols are adapted from established procedures for the iodination of aromatic amines.[4][5]
Protocol A1: Microwave-Assisted Iodination
-
Reagents: N,N-dimethylpyridin-2-amine, Iodine (I₂), Oxidizing Agent (e.g., H₅IO₆ or Urea-Hydrogen Peroxide), Solvent (e.g., CH₂Cl₂ or CHCl₃).
-
Procedure:
-
To a microwave-safe vessel equipped with a magnetic stir bar, add the oxidizing agent and finely powdered iodine in the chosen solvent.
-
Add N,N-dimethylpyridin-2-amine to the suspension.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture with stirring at a power level sufficient to maintain a gentle reflux (e.g., 500 W) for 5-15 minutes.
-
After cooling, quench the reaction by pouring the mixture into an aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by chromatography.
-
Protocol A2: Conventional Heating Iodination
-
Reagents: N,N-dimethylpyridin-2-amine, Iodine (I₂), Oxidizing Agent (e.g., H₅IO₆), Solvent (e.g., CH₂Cl₂).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend the oxidizing agent and finely powdered iodine in the solvent.
-
Add N,N-dimethylpyridin-2-amine to the mixture.
-
Heat the reaction mixture to a gentle reflux with vigorous stirring for 1-3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and quench with an aqueous solution of sodium thiosulfate.
-
Work up the reaction as described in the microwave protocol.
-
Mechanistic Considerations
The iodination of N,N-dimethylpyridin-2-amine proceeds via an electrophilic aromatic substitution mechanism. The microwave irradiation is believed to accelerate the reaction by efficiently overcoming the activation energy barrier for the formation of the key sigma complex intermediate.
Caption: Workflow for Electrophilic Iodination.
Route B: Nucleophilic Amination of a Di-halogenated Pyridine
This synthetic route involves the reaction of a di-halogenated pyridine, such as 2-bromo-5-iodopyridine, with dimethylamine in a nucleophilic aromatic substitution (SNAr) reaction. The greater lability of the halogen at the 2-position facilitates the substitution by the amine.
Comparative Performance Data
A comparative study on the amination of 1,4-naphthoquinones provides a relevant analogy for this transformation.[6]
| Heating Method | Substrate | Amine | Reaction Time | Yield | Reference |
| Microwave-Assisted | 2,3-dichloro-1,4-naphthoquinone | 4-aminopyridine | 15 minutes | 57% | [6] |
| Conventional Heating | 2,3-dichloro-1,4-naphthoquinone | 4-aminopyridine | 15 hours | 40% | [6] |
The data from this analogous system demonstrates a dramatic rate enhancement and improved yield when employing microwave irradiation.[6] The reaction time was reduced from hours to minutes, highlighting the efficiency of microwave heating for nucleophilic aromatic substitution reactions.
Experimental Protocols
The following protocols are based on general procedures for the amination of halopyridines.
Protocol B1: Microwave-Assisted Amination
-
Reagents: 2-Bromo-5-iodopyridine, Dimethylamine (solution in a suitable solvent like THF or ethanol), Base (e.g., K₂CO₃ or Et₃N), Solvent (e.g., NMP, DMF, or Ethanol).
-
Procedure:
-
In a microwave-safe vial, combine 2-bromo-5-iodopyridine, the base, and the solvent.
-
Add the dimethylamine solution.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture with stirring at a set temperature (e.g., 150-180°C) for 15-30 minutes.
-
After cooling, dilute the reaction mixture with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the crude product via chromatography.
-
Protocol B2: Conventional Heating Amination
-
Reagents: 2-Bromo-5-iodopyridine, Dimethylamine, Base, Solvent.
-
Procedure:
-
In a sealed tube or a round-bottom flask with a reflux condenser, combine 2-bromo-5-iodopyridine, the base, and the solvent.
-
Add the dimethylamine solution.
-
Heat the mixture in an oil bath at a high temperature (e.g., 130-180°C) for several hours to days.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction and perform the work-up as described in the microwave protocol.
-
Mechanistic Considerations
The nucleophilic amination of a di-halogenated pyridine proceeds through a Meisenheimer complex intermediate. Microwave heating can significantly accelerate both the initial nucleophilic attack of the amine and the subsequent elimination of the halide, leading to a much faster overall reaction rate.
Caption: Workflow for Nucleophilic Amination.
Conclusion: A Clear Advantage for Microwave-Assisted Synthesis
The evidence from analogous reactions strongly suggests that microwave-assisted synthesis offers a superior alternative to conventional heating for the preparation of this compound. The primary advantages of MAOS are the dramatic reduction in reaction times, often from hours or days to mere minutes, and frequently improved reaction yields.[1][2][6] This enhanced efficiency can significantly accelerate research and development timelines in the pharmaceutical and chemical industries.
While conventional heating remains a viable and accessible method, particularly for large-scale synthesis where specialized microwave equipment may be a limiting factor, the benefits of microwave-assisted synthesis in a research and development setting are undeniable. For rapid lead optimization and the exploration of novel chemical space, microwave-assisted synthesis is a powerful tool in the modern chemist's arsenal.
References
- 1. A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines | Universitas Scientiarum [revistas.javeriana.edu.co]
- 2. researchgate.net [researchgate.net]
- 3. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave-Accelerated or Conventionally Heated Iodination Reactions of Some Aromatic Amines, Using ortho-Periodic Acid as the Oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave-Accelerated Iodination of Some Aromatic Amines, Using Urea-Hydrogen Peroxide Addition Compound (UHP) as the Oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of 5-Iodo-N,N-dimethylpyridin-2-amine: A Guide for Laboratory Professionals
The proper disposal of chemical waste is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of 5-Iodo-N,N-dimethylpyridin-2-amine (CAS No. 380381-36-2), a halogenated pyridine derivative. Adherence to these procedures is critical for minimizing risks to personnel and ensuring regulatory compliance. This document is intended for researchers, scientists, and drug development professionals actively engaged in laboratory work.
Hazard Assessment and Characterization
Understanding the potential hazards of this compound is the first step in its safe management. Based on analogous compounds such as N,N-dimethylpyridin-4-amine (DMAP) and other pyridine derivatives, this compound should be treated with caution.[1][2]
Anticipated Hazards:
-
Toxicity: Likely to be toxic if swallowed, inhaled, or in contact with skin.[1][2]
-
Irritation: Expected to cause skin and serious eye irritation.[2][3][4]
-
Organ Damage: May cause damage to organs, particularly the nervous system, upon exposure.[1]
-
Environmental Hazard: Potentially toxic to aquatic life with long-lasting effects.[1]
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 380381-36-2 | [5] |
| Molecular Formula | C₇H₉IN₂ | [5] |
| Molecular Weight | 248.06 g/mol | [5] |
| Appearance | Likely a solid | Inferred |
| Storage | Store at 4°C, protected from light. | [5] |
Personal Protective Equipment (PPE) and Handling
Prior to handling this compound, all personnel must be equipped with the appropriate PPE. The Occupational Safety and Health Administration (OSHA) mandates that employers provide, and employees use, suitable protective equipment.[6]
Required PPE:
-
Hand Protection: Wear solvent-resistant gloves, such as nitrile rubber.[7]
-
Eye/Face Protection: Use chemical safety goggles or a face shield.[2][3]
-
Skin and Body Protection: A lab coat is mandatory. For larger quantities, consider additional protective clothing.[6]
-
Respiratory Protection: Handle only in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[3][7]
Safe Handling Practices:
-
Avoid generating dust.[1]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[2][6]
-
Ensure an eyewash station and safety shower are readily accessible.[2][4]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
For Small Spills:
-
Evacuate and Ventilate: If safe to do so, ensure the area is well-ventilated.[7]
-
Containment: Use an inert absorbent material like vermiculite or sand to contain the spill.[7]
-
Collection: Carefully collect the absorbent material and spilled substance into a designated, sealable container for hazardous waste.[8]
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Disposal: The collected waste must be disposed of as hazardous chemical waste.
For Large Spills:
-
Evacuate the immediate area and notify your institution's Environmental Health and Safety (EHS) department.
-
If there is a fire hazard or the spill is substantial, contact emergency services.
Disposal Procedures for this compound
The disposal of this compound is governed by regulations for halogenated organic compounds. The U.S. Environmental Protection Agency (EPA) provides guidelines for the management of hazardous waste.[9] Never dispose of this chemical down the drain or in regular trash.[7]
Step-by-Step Disposal Protocol:
-
Waste Identification and Segregation:
-
Containerization:
-
Use a chemically compatible, leak-proof container for all waste. The container should be clearly labeled.
-
The label must include the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Irritant").
-
-
Waste Accumulation:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
The container must be kept closed at all times, except when adding waste.[10]
-
Ensure secondary containment is in place to prevent the spread of material in case of a leak.
-
-
Arranging for Disposal:
-
Once the container is full or the project is complete, contact your institution's EHS department to arrange for pickup and disposal.[11]
-
Provide them with an accurate description of the waste.
-
The following diagram illustrates the decision-making process for the disposal of this compound.
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By understanding its potential hazards, utilizing appropriate PPE, and adhering to the outlined segregation and disposal protocols, researchers can ensure a safe and compliant laboratory environment. Always consult your institution's specific EHS guidelines, as local regulations may vary.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. aksci.com [aksci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. chemscene.com [chemscene.com]
- 6. nj.gov [nj.gov]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. TABLE 7-1, Regulations and Guidelines Applicable to Pyridine - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
